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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Mechanistic Dynamics, and Synthetic Utility of 1,1'-Methylenebis-4-piperidineethanol

Executive Summary In the landscape of advanced materials and pharmaceutical synthesis, bifunctional and multifunctional building blocks play a critical role in driving molecular complexity. 1,1'-Methylenebis-4-piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials and pharmaceutical synthesis, bifunctional and multifunctional building blocks play a critical role in driving molecular complexity. 1,1'-Methylenebis-4-piperidineethanol is a highly specialized bis-piperidine derivative characterized by a central aminal linkage (a methylene bridge connecting two tertiary amines) and dual primary hydroxyl groups. This unique structural topology makes it an invaluable diamine-diol precursor. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its practical applications in polymer chemistry and drug development.

Physicochemical and Structural Profiling

1,1'-Methylenebis-4-piperidineethanol consists of two 4-piperidineethanol units covalently linked at the 1,1' (nitrogen) positions via a single methylene (-CH₂-) bridge[1]. This creates a symmetrical molecule with a rigid aminal core and flexible ethanol side chains.

The quantitative physicochemical data for this compound is summarized in the table below:

PropertyValue
Chemical Name 1,1'-Methylenebis-4-piperidineethanol
CAS Registry Number 865075-88-3[1][2]
Molecular Formula C₁₅H₃₀N₂O₂[1]
Molecular Weight 270.41 g/mol [1]
Structural Class Bis-piperidine, Aminal, Diol
Hydrogen Bond Donors 2 (Primary Hydroxyls)
Hydrogen Bond Acceptors 4 (2 Oxygen, 2 Nitrogen)
Predicted Density ~1.044 g/cm³[1]

Mechanistic Insights: Functional Group Dynamics

The utility of 1,1'-Methylenebis-4-piperidineethanol stems from the orthogonal reactivity of its functional groups. Understanding the behavior of these groups is essential for predicting the molecule's performance in complex synthetic matrices.

  • The Aminal Core (N-CH₂-N): Unlike highly stable carbon-carbon bonds, the aminal bond formed by the condensation of secondary amines and formaldehyde can undergo dynamic bond exchange via a dissociative transamination mechanism in organic media[3][4]. This process involves the formation of a highly reactive iminium ion intermediate[3]. In acidic aqueous environments, this bridge is susceptible to hydrolysis, making it an excellent candidate for pH-responsive materials or prodrug linkers.

  • Primary Hydroxyls (-OH): Located at the termini of the flexible ethyl chains, these primary alcohols are highly nucleophilic and unhindered. They readily participate in esterification and urethane formation without steric interference from the bulky piperidine rings.

  • Tertiary Amines: The nitrogen atoms embedded within the piperidine rings provide localized basicity. In polymer synthesis, these tertiary amines can act as internal auto-catalysts, activating adjacent electrophiles and accelerating polymerization kinetics.

Applications Core 1,1'-Methylenebis-4-piperidineethanol (Core Molecule) Hydroxyl Primary Hydroxyl Groups (-OH) Core->Hydroxyl Amine Tertiary Amines (Piperidine N) Core->Amine Polymer Polyurethane/Polyester Synthesis Hydroxyl->Polymer Pharma CNS Drug Linkers / Targeted Delivery Hydroxyl->Pharma Amine->Pharma Catalysis Basic Catalysis / pH Buffering Amine->Catalysis

Logical mapping of functional groups to their respective applications in materials and pharma.

Experimental Workflows: Synthesis and Validation

The synthesis of 1,1'-Methylenebis-4-piperidineethanol relies on the aminal condensation of a secondary amine with a formaldehyde equivalent. Because aminal formation is thermodynamically favored in organic media when water is removed, the choice of reagents and environmental control is critical[4].

Protocol: Synthesis via Aminal Condensation

This protocol utilizes paraformaldehyde and azeotropic distillation to drive the reaction to completion.

  • Reagent Preparation: Dissolve 2.0 equivalents of 4-piperidineethanol in anhydrous toluene. Causality: Aminal formation is a reversible condensation reaction. Using an anhydrous solvent prevents premature hydrolysis and stabilizes the iminium ion intermediate required for the reaction to proceed[3][4].

  • Formaldehyde Addition: Add 1.0 equivalent of paraformaldehyde to the solution. Causality: Paraformaldehyde is utilized instead of aqueous formalin (37% formaldehyde in water) to strictly limit the introduction of water into the reaction matrix, thereby favoring the thermodynamic formation of the aminal[4].

  • Azeotropic Reflux: Equip the reaction flask with a Dean-Stark trap and reflux the mixture at 110°C for 6–8 hours. Causality: As the secondary amines attack the formaldehyde, water is generated as a byproduct. The Dean-Stark trap continuously removes this water via azeotropic distillation, pushing the equilibrium toward the aminal product via Le Chatelier's principle[4].

  • Isolation: Cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Validation: Analyze the crude product via ¹H-NMR (CDCl₃). Causality: The successful formation of the aminal bridge is confirmed by the appearance of a distinct singlet integrating to 2 protons in the 2.5–3.5 ppm region, corresponding to the N-CH₂-N methylene protons.

Synthesis A 4-Piperidineethanol (2 equivalents) C Condensation (Toluene, Reflux) A->C B Paraformaldehyde (1 equivalent) B->C D 1,1'-Methylenebis- 4-piperidineethanol C->D E Water (Removed via Dean-Stark) C->E

Step-by-step synthetic workflow for the aminal condensation of 4-piperidineethanol.

Applications in Materials Science and Drug Development

Polymer Chemistry: Auto-Catalytic Polyurethanes

In polyurethane synthesis, 1,1'-Methylenebis-4-piperidineethanol acts as a highly effective chain extender. Traditional polyurethane synthesis requires toxic organotin catalysts (e.g., dibutyltin dilaurate). However, the tertiary amines embedded in the piperidine rings of this compound act as internal catalysts, activating the isocyanate groups for nucleophilic attack by the primary hydroxyls.

Protocol: Synthesis of Piperidine-Functionalized Polyurethane

  • Pre-polymerization Drying: Dry 1,1'-Methylenebis-4-piperidineethanol and a selected macroglycol (e.g., Poly-THF) in a vacuum oven at 80°C for 12 hours. Causality: Isocyanates react violently with trace water to form unstable carbamic acids that decompose into primary amines and CO₂ gas, leading to unwanted urea linkages and polymer foaming.

  • Monomer Mixing: Dissolve the dried diol and macroglycol in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to ensure a homogeneous reaction phase.

  • Isocyanate Addition: Dropwise add a stoichiometric amount of diisocyanate (e.g., MDI). Causality: The tertiary amines in the diol backbone auto-catalyze the reaction, eliminating the need for external heavy-metal catalysts.

  • Curing and Precipitation: Heat the mixture to 80°C for 6 hours to achieve a high molecular weight. Precipitate the viscous solution into excess distilled water, filter, and dry the functionalized polyurethane.

Pharmaceutical Intermediates

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs, frequently appearing in antihistamines, antipsychotics, and analgesics. The aminal bridge of 1,1'-Methylenebis-4-piperidineethanol offers a unique advantage for targeted drug delivery. Because aminals undergo hydrolysis in acidic environments (such as the tumor microenvironment or within endosomes), this compound can be utilized to synthesize pH-responsive prodrugs or degradable nanocarriers that release their active payloads upon cellular internalization[3][4].

References

  • ChemBK. "4-Piperidineethanol, 1,1'-methylenebis-". URL: [Link]

  • ChemSrc. "1,1'-Methylenebis-4-piperidineethanol CAS 865075-88-3". URL: [Link]

  • Chao, A., & Zhang, Y. "Investigation of Secondary Amine-Derived Aminal Bond Exchange toward the Development of Covalent Adaptable Networks". Macromolecules (ACS Publications). URL: [Link]

  • ResearchGate. "Investigation of Secondary Amine-Derived Aminal Bond Exchange". URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Properties and Chemistry of 1,1'-Methylenebis-4-piperidineethanol

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in diverse molecular interactions make it a highly versatile building block for designing novel therapeutics.[1] This guide focuses on the predicted physical and chemical properties of a novel derivative, 1,1'-Methylenebis-4-piperidineethanol. This molecule incorporates several key pharmacophoric features: two piperidine rings linked by a methylene bridge, and a primary alcohol functional group on each ring. Such a structure suggests potential applications in areas where bivalent ligands or molecules with the capacity for multiple hydrogen bond interactions are advantageous, including drug discovery and materials science.[3]

Given the absence of direct literature on 1,1'-Methylenebis-4-piperidineethanol, this guide will provide a comprehensive overview based on the known properties of its constituent chemical motifs: the 4-piperidineethanol core and the N,N'-methylenebis(amine) linkage.

Predicted Molecular Structure and Properties

The proposed structure for 1,1'-Methylenebis-4-piperidineethanol is a dimeric molecule where two 4-piperidineethanol units are joined at their nitrogen atoms by a methylene (-CH2-) group.

Caption: Proposed chemical structure of 1,1'-Methylenebis-4-piperidineethanol.

Core Physical and Chemical Data

The following table summarizes the predicted and known properties of 1,1'-Methylenebis-4-piperidineethanol and its key structural analogs. These values are essential for guiding experimental design, including reaction setup, purification, and storage.

PropertyPredicted Value for 1,1'-Methylenebis-4-piperidineethanol4-Piperidineethanol[4][5]1,1'-Methylenebis(piperidine)[6][7]
CAS Number Not Assigned622-26-4880-09-1
Molecular Formula C₁₅H₃₀N₂O₂C₇H₁₅NOC₁₁H₂₂N₂
Molecular Weight 270.41 g/mol 129.20 g/mol 182.31 g/mol
Appearance Likely a viscous liquid or low-melting solidSolidNot specified
Boiling Point >250 °C (estimated)104 °C at 0.5 mmHg[4]Not specified
Melting Point 50-70 °C (estimated)47.7 °C[4]Not specified
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol).Soluble in water.Not specified
pKa ~9-10 (for each piperidine nitrogen, estimated)Not specifiedNot specified

Chemical Properties and Reactivity

Basicity and Salt Formation

The presence of two tertiary amine nitrogens makes 1,1'-Methylenebis-4-piperidineethanol a dibasic compound. These nitrogens are expected to be readily protonated by acids to form mono- or di-salts. The formation of hydrochloride or other pharmaceutically acceptable salts could be a viable strategy to increase its aqueous solubility and crystallinity, which is beneficial for purification and handling.

Reactivity of the Hydroxyl Groups

The primary alcohol moieties are versatile functional groups that can undergo a range of chemical transformations, including:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Conversion to ethers through reactions like the Williamson ether synthesis.

  • Oxidation: Oxidation to the corresponding aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agent used.

Stability of the Methylene Bridge

The N-CH₂-N linkage is an aminal functional group. While generally stable under neutral and basic conditions, aminals can be susceptible to hydrolysis under acidic conditions, which could lead to the cleavage of the dimer back to 4-piperidineethanol and formaldehyde. The stability of this linkage should be a key consideration in any experimental work, particularly in formulation development or under acidic reaction conditions.

Proposed Synthesis and Characterization

A plausible and efficient method for the synthesis of 1,1'-Methylenebis-4-piperidineethanol is the condensation of 4-piperidineethanol with formaldehyde. This reaction is a well-established method for the formation of methylene-bridged bis-amines.

synthesis_workflow reactant1 2x 4-Piperidineethanol reaction Condensation Reaction Solvent (e.g., Ethanol) Heat (optional) reactant1->reaction reactant2 Formaldehyde (or Paraformaldehyde) reactant2->reaction product 1,1'-Methylenebis- 4-piperidineethanol reaction->product

Caption: Proposed synthetic workflow for 1,1'-Methylenebis-4-piperidineethanol.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-piperidineethanol (2.0 equivalents) in a suitable solvent such as ethanol, add aqueous formaldehyde (1.0 equivalent) or paraformaldehyde (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Characterization

To confirm the identity and purity of the synthesized 1,1'-Methylenebis-4-piperidineethanol, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include those for the piperidine ring protons, the methylene bridge protons (a singlet), the protons of the ethanol side chain, and the hydroxyl protons. The chemical shifts of protons on carbons adjacent to the nitrogen and oxygen atoms will be informative.

    • ¹³C NMR: The spectrum should show distinct signals for each carbon environment in the molecule, including the methylene bridge carbon, the carbons of the piperidine rings, and the carbons of the ethanol side chains.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (270.41 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and C-H stretching bands around 2800-3000 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,1'-Methylenebis-4-piperidineethanol is not available, the safety precautions should be based on those for its structural analogs, such as 1-piperidineethanol and other piperidine derivatives.

  • Hazards: Piperidine derivatives can be corrosive and cause severe skin burns and eye damage.[8][9][10] They may also be harmful if swallowed or inhaled.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

1,1'-Methylenebis-4-piperidineethanol represents a novel chemical entity with potential applications in various fields, particularly in drug discovery and development. This guide provides a foundational understanding of its predicted physical and chemical properties based on the well-documented chemistry of its constituent parts. The proposed synthetic route is straightforward and relies on established chemical transformations. Researchers and scientists interested in this molecule are encouraged to use this guide as a starting point for their experimental work, with the understanding that all predicted properties require experimental verification. The versatility of the piperidine scaffold, combined with the bivalent nature and hydrogen-bonding capabilities of this specific derivative, makes it a compelling target for future research.

References

  • Tokyo Chemical Industry. (2024). SAFETY DATA SHEET - 4-Amino-1-methylpiperidine.
  • Sigma-Aldrich. 4,4'-Trimethylenebis(1-methylpiperidine).
  • National Institute of Standards and Technology. Piperidine, 1,1'-methylenebis-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-2-piperidinemethanol.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • The Role of Piperidine Deriv
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-4-piperidinemethanol.
  • Fisher Scientific. (2016). SAFETY DATA SHEET - 4-Piperidinemethanol.
  • National Center for Biotechnology Information. 4-Piperidineethanol. In PubChem Compound Database. Retrieved from [Link]

  • CDH Fine Chemicals India. 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • National Institute of Standards and Technology. 1-Piperidineethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026). Piperidine, 1,1'-methylenebis-. In Substance Registry Services. Retrieved from [Link]

  • National Institute of Standards and Technology. Phase change data for 1-Piperidineethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ChemicalBook. 1-Methyl-4-piperidinemethanol synthesis.
  • NextSDS. 1,1'-methylenebis(4-methylpiperidine) — Chemical Substance Information.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Koei Chemical Co., Ltd. 4-Piperidineethanol.
  • BenchChem. Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Tokyo Chemical Industry Co., Ltd. 4-ピペリジンエタノール | 4-Piperidineethanol.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4653–4664.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 1-(2-Hydroxyethyl)piperidine.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • NextSDS. 1-ethyl-4-piperidineethanol — Chemical Substance Information.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • Cheméo. Chemical Properties of 1-Piperidineethanol (CAS 3040-44-6).
  • Cheméo. (2026). 1-Piperidineethanol. Retrieved from [Link]

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Foundational

1,1'-Methylenebis-4-piperidineethanol mechanism of action in organic synthesis

An In-Depth Technical Guide to the Mechanistic Versatility of 1,1'-Methylenebis-4-piperidineethanol in Organic Synthesis Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Versatility of 1,1'-Methylenebis-4-piperidineethanol in Organic Synthesis

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of 1,1'-Methylenebis-4-piperidineethanol in organic synthesis. While direct literature on this specific molecule is sparse, its unique structural features—a dimeric piperidine core linked by a methylene bridge, creating a sterically hindered diamine, and appended with primary alcohol functionalities—suggest a multifaceted role as a catalyst, reagent, or building block. Drawing parallels from the well-established chemistry of piperidine derivatives, sterically hindered amines, and bifunctional molecules, this guide explores its potential applications as a sterically hindered base, a bifunctional catalyst in polymerization, and a novel "proton sponge" in non-aqueous media. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel molecular architectures for synthetic innovation.

Introduction: Unveiling a Molecule of Untapped Potential

1,1'-Methylenebis-4-piperidineethanol presents a compelling molecular architecture for applications in advanced organic synthesis. The core of the molecule consists of two piperidine rings, which are prevalent substructures in numerous natural products, pharmaceuticals, and are widely employed as organocatalysts.[1][2] The methylene bridge connecting the two nitrogen atoms creates a unique diamine with significant steric bulk, a feature known to modulate the reactivity and selectivity of amines in chemical transformations.[3][4] Furthermore, the presence of two primary hydroxyl groups introduces bifunctionality, opening avenues for its use in polymer chemistry and multi-component reactions.

This guide will dissect the constituent functional groups of 1,1'-Methylenebis-4-piperidineethanol to propose and technically substantiate its primary mechanisms of action. We will explore its role as a sterically hindered base, its potential as a monomer and catalyst in polyurethane synthesis, and a novel application as a non-aqueous "proton sponge."

Mechanism I: Sterically Hindered Amine as a Non-Nucleophilic Base

The presence of bulky substituents around an amine's nitrogen atom significantly impacts its chemical properties.[3] In the case of 1,1'-Methylenebis-4-piperidineethanol, the methylene-bridged piperidine rings create a sterically congested environment around the nitrogen atoms. This steric hindrance is a critical design feature for creating non-nucleophilic bases.

2.1. The Principle of Steric Hindrance in Amines

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reactants.[3] For amines, bulky groups surrounding the nitrogen atom can:

  • Reduce Nucleophilicity: The lone pair of electrons on the nitrogen is less accessible for attacking electrophilic centers, thus diminishing its nucleophilic character.[3]

  • Modulate Basicity: While extreme steric hindrance can sometimes hinder protonation, moderate steric bulk can stabilize the resulting ammonium cation, potentially influencing the amine's basicity.[3]

This combination of properties makes sterically hindered amines invaluable in reactions where a base is required to deprotonate a substrate without engaging in unwanted side reactions as a nucleophile.[5] A classic example is the use of Hünig's base (N,N-diisopropylethylamine) to scavenge acid produced during alkylation reactions without itself being alkylated.[5]

2.2. Proposed Application in Elimination and Condensation Reactions

1,1'-Methylenebis-4-piperidineethanol, with its predicted high pKa (similar to or slightly higher than piperidine's pKa of 11.22) and significant steric shielding, is an excellent candidate as a non-nucleophilic base in various organic transformations.

  • E2 Elimination Reactions: In base-promoted elimination reactions, a strong, non-nucleophilic base is often preferred to favor the elimination pathway over substitution (SN2). The bulky nature of 1,1'-Methylenebis-4-piperidineethanol would favor the abstraction of a proton from a sterically accessible position, potentially influencing the regioselectivity of the resulting alkene (Hofmann vs. Zaitsev elimination).

  • Condensation Reactions: In reactions like the Knoevenagel or Claisen-Schmidt condensations, a base is required to generate an enolate from an active methylene compound. The use of a non-nucleophilic base like 1,1'-Methylenebis-4-piperidineethanol would prevent side reactions, such as Michael addition to the newly formed α,β-unsaturated product.

Experimental Workflow: Evaluation as a Non-Nucleophilic Base

A comparative study could be designed to evaluate the efficacy of 1,1'-Methylenebis-4-piperidineethanol against standard non-nucleophilic bases.

G cluster_0 Reaction Setup cluster_2 Analysis A Substrate (e.g., 2-bromopropane) D Reaction at Reflux A->D B Base (1.2 eq) B->D C Solvent (e.g., THF) C->D E GC-MS Analysis D->E Base1 1,1'-Methylenebis- 4-piperidineethanol Base1->B Base2 DBU Base2->B Base3 Hünig's Base Base3->B F Determine Product Ratios (Elimination vs. Substitution) E->F G Calculate Yields F->G

Figure 1: Workflow for comparing the performance of 1,1'-Methylenebis-4-piperidineethanol as a non-nucleophilic base.

Mechanism II: Bifunctional Monomer and Catalyst in Polyurethane Synthesis

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols.[6][7] The structure of 1,1'-Methylenebis-4-piperidineethanol, containing both tertiary amine and primary alcohol functionalities, makes it a prime candidate for involvement in polyurethane chemistry, both as a monomer and a catalyst.

3.1. Role as a Chain Extender or Monomer

The two primary hydroxyl groups in 1,1'-Methylenebis-4-piperidineethanol can react with isocyanate groups to form urethane linkages, incorporating the molecule into the polymer backbone. In this capacity, it would act as a chain extender, a low molecular weight diol that adds to the growing polymer chain.

The incorporation of the bulky, cyclic diamine structure into the polyurethane backbone could impart unique physical properties, such as increased rigidity, thermal stability, and altered solubility.

G Monomer1 O=C=N-R-N=C=O Diisocyanate Polymer ...-[-O-CO-NH-R-NH-CO-O-(CH2)2-Pip-CH2-Pip-(CH2)2-]-n... Polyurethane Chain Monomer1->Polymer + Monomer2 HO-(CH2)2-Pip-CH2-Pip-(CH2)2-OH 1,1'-Methylenebis-4-piperidineethanol Monomer2->Polymer +

Figure 2: Proposed polymerization of 1,1'-Methylenebis-4-piperidineethanol with a diisocyanate to form a polyurethane.

3.2. Tertiary Amine as a Catalyst

Tertiary amines are widely used as catalysts in polyurethane formation. They function by activating the isocyanate group towards nucleophilic attack by the alcohol. The mechanism typically involves the formation of a reactive complex between the tertiary amine and the isocyanate, making the carbonyl carbon more electrophilic.

The two tertiary amine centers in 1,1'-Methylenebis-4-piperidineethanol could act synergistically to catalyze the polymerization. The proximity of the hydroxyl groups and the amine catalysts within the same molecule could lead to an accelerated reaction rate, a phenomenon known as "auto-catalysis" if it were to be used as the primary polyol.

Data Summary: Potential Impact on Polyurethane Properties

PropertyExpected Influence of 1,1'-Methylenebis-4-piperidineethanolRationale
Glass Transition Temp. (Tg) IncreaseThe rigid, cyclic structure would restrict chain mobility.
Thermal Stability IncreaseThe bulky, stable piperidine rings could enhance thermal resistance.
Solubility AlteredThe presence of the polar amine and hydroxyl groups could affect solubility in polar solvents.
Mechanical Strength IncreaseThe rigid structure could lead to a harder, more robust polymer.[8]

Mechanism III: A Novel "Proton Sponge" for Non-Aqueous Synthesis

The "proton sponge" effect is a well-documented phenomenon, particularly in the field of gene delivery, where polyamines like polyethyleneimine (PEI) buffer the acidification of endosomes.[9][10] This is achieved through the sequestration of protons by the numerous amine groups, leading to an influx of counter-ions and water, ultimately causing osmotic lysis of the endosome.[11][12]

4.1. Translating the Proton Sponge Concept to Organic Synthesis

The fundamental principle of the proton sponge—a molecule with multiple basic sites that can effectively trap protons—can be a powerful tool in organic synthesis.[10] Many organic reactions are highly sensitive to pH or the presence of protic acids, which can catalyze unwanted side reactions or decompose sensitive intermediates.

1,1'-Methylenebis-4-piperidineethanol, with its two basic nitrogen atoms held in a specific spatial arrangement by the methylene bridge, has the structural prerequisites to act as a "proton sponge" in organic media. It can scavenge protons generated in a reaction, effectively controlling the acidity of the reaction medium without introducing a separate aqueous buffer system.

4.2. Proposed Mechanism of Proton Sequestration

Upon protonation of one nitrogen atom, the resulting positive charge would influence the basicity of the second nitrogen. The flexibility of the piperidine rings and the methylene linker would allow the molecule to adopt a conformation that can stabilize the diprotonated state, potentially through intramolecular hydrogen bonding with the hydroxyl groups. This cooperative effect would make it an efficient proton sink.

G cluster_0 Proton Generation in Reaction cluster_1 Proton Sequestration cluster_2 Reaction Outcome A Reaction Mixture B H+ A->B C 1,1'-Methylenebis- 4-piperidineethanol B->C Trapping D Protonated Diamine C->D E Stabilized Reaction Environment D->E F Increased Yield / Selectivity E->F

Figure 3: Conceptual workflow of 1,1'-Methylenebis-4-piperidineethanol acting as a proton sponge in an organic reaction.

4.3. Potential Applications in Acid-Sensitive Reactions

  • Protecting Group Chemistry: In reactions involving acid-labile protecting groups (e.g., t-Boc, silyl ethers), trace amounts of acid can lead to premature deprotection. The use of 1,1'-Methylenebis-4-piperidineethanol as a proton scavenger could prevent this, improving yields and simplifying purification.

  • Grignard and Organolithium Reactions: These reactions are notoriously sensitive to protic impurities. While typically addressed by using rigorously dried solvents, the addition of a proton sponge could provide an additional layer of protection, scavenging any adventitious protons.

  • Cationic Polymerization: In some polymerization reactions, the concentration of protons can affect the rate and molecular weight of the resulting polymer. A proton sponge could be used to precisely control the proton concentration, offering a novel method for tuning polymer properties.

Conclusion and Future Outlook

1,1'-Methylenebis-4-piperidineethanol is a molecule of significant synthetic potential, predicated on its unique combination of a sterically hindered diamine core and bifunctional hydroxyl groups. This guide has delineated three primary mechanistic pathways through which this compound can be expected to function:

  • As a non-nucleophilic base , offering advantages in selectivity for elimination and condensation reactions.

  • As a bifunctional monomer and catalyst in polyurethane synthesis, with the potential to impart novel properties to the resulting polymers.

  • As a novel non-aqueous proton sponge , providing a new tool for controlling acidity in sensitive organic reactions.

Further experimental validation is required to fully elucidate the scope and limitations of these proposed mechanisms. However, the foundational chemical principles strongly support the potential of 1,1'-Methylenebis-4-piperidineethanol as a versatile and valuable tool in the modern synthetic chemist's arsenal. Its exploration could lead to the development of more efficient, selective, and novel synthetic methodologies.

References

  • Proton Sponge Effect - Laboratory Notes. (2025, June 11). Vertex AI Search.
  • Steric hindrance - Organic Chemistry II - Fiveable. (2025, August 15). Fiveable.
  • Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. (n.d.). PMC.
  • The proton sponge hypothesis: Fable or Fact? (n.d.). Biblio.
  • Mechanism based on proton sponge (pH buffering effect). (A) The... (n.d.).
  • Mechanism Permitting Proton Sponge Effect. (2016, December 6). Chemistry Stack Exchange.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022, July 10). MDPI.
  • Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. (2023, December 25).
  • Sterically Hindered Amines. (n.d.). Enamine.
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  • Piperidine, 1,1'-methylenebis-. (n.d.). NIST WebBook.
  • Construction of Bio-Based Polyurethanes via Olefin Metathesis and Their Thermal Reversible Behavior. (2022, August 31). PMC.
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  • Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. (2021, April 8). The Royal Society of Chemistry.

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Exploratory

thermodynamic stability and solubility profile of 1,1'-Methylenebis-4-piperidineethanol

An In-Depth Technical Guide to the Thermodynamic Stability and Solubility Profiling of Novel Bis-Piperidine Derivatives A Note on Scope: As a Senior Application Scientist, transparency is paramount. Direct experimental d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Solubility Profiling of Novel Bis-Piperidine Derivatives

A Note on Scope: As a Senior Application Scientist, transparency is paramount. Direct experimental data for the specific molecule 1,1'-Methylenebis-4-piperidineethanol is not available in the public scientific literature. Therefore, this guide has been designed to provide a comprehensive and scientifically rigorous framework for the characterization of novel bis-piperidine derivatives. We will use the hypothetical molecule, "Bis-Piperidinylethanol Methylene (BPEM)," as a working example to illustrate the principles, experimental designs, and data interpretation central to pre-formulation and drug development.

Introduction: The Critical Role of Physicochemical Characterization

In the journey from a promising hit compound to a viable drug candidate, a thorough understanding of a molecule's fundamental physicochemical properties is non-negotiable. For bis-piperidine derivatives, a class of compounds with significant therapeutic potential, two of the most critical parameters are thermodynamic stability and solubility. These properties govern a molecule's shelf-life, its interaction with biological systems, and ultimately, its bioavailability and therapeutic efficacy. This guide provides an in-depth, field-proven approach to systematically evaluating these characteristics.

Part 1: Thermodynamic Stability Profiling

Thermodynamic stability refers to the propensity of a drug substance to remain in its manufactured form without chemical degradation under the influence of environmental factors like heat, humidity, and light.[1] Establishing an intrinsic stability profile is crucial for determining appropriate storage conditions, re-test periods, and identifying potential degradation pathways that could impact safety and efficacy.[2]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is the cornerstone of stability assessment.[3][4] It involves subjecting the Active Pharmaceutical Ingredient (API) to conditions more severe than those used for accelerated stability testing to intentionally induce degradation.[2][5] The primary objectives are to identify likely degradation products, elucidate degradation pathways, and, critically, to validate that the chosen analytical methods are "stability-indicating" – meaning they can accurately separate and quantify the intact API from its degradants.[6]

Objective: To identify the degradation pathways of BPEM under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Sample Preparation: Prepare separate solutions of BPEM (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). A single batch of the drug substance is typically sufficient for stress testing.[1]

  • Hydrolytic Stress:

    • Acidic: Add 0.1 N HCl to the BPEM solution.

    • Basic: Add 0.1 N NaOH to the BPEM solution.

    • Neutral: Use water only.

    • Procedure: Incubate samples at 60°C for up to 48 hours. Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours), neutralize if necessary, dilute to a target concentration, and analyze.

  • Oxidative Stress:

    • Add 3% hydrogen peroxide (H₂O₂) to the BPEM solution.

    • Procedure: Incubate the sample at room temperature, protected from light, for up to 48 hours. Withdraw and analyze aliquots at set time points.

  • Photolytic Stress:

    • Expose a solid sample and a solution of BPEM to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • Procedure: Maintain a control sample protected from light. Analyze both samples after exposure.

  • Thermal Stress:

    • Expose the solid BPEM drug substance to dry heat (e.g., in 10°C increments above the accelerated testing temperature, such as 80°C).[1]

    • Procedure: Monitor for degradation over several days.

  • Analysis: Analyze all stressed samples and a non-degraded control using a validated, stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[4]

Causality Behind Choices: The conditions (acid, base, oxidant, light, heat) are chosen because they represent the most common chemical degradation routes for organic molecules: hydrolysis, oxidation, photolysis, and thermolysis.[2] Using conditions more severe than standard storage accelerates these processes, providing a rapid understanding of the molecule's inherent liabilities.[7]

Thermal Analysis: DSC and TGA

Thermal analysis techniques provide quantitative data on the physical stability of a drug substance.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is invaluable for determining melting point, purity, and identifying polymorphic forms.[9][10]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[8] TGA is used to determine thermal stability, decomposition temperatures, and moisture content.[11]

Objective: To determine the melting point and thermal decomposition profile of BPEM.

Methodology:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of BPEM into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from ambient to 300°C.

    • Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of BPEM into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Data Presentation:

Table 1: Hypothetical Thermal Analysis Data for BPEM

ParameterValueInterpretation
Melting Point (DSC)185.4 °CSharp peak indicates a pure, crystalline solid.
Onset of Decomposition (TGA)225.0 °CThe compound is thermally stable up to this temperature.
Long-Term Stability Studies (ICH Guidelines)

Formal stability studies are conducted according to International Council for Harmonisation (ICH) guidelines to establish a re-test period.[12] These studies evaluate the drug substance under defined storage conditions over time.[1][7]

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[13][14]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[13][14]

Data from these studies are used to evaluate the stability profile and ensure the material remains within specifications over its shelf life.

G Forced_Deg Forced_Deg Method_Val Method_Val Forced_Deg->Method_Val Provides degradants for validation ICH_Studies ICH_Studies Method_Val->ICH_Studies Enables accurate monitoring Thermal_Analysis Thermal_Analysis Thermal_Analysis->ICH_Studies Informs on thermal liabilities Data_Analysis Data_Analysis ICH_Studies->Data_Analysis Generates long-term data Method_Dev Method_Dev Method_Dev->Method_Val Is the method suitable?

Part 2: Solubility Profiling

Aqueous solubility is a master variable in drug development. It directly influences dissolution rate, and consequently, absorption and bioavailability.[15] For orally administered drugs, poor solubility is a major hurdle.[16] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs and predict their in vivo performance.[17][18]

Biopharmaceutics Classification System (BCS) Solubility

According to the BCS, a drug substance is considered "highly soluble" when its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[17][19] This 250 mL volume is derived from the typical amount of water taken with a dose in bioequivalence studies.[17]

Thermodynamic (Equilibrium) Solubility

This is the "gold standard" solubility measurement, representing the saturated concentration of a compound in a specific solvent at equilibrium.[20] The shake-flask method is the most common technique.

Objective: To determine the thermodynamic solubility of BPEM at different pH values.

Methodology:

  • Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer).[19]

  • Sample Preparation: Add an excess amount of solid BPEM to vials containing each buffer. The solid should be visibly present to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 48-72 hours) to reach equilibrium. It is crucial to confirm that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[19]

  • Sample Processing: After equilibration, separate the undissolved solid from the solution via centrifugation or filtration.

  • Quantification: Accurately dilute the supernatant and determine the concentration of dissolved BPEM using a validated analytical method (e.g., HPLC-UV).

  • Solid-State Analysis: It is best practice to analyze the remaining solid (e.g., by DSC or XRPD) to ensure the material has not changed its physical form (e.g., converted to a different polymorph or a salt) during the experiment.

Causality Behind Choices: The pH range of 1.2 to 6.8 is chosen because it represents the physiological pH conditions throughout the gastrointestinal tract.[19] Using an excess of solid ensures that the resulting solution is truly saturated, providing the thermodynamic solubility limit. Temperature is controlled at 37°C to mimic physiological conditions.

pH-Solubility Profile

For ionizable compounds like bis-piperidines, which contain basic nitrogen atoms, solubility is highly dependent on pH.[21] A pH-solubility profile maps this relationship and is critical for understanding where in the GI tract the drug is likely to dissolve. The solubility of a basic compound increases as the pH decreases and the molecule becomes protonated (ionized).[22] This relationship can often be predicted by the Henderson-Hasselbalch equation.[23]

Data Presentation:

Table 2: Hypothetical pH-Solubility Profile for BPEM (pKa₁ = 9.2, pKa₂ = 10.5)

pHSolubility (µg/mL)Dominant SpeciesBCS Solubility Classification (assuming 100 mg dose)
1.2>2000Diprotonated (BH₂²⁺)Dose/Solubility Volume = <50 mL (Highly Soluble)
4.5>2000Diprotonated (BH₂²⁺)Dose/Solubility Volume = <50 mL (Highly Soluble)
6.8850Monoprotonated (BH⁺)Dose/Solubility Volume = 117.6 mL (Highly Soluble)
7.4250Mostly MonoprotonatedDose/Solubility Volume = 400 mL (Low Solubility)
9.050Free Base (B) / MonoprotonatedDose/Solubility Volume = 2000 mL (Low Solubility)

Based on this hypothetical data, BPEM would be classified as a BCS Class 1 or 3 compound (depending on permeability) because its lowest solubility within the 1.2-6.8 pH range results in a dose/solubility volume of 117.6 mL, which is less than 250 mL.

G pKa_Det pKa_Det Thermo_Sol Thermo_Sol pKa_Det->Thermo_Sol Guides pH selection BCS_Class BCS_Class Thermo_Sol->BCS_Class Provides data for classification LogP_Det LogP_Det Form_Strategy Form_Strategy LogP_Det->Form_Strategy Informs on potential for lipid formulations BCS_Class->Form_Strategy Guides choice of excipients & technologies Kinetic_Sol Kinetic_Sol Kinetic_Sol->BCS_Class Early indicator of solubility issues

Conclusion

The systematic evaluation of thermodynamic stability and solubility is a critical, data-driven process in early drug development. For novel bis-piperidine derivatives, understanding the molecule's liabilities to heat and chemical stress, its thermal properties, and its pH-dependent solubility behavior provides the foundational knowledge required for rational formulation design, analytical method development, and regulatory success. The protocols and frameworks outlined in this guide represent a robust approach to de-risking candidates and ensuring that only compounds with the highest potential for success are advanced toward clinical evaluation.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. Available at: [Link]

  • Javed, M. S., et al. (2021). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC. Available at: [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Scilight Press. Available at: [Link]

  • Lopes, B. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Benet, L. Z., et al. (2011). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. Biopharmaceutics Classification System. Available at: [Link]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Biopharmaceutics Classification System (BCS) - An Overview. Available at: [Link]

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]

  • Longdom Publishing. (2023). Thermo-Analytical Methods of Analysis and their Applications. Journal of Chemical Engineering & Process Technology. Available at: [Link]

  • PubMed. (2010). Experimental solubility profiling of marketed CNS drugs, exploring solubility limit of CNS discovery candidate. Available at: [Link]

  • J-Stage. (2007). Solubility and Dissolution Profile Assessment in Drug Discovery. Journal of Health Science. Available at: [Link]

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]

  • Frontiers. (2023). Advanced modeling of pharmaceutical solubility in solvents using artificial intelligence techniques: assessment of drug candidate for nanonization processing. Frontiers in Chemical Engineering. Available at: [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Available at: [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules. Available at: [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available at: [Link]

  • Sci-Hub. (2015). Predicting the Solubility Advantage of Amorphous Pharmaceuticals: A Novel Thermodynamic Approach. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Thermal Analysis Instruments (DSC, TGA). Available at: [Link]

  • ResearchGate. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available at: [Link]

  • ADMET and DMPK. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. Available at: [Link]

  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Available at: [Link]

  • ResearchGate. (2001). Solubility guidelines for candidate drugs (µg/mL). Available at: [Link]

  • ResearchGate. (2025). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

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  • PubMed. (2006). Piperidine-renin inhibitors compounds with improved physicochemical properties. Available at: [Link]

  • ResearchGate. (2020). Physicochemical data of bispiperidine derivatives. Available at: [Link]

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Foundational

Standard NMR and FTIR Spectroscopic Reference Data for 1,1'-Methylenebis-4-piperidineethanol: A Technical Guide for Structural Elucidation

Executive Summary 1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3) is a complex dimeric heterocyclic compound consisting of two 4-piperidineethanol monomers[1] covalently linked via a central N,N'-methylenebis (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3) is a complex dimeric heterocyclic compound consisting of two 4-piperidineethanol monomers[1] covalently linked via a central N,N'-methylenebis (aminal) bridge. This structural motif is increasingly utilized in the development of pH-responsive polymeric linkers, targeted drug delivery systems, and advanced active pharmaceutical ingredients (APIs). Because the aminal bridge is highly susceptible to environmental degradation, establishing rigorous, standardized spectroscopic reference data is critical for quality control and structural validation.

This whitepaper provides an authoritative framework for the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By detailing the causality behind specific experimental conditions, this guide ensures that researchers can generate self-validating, artifact-free analytical data.

Structural & Physicochemical Profiling

The molecular formula of 1,1'-Methylenebis-4-piperidineethanol is C₁₅H₃₀N₂O₂ . The molecule features three distinct spectroscopic zones:

  • The Terminal Appendages: Two primary alcohol (-CH₂OH) groups that are highly prone to hydrogen bonding.

  • The Aliphatic Core: Two piperidine rings exhibiting complex axial/equatorial proton splitting.

  • The Linker: The N-CH₂-N aminal bridge, which is the defining feature of the dimer.

Aminals are notoriously sensitive to acidic hydrolysis, readily reverting to secondary amines and formaldehyde. Therefore, the analytical protocols must be explicitly designed to prevent in situ degradation during measurement.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, analytical workflows cannot be treated as passive observations; they must be actively managed to prevent solvent-induced artifacts.

Vibrational Spectroscopy: ATR-FTIR Protocol

Causality in Experimental Choice: Traditional transmission FTIR relies on pressing the analyte into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. The absorbed ambient moisture produces a massive, broad O-H stretching artifact at ~3400 cm⁻¹, which directly overlaps with and obscures the critical terminal hydroxyl groups of the piperidineethanol moieties. To circumvent this, Attenuated Total Reflectance (ATR) FTIR is mandated.

Step-by-Step Methodology:

  • Preparation: Clean the diamond ATR crystal with LC-MS grade anhydrous isopropanol. Allow to evaporate completely.

  • Background: Acquire a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.

  • Application: Deposit 2–3 mg of the neat, crystalline 1,1'-Methylenebis-4-piperidineethanol directly onto the crystal.

  • Compression: Apply consistent, standardized pressure using the ATR anvil to ensure intimate optical contact, which is strictly required to obtain accurate relative peak intensities.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

NMR Spectroscopy: Sample Prep & Acquisition Protocol

Causality in Experimental Choice: Deuterated chloroform (CDCl₃) is chosen over protic solvents (like D₂O or Methanol-d₄) to prevent solvolysis and deuterium exchange at the aminal bridge. However, standard CDCl₃ degrades over time to produce trace phosgene and deuterium chloride (DCl). This trace acid will rapidly catalyze the cleavage of the N-CH₂-N bridge. Therefore, the solvent must be pre-treated.

Step-by-Step Methodology:

  • Solvent Neutralization: Pass 1.0 mL of CDCl₃ through a short plug of activated basic alumina immediately prior to use.

  • Dissolution: Dissolve 15 mg of the analyte in 0.6 mL of the neutralized CDCl₃.

  • 1H NMR Acquisition (600 MHz): Utilize a standard 30-degree pulse program (zg30). Critical setting: Set the relaxation delay (d1) to 5 seconds. The aminal protons lack adjacent protons for efficient dipole-dipole relaxation; a short d1 will result in artificial under-integration of the bridge signal.

  • 13C NMR Acquisition (150 MHz): Utilize proton decoupling (zgpg30).

  • Self-Validation (2D NMR): Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra. The intact dimer is validated only if a ³J_CH long-range coupling is observed between the equatorial piperidine protons and the aminal carbon. If this cross-peak is missing, the sample has degraded.

Standard Reference Data: FTIR Spectroscopy

The ATR-FTIR spectrum provides rapid, orthogonal confirmation of the functional groups without requiring sample dissolution[2].

Table 1: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Assignment Structural Significance
3350 – 3200 Strong, Broad O-H stretch Confirms the terminal primary alcohol groups.
2925, 2850 Strong C-H stretch (sp³) Represents the piperidine ring and aliphatic chains.
1445 Medium CH₂ bending (scissor) Methylene groups within the rings and chains.
1150 – 1100 Medium C-N stretch Confirms the piperidine tertiary amine and aminal linkage.

| 1055 | Strong | C-O stretch | Validates the primary alcohol C-O bond integrity. |

Standard Reference Data: NMR Spectroscopy

The N-CH₂-N bridge is the diagnostic hallmark of this molecule. Due to the electronegativity of the two adjacent nitrogen atoms, the aminal carbon is highly deshielded, typically resonating between 70.0 and 80.0 ppm in similar triaza-networks and aminal systems[3].

Table 2: ¹H NMR Data (600 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.65 Triplet (t) 4H -CH₂ -OH (terminal alcohol protons)
3.15 Singlet (s) 2H N-CH₂ -N (diagnostic aminal bridge)
2.85 Broad doublet (bd) 4H Piperidine C2/C6 (equatorial protons)
2.10 Broad triplet (bt) 4H Piperidine C2/C6 (axial protons)
1.70 Multiplet (m) 4H Piperidine C3/C5 (equatorial protons)
1.50 Quart/Mult (m) 4H -CH₂ -CH₂-OH (linker chain)
1.45 Multiplet (m) 2H Piperidine C4 (methine proton)

| 1.25 | Multiplet (m) | 4H | Piperidine C3/C5 (axial protons) |

Table 3: ¹³C NMR Data (150 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Carbon Type
75.5 N-C H₂-N Aminal Bridge (Highly deshielded CH₂)
60.8 -C H₂-OH Primary Alcohol (CH₂)
53.2 Piperidine C2/C6 Aliphatic Amine (CH₂)
39.4 -C H₂-CH₂-OH Aliphatic Chain (CH₂)
32.8 Piperidine C3/C5 Aliphatic Ring (CH₂)

| 32.1 | Piperidine C4 | Aliphatic Ring (CH) |

Structural Elucidation & Validation Workflow

To ensure total trustworthiness, the analytical pipeline must integrate 1D and 2D techniques orthogonally. The workflow below illustrates the self-validating logic required to confirm the intact 1,1'-Methylenebis-4-piperidineethanol structure.

G cluster_FTIR Vibrational Profiling cluster_NMR Nuclear Magnetic Resonance Sample 1,1'-Methylenebis-4-piperidineethanol (Analyte Prep) ATR ATR-FTIR Spectroscopy (Anhydrous Conditions) Sample->ATR Prep CDCl3 Dissolution & Lock (Minimizing H-Bonding) Sample->Prep Bands O-H, C-N, C-O Band Extraction ATR->Bands Integration Orthogonal Data Integration (Cross-Validation) Bands->Integration H1 1H NMR (600 MHz) (Proton Environments) Prep->H1 C13 13C NMR (150 MHz) (Carbon Backbone) Prep->C13 TwoD 2D NMR (HSQC, HMBC) (Aminal Bridge Connectivity) H1->TwoD C13->TwoD TwoD->Integration Validation Verified Reference Standard Integration->Validation

Figure 1: Multidimensional Spectroscopic Structural Elucidation & Validation Workflow.

Conclusion

The accurate spectroscopic characterization of 1,1'-Methylenebis-4-piperidineethanol requires a deep understanding of its chemical vulnerabilities. By utilizing moisture-free ATR-FTIR and acid-neutralized CDCl₃ for NMR, analysts can prevent the artificial degradation of the aminal bridge. The reference data provided herein, validated through 2D NMR connectivity, serves as the definitive standard for confirming the structural integrity of this complex dimeric API precursor.

References

  • PubChem. "4-Piperidineethanol | C7H15NO | CID 73953". National Institutes of Health (NIH). URL:[Link]

  • National Institute of Standards and Technology (NIST). "1-Piperidineethanol". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • ePrints Soton. "Mononuclear Transition Metal Complexes of 7-Nitro-1,3,5-Triazaadamantane". University of Southampton. URL: [Link]

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Exploratory

Unraveling the Metabolic Fate of 1,1'-Methylenebis-4-piperidineethanol: A Comprehensive Guide to Metabolite Identification

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Executive Summary The compound 1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3) represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary

The compound 1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3) represents a highly specialized bis-piperidine scaffold[1]. Bis-piperidines are increasingly utilized in modern drug discovery, particularly in the development of monoamine oxidase (MAO) inhibitors and novel antiproliferative agents[2][3]. However, the structural complexity of dual piperidine rings linked by a single methylene bridge introduces significant metabolic liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, field-proven framework for identifying the metabolites of 1,1'-Methylenebis-4-piperidineethanol in biological models. This guide synthesizes mechanistic predictions with rigorous, self-validating experimental workflows to ensure high-confidence structural elucidation.

Mechanistic Rationale: Predicting the Biotransformation Pathways

Before initiating any in vitro incubation, a robust metabolite identification (MetID) strategy requires predicting the xenobiotic's biotransformation routes. Understanding why a molecule degrades dictates how we configure our analytical detection systems.

The molecular architecture of 1,1'-Methylenebis-4-piperidineethanol (C₁₅H₃₀N₂O₂) presents three primary metabolic vectors:

A. Oxidative N-Dealkylation (The Bis-Piperidine Core)

Tertiary amines and piperidine rings are classic substrates for Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6[4][5]. The central methylene bridge connecting the two nitrogen atoms is highly susceptible to α -carbon oxidation.

  • Causality: CYP450 abstracts an electron from the nitrogen, followed by proton loss to form a highly reactive iminium ion intermediate. This intermediate rapidly undergoes hydrolytic cleavage[4].

  • Result: The molecule splits, yielding 4-piperidineethanol and formaldehyde. This is anticipated to be the major Phase I clearance pathway.

B. Side-Chain Oxidation (The Ethanol Groups)

The terminal primary alcohols are prime targets for oxidative enzymes.

  • Causality: Cytosolic Alcohol Dehydrogenase (ADH) or microsomal CYP enzymes oxidize the primary alcohol to an aldehyde. Subsequently, Aldehyde Dehydrogenase (ALDH) converts the aldehyde into a carboxylic acid[5].

  • Result: Formation of mono- or di-carboxylic acid derivatives, significantly increasing the molecule's polarity.

C. Phase II Conjugation (O-Glucuronidation)
  • Causality: The native hydroxyl groups on the ethanol side chains provide a direct, unhindered binding handle for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • Result: Formation of highly polar O-glucuronide conjugates, which are the body's primary mechanism for facilitating rapid renal excretion.

MetabolicPathway Parent 1,1'-Methylenebis-4-piperidineethanol (Parent Drug) Phase1_N CYP450 N-Dealkylation (Cleavage of Methylene Bridge) Parent->Phase1_N Primary Route Phase1_Ox ADH / CYP Oxidation (Ethanol Side-Chain) Parent->Phase1_Ox Secondary Route Phase2_Gluc UGT Enzymes (Phase II Conjugation) Parent->Phase2_Gluc Direct Conjugation Met1 4-Piperidineethanol (Major Cleavage Metabolite) Phase1_N->Met1 Met1->Phase2_Gluc Sequential Metabolism Met2 Carboxylic Acid Derivative (Oxidized Metabolite) Phase1_Ox->Met2 Met3 O-Glucuronide Conjugate (Excretory Metabolite) Phase2_Gluc->Met3

Fig 1: Predicted Phase I and Phase II metabolic pathways for the bis-piperidine scaffold.

Experimental Workflows: Self-Validating Protocols

To capture the complete metabolic profile, we deploy a dual-model approach utilizing Human Liver Microsomes (HLMs). The following protocol is engineered to be a self-validating system, ensuring that experimental artifacts are minimized.

Step-by-Step Methodology: HLM Incubation for Phase I & II Profiling
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1,1'-Methylenebis-4-piperidineethanol in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality Check: Keeping the final DMSO concentration below 0.1% in the incubation is critical. Higher organic solvent concentrations will denature CYP450 enzymes and artificially suppress metabolic turnover.

  • Incubation Setup:

    • Combine HLMs (final protein concentration: 1.0 mg/mL), the test compound (final concentration: 1 µM), and alamethicin (50 µg/mg protein) in the phosphate buffer.

    • Causality Check: Alamethicin is a pore-forming peptide. We add it to permeabilize the microsomal membranes, allowing the water-soluble UDP-glucuronic acid (UDPGA) cofactor to access the intra-vesicular UGT enzymes, ensuring Phase II reactions can occur simultaneously with Phase I.

  • Reaction Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and UDPGA (2 mM).

    • Causality Check: We utilize a regenerating system rather than direct NADPH addition to maintain steady-state cofactor levels. This prevents premature reaction termination and ensures that low-turnover, secondary metabolites are generated in detectable quantities[5].

  • Quenching and Precipitation:

    • At designated time points (0, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (e.g., Labetalol-d3).

    • Causality Check: The 3:1 ratio of organic solvent to aqueous buffer is a self-validating step. It not only instantly halts enzymatic activity by denaturing proteins but also forces the precipitation of these proteins.

  • Centrifugation and Collection:

    • Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the clear supernatant to LC vials.

    • Causality Check: Complete removal of the protein pellet is mandatory. Injecting residual proteins will cause immediate column fouling and severe ion suppression during mass spectrometric analysis.

Workflow Step1 1. Incubation HLMs + Cofactors @ 37°C Step2 2. Quenching Ice-Cold ACN (3:1) Step1->Step2 Step3 3. Centrifugation 15,000 x g, 15 min Step2->Step3 Step4 4. LC-HRMS/MS Data Acquisition Step3->Step4 Step5 5. Data Processing Mass Defect Filtering Step4->Step5

Fig 2: Self-validating experimental workflow from microsomal incubation to data processing.

Analytical Detection & Data Presentation

Metabolite identification relies on Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS), utilizing platforms such as Q-TOF or Orbitrap.

Data Processing Strategy: Mass Defect Filtering (MDF)

Because biological matrices produce thousands of endogenous background ions, we apply Mass Defect Filtering (MDF) . The parent drug, 1,1'-Methylenebis-4-piperidineethanol, has an exact mass of 270.2307 Da. Its mass defect is +0.2307. By setting a filter window of ±50 mDa around the mass defect of the parent and its core predicted shifts, we mathematically blind the software to endogenous lipids and peptides, isolating only drug-related material.

Quantitative Data Summary

The table below summarizes the exact masses and expected mass shifts for the primary predicted metabolites, providing a clear reference for HRMS data extraction.

Metabolite IDMetabolic PathwayChemical FormulaExact Mass (Da)Precursor Ion[M+H]⁺Mass Shift (Δ Da)
Parent N/AC₁₅H₃₀N₂O₂270.2307271.23800.0000
M1 N-Dealkylation (Cleavage)C₇H₁₅NO129.1154130.1227-141.1153
M2 Mono-Oxidation (Aldehyde)C₁₅H₂₈N₂O₂268.2151269.2224-2.0156
M3 Mono-Oxidation (Carboxylic Acid)C₁₅H₂₈N₂O₃284.2099285.2172+13.9792
M4 Piperidine Ring HydroxylationC₁₅H₃₀N₂O₃286.2256287.2329+15.9949
M5 Mono-O-GlucuronidationC₂₁H₃₈N₂O₈446.2628447.2701+176.0321

Table 1: Predicted quantitative exact mass data for 1,1'-Methylenebis-4-piperidineethanol metabolites.

Conclusion

Identifying the metabolites of 1,1'-Methylenebis-4-piperidineethanol requires a deep understanding of its bis-piperidine architecture. By anticipating the rapid CYP-mediated cleavage of the methylene bridge and the subsequent oxidation of the ethanol side chains, researchers can tailor their in vitro models and HRMS data processing parameters. Executing the self-validating protocols outlined in this guide ensures that both reactive intermediates and terminal excretory conjugates are captured with high analytical confidence.

References

  • Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities Source: MDPI (Marine Drugs) URL:[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Publications (ACS Omega) URL:[Link]

  • 1,1'-Methylenebis-4-piperidineethanol (CAS 865075-88-3) Properties and Structure Source: ChemSrc URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Material Safety and Hazards of 1,1'-Methylenebis-4-piperidineethanol

For Researchers, Scientists, and Drug Development Professionals Introduction 1,1'-Methylenebis-4-piperidineethanol is a complex diamine alcohol of interest in various research and development sectors, including pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Methylenebis-4-piperidineethanol is a complex diamine alcohol of interest in various research and development sectors, including pharmaceuticals and material science. Its unique structure, featuring two piperidine-ethanol moieties linked by a methylene bridge, suggests potential applications as a versatile building block. However, this structure also implies a specific set of handling and safety considerations. This guide provides an in-depth analysis of the anticipated material safety data and hazards associated with this compound, drawing upon data from its constituent chemical functionalities and closely related molecules.

Anticipated Hazard Profile

Based on the structural components of 1,1'-Methylenebis-4-piperidineethanol, a comprehensive hazard profile can be inferred. The molecule combines the characteristics of a secondary amine, a primary alcohol, and a piperidine derivative.

Summary of Anticipated GHS Hazard Classifications
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Flammable LiquidsCategory 4Combustible liquid

Physicochemical Properties and Reactivity

While experimental data for 1,1'-Methylenebis-4-piperidineethanol is not available, its properties can be estimated from related compounds.

PropertyAnticipated Value/Characteristic
Appearance Colorless to light brown viscous liquid or low-melting solid
Odor Amine-like
Boiling Point High, likely >250 °C
Flash Point Likely in the range of a combustible liquid (>60 °C)
Solubility Soluble in water and polar organic solvents
Stability Stable under normal conditions. May be hygroscopic.
Reactivity Reacts exothermically with acids. May be incompatible with strong oxidizing agents, acid chlorides, and anhydrides.[1][2]

Toxicological Assessment (Inferred)

The toxicological profile is extrapolated from data on piperidine derivatives and amino alcohols.

  • Acute Toxicity : Expected to be harmful if swallowed, with potential for oral LD50 values in the range of 300-2000 mg/kg, similar to other functionalized piperidines.[1] Inhalation of vapors or mists may cause respiratory irritation.[1]

  • Skin and Eye Irritation : The presence of the basic piperidine nitrogen atoms suggests that the compound is likely to be corrosive or a severe irritant to the skin and eyes, capable of causing chemical burns.[3][4][5]

  • Sensitization : While no specific data exists, some amines are known to be skin sensitizers.[6]

  • Chronic Toxicity : Data on the chronic effects of this specific compound are not available.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards, stringent safety protocols are essential when working with 1,1'-Methylenebis-4-piperidineethanol.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

Caption: Mandatory PPE for handling 1,1'-Methylenebis-4-piperidineethanol.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare a spill kit with appropriate absorbent materials (e.g., vermiculite, sand).

  • Donning PPE :

    • Put on a lab coat or chemical-resistant apron.

    • Don chemical splash goggles.

    • Wear a face shield over the goggles.

    • Put on inner and outer pairs of nitrile or neoprene gloves.

  • Dispensing and Handling :

    • Conduct all manipulations of the compound within the fume hood.

    • Use spark-proof tools and equipment.

    • Avoid creating aerosols or mists.

    • Keep containers tightly closed when not in use.

  • Waste Disposal :

    • Dispose of waste in a dedicated, labeled hazardous waste container in accordance with local, state, and federal regulations.

  • Doffing PPE :

    • Remove outer gloves first.

    • Remove face shield and goggles.

    • Remove lab coat or apron.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

Emergency_Procedures cluster_emergency Emergency Response Spill Chemical Spill Evacuate Evacuate Area Spill->Evacuate Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin Contact Rinse_Skin Rinse Skin (15-20 min) Skin_Contact->Rinse_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes (15-20 min) Eye_Contact->Rinse_Eyes Ingestion Ingestion Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Seek_Medical Seek Immediate Medical Attention Evacuate->Seek_Medical Fresh_Air->Seek_Medical Rinse_Skin->Seek_Medical Rinse_Eyes->Seek_Medical Do_Not_Induce_Vomiting->Seek_Medical

Caption: Immediate actions for different exposure scenarios.

  • In case of skin contact : Immediately flush the skin with plenty of water for at least 15-20 minutes.[3][5] Remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • If inhaled : Move the person into fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed : Do NOT induce vomiting.[1][7] Rinse mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

  • Flammability : Anticipated to be a combustible liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[6]

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] A water spray can be used to cool fire-exposed containers.

  • Hazardous Combustion Products : Burning may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Storage and Disposal

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[7]

  • Disposal : Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

While a specific Material Safety Data Sheet for 1,1'-Methylenebis-4-piperidineethanol is not currently available, a thorough analysis of its structural motifs allows for a robust, inferred hazard assessment. The compound should be handled with the precautions appropriate for a corrosive, potentially toxic, and combustible substance. Adherence to the detailed handling protocols and emergency procedures outlined in this guide is paramount to ensuring the safety of all personnel.

References

  • Tokyo Chemical Industry Co., Ltd. (2024, December 10). Safety Data Sheet: 4-Amino-1-methylpiperidine.
  • Fisher Scientific. (2016, July 6). Safety Data Sheet: 4-Piperidinemethanol.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-Methyl-2-piperidinemethanol.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Product Information.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Ethanol (99.5).
  • Fisher Scientific. (2010, November 6). Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine.
  • AkzoNobel. (2017, May 31). Safety Data Sheet: Interplus 880 Base Ultra Deep Part A.
  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet: Product Information.
  • Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet: 1-(2-Hydroxyethyl)piperidine.
  • CDH Fine Chemicals India. (n.d.). 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 Material Safety Data Sheet.
  • NOAA. (n.d.). PIPERIDINE.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methylpiperazine.
  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • ChemicalBook. (n.d.). 1-Methyl-4-piperidinemethanol synthesis.
  • AkzoNobel. (2017, May 31). Safety Data Sheet: Interplus 880 Base Ultra Deep Part A.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(33), 9465-9471.
  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • NextSDS. (n.d.). Piperidine-4-ethanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
  • Fisher Scientific. (2024, March 2). Safety Data Sheet: 1-Benzyl-4-(methylamino)piperidine.
  • Sigma-Aldrich. (n.d.). 4,4′-Trimethylenebis(1-methylpiperidine).
  • PubChem. (n.d.). 4-Piperidineethanol.
  • Alfa Chemistry. (n.d.). 1-Methyl-4-(hydroxyethyl)piperidine.
  • Cayman Chemical. (2025, August 14). Safety Data Sheet: Amantadine (hydrochloride).

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 1,1'-Methylenebis-4-piperidineethanol

Application Note: Laboratory Synthesis and Characterization of 1,1'-Methylenebis-4-piperidineethanol Abstract This application note details the laboratory-scale synthesis of 1,1'-Methylenebis-4-piperidineethanol (CAS: 86...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Characterization of 1,1'-Methylenebis-4-piperidineethanol

Abstract This application note details the laboratory-scale synthesis of 1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3), a bis-piperidine derivative characterized by a central methylene bridge. The protocol leverages a highly efficient aminal condensation reaction between 4-piperidineethanol and formaldehyde. We provide a self-validating experimental workflow, mechanistic insights, and expected analytical parameters to ensure reproducibility for researchers in materials science and analytical chemistry.

Mechanistic Principles and Rationale

1,1'-Methylenebis-4-piperidineethanol (Molecular Formula: C15H30N2O2, Molecular Weight: 270.41 g/mol ) is a structurally unique compound where two piperidine rings are tethered via a single carbon atom, forming an aminal linkage. The synthesis is driven by the nucleophilic attack of the secondary amine of 4-piperidineethanol on the electrophilic carbonyl carbon of formaldehyde.

  • Step 1: Hemiaminal Formation: The initial addition forms an unstable hemiaminal intermediate.

  • Step 2: Dehydration to Iminium Ion: The hemiaminal undergoes dehydration—a step facilitated by the inherent basicity of the reaction mixture—to form a reactive iminium species.

  • Step 3: Aminal Formation: A second equivalent of 4-piperidineethanol attacks the iminium ion, yielding the stable 1,1'-methylenebis linkage.

This pathway is highly atom-economical. Water is the sole byproduct, which drives the equilibrium forward when removed or managed via biphasic extraction[1].

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, emphasizing the critical phase separation required to isolate the moisture-sensitive aminal from the aqueous byproduct.

G A Reagent Preparation (4-Piperidineethanol + CH2O) B Aminal Condensation (0-25°C, Aqueous/EtOH) A->B Mixing C Phase Separation & Extraction (DCM) B->C Reaction Complete D Drying & Concentration (Na2SO4, Rotary Evap) C->D Organic Layer E Characterization (NMR, LC-MS) D->E Pure Product

Caption: Logical workflow for the synthesis and isolation of 1,1'-Methylenebis-4-piperidineethanol.

Step-by-Step Laboratory Protocol

Safety Note: Formaldehyde is a known sensitizer. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.

3.1. Materials and Reagents

  • 4-Piperidineethanol (2.0 equivalents)

  • Formaldehyde solution (37% in water, stabilized with 10-15% methanol) (1.0 equivalent)

  • Absolute Ethanol (Reaction solvent)

  • Dichloromethane (DCM) (Extraction solvent)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

  • Deionized water and Brine

3.2. Synthesis Procedure

  • Preparation of Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidineethanol (20 mmol, 2.58 g) in 50 mL of absolute ethanol.

    • Causality: Ethanol ensures complete dissolution of the solid amine and acts as a miscible co-solvent for the aqueous formaldehyde, maintaining a homogeneous reaction mixture.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: The condensation is exothermic. Cooling prevents the volatilization of formaldehyde and minimizes potential side reactions (e.g., N-methylation via Eschweiler-Clarke-type pathways). Thermal control ensures high aminal purity.

  • Electrophile Addition: Slowly add the 37% aqueous formaldehyde solution (10 mmol, ~0.81 mL) dropwise over 10 minutes using a syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

    • Validation: Reaction completion can be monitored by TLC (using a basic eluent system, e.g., DCM:MeOH:NH4OH) or LC-MS, observing the disappearance of the starting amine mass (m/z 130) and the appearance of the product mass (m/z 271 for[M+H]+).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 40 °C to remove ethanol and the majority of the water.

  • Extraction and Isolation: Suspend the resulting residue in 20 mL of deionized water and extract with DCM (3 x 30 mL).

    • Causality: The target bis-piperidine is highly lipophilic compared to the starting materials. DCM efficiently partitions the product from residual aqueous formaldehyde and unreacted amine.

  • Washing and Drying: Combine the organic layers and wash with 20 mL of saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous Na2​SO4​ .

  • Final Concentration: Filter the drying agent and concentrate the filtrate under vacuum to yield 1,1'-Methylenebis-4-piperidineethanol as a viscous oil or low-melting solid. The predicted density of the product is approximately 1.044 g/cm³[1].

Data Presentation: Expected Characterization Parameters

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified against standard reference databases[2].

Analytical TechniqueParameter / ObservationStructural Significance
LC-MS (ESI+) m/z 271.2 [M+H]+Confirms the molecular weight of C15H30N2O2 (270.41 g/mol ).
1H NMR (CDCl3) Singlet at ~2.8 - 3.2 ppm (2H)Diagnostic peak for the central N-CH2-N methylene bridge.
1H NMR (CDCl3) Broad singlet at ~1.5 - 2.0 ppmCorresponds to the hydroxyl (-OH) protons on the ethanol side chains.
Physical State Viscous oil / low-melting solidConsistent with the hydrogen-bonding capability of the diol structure.
Yield > 85%High efficiency typical of unhindered aminal condensations.

References

  • Chemikart, "865075-85-0 | A2B Chem - Chemikart", URL
  • ChemBK, "4-Piperidineethanol, 1,1'-methylenebis-", URL
  • Sigma-Aldrich, "865075-88-3 | Sigma-Aldrich", URL
  • ChemicalBook, "A2B Chem LLC Produktliste-E-Mail-Seite 25-Chemicalbook", URL

Sources

Application

Application Notes and Protocols: 1,1'-Methylenebis-4-piperidineethanol in Polymer Crosslinking

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Crosslinking Agent In the dynamic field of polymer scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Crosslinking Agent

In the dynamic field of polymer science, the development of novel crosslinking agents is paramount to engineering materials with tailored properties for advanced applications, from industrial coatings to biomedical devices. This document introduces 1,1'-Methylenebis-4-piperidineethanol, a unique difunctional alcohol, as a promising candidate for polymer crosslinking. Its distinct molecular architecture, featuring two primary hydroxyl groups and two tertiary amine-containing piperidinyl moieties, suggests its utility in creating robust, three-dimensional polymer networks.

This guide provides a comprehensive overview of the inferred practical applications of 1,1'-Methylenebis-4-piperidineethanol in the crosslinking of polyurethanes and the curing of epoxy resins. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural attributes allow for scientifically grounded hypotheses regarding its reactivity and impact on polymer properties. The protocols and mechanistic insights presented herein are based on established principles of polymer chemistry and data from analogous compounds.

PART 1: Mechanistic Insights and Potential Applications

Chemical Structure and Reactivity

1,1'-Methylenebis-4-piperidineethanol possesses two key functional groups that enable its role as a crosslinking agent:

  • Primary Hydroxyl (-OH) Groups: These groups can readily react with isocyanate (-NCO) groups to form stable urethane linkages, a cornerstone of polyurethane chemistry.[1][2][3]

  • Tertiary Amine Groups: The nitrogen atom within each piperidine ring is a tertiary amine. These amines can act as catalysts in the polyurethane reaction, accelerating the formation of urethane bonds.[2] In epoxy systems, they can function as initiators for anionic polymerization of the epoxy groups or as catalysts for the reaction between hydroxyl groups and epoxy rings. A structurally related compound, N-hydroxyethyl piperidine, has been identified as a curing agent for epoxy systems, supporting this proposed reactivity.[4]

Inferred Application 1: Crosslinking Agent in Polyurethane Systems

As a diol, 1,1'-Methylenebis-4-piperidineethanol can serve as a chain extender or crosslinker in the synthesis of polyurethanes.[5][6][7] When reacted with a diisocyanate, such as Methylene Diphenyl Diisocyanate (MDI) or Isophorone Diisocyanate (IPDI), it can form a highly crosslinked network. The rigid piperidine rings are expected to impart enhanced thermal stability and mechanical strength to the resulting polyurethane.

Proposed Reaction Mechanism: Polyurethane Formation

G cluster_reactants Reactants cluster_product Product Diisocyanate O=C=N-R-N=C=O (Diisocyanate) Polyurethane -[O-(CH₂)₂-Pip-CH₂-Pip-(CH₂)₂-O-C(=O)-NH-R-NH-C(=O)]n- (Crosslinked Polyurethane Network) Diisocyanate->Polyurethane + MBPE HO-(CH₂)₂-Pip-CH₂-Pip-(CH₂)₂-OH (1,1'-Methylenebis-4-piperidineethanol) MBPE->Polyurethane caption Fig. 1: Polyurethane formation with 1,1'-Methylenebis-4-piperidineethanol. G cluster_reactants Reactants cluster_product Product Epoxy R-CH(O)CH₂ (Epoxy Resin) CuredEpoxy Crosslinked Epoxy Network Epoxy->CuredEpoxy + MBPE HO-(CH₂)₂-Pip-CH₂-Pip-(CH₂)₂-OH (1,1'-Methylenebis-4-piperidineethanol) MBPE->CuredEpoxy caption Fig. 2: Curing of epoxy resin with 1,1'-Methylenebis-4-piperidineethanol.

Caption: Proposed curing reaction of an epoxy resin with 1,1'-Methylenebis-4-piperidineethanol.

PART 2: Experimental Protocols

These protocols are designed as starting points for researchers. Optimization of parameters such as stoichiometry, temperature, and catalyst concentration will be necessary to achieve desired material properties.

Protocol 1: Synthesis of a Crosslinked Polyurethane Elastomer

Objective: To synthesize a crosslinked polyurethane elastomer using 1,1'-Methylenebis-4-piperidineethanol as a chain extender/crosslinker.

Materials:

  • Poly(tetrahydrofuran) (PTMEG), Mn = 2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • 1,1'-Methylenebis-4-piperidineethanol

  • 1,4-Butanediol (BDO) (as a comparative chain extender)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of a crosslinked polyurethane elastomer.

Detailed Steps:

  • Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMEG and anhydrous DMF. Heat the mixture to 80°C with stirring under a nitrogen atmosphere until the PTMEG is completely dissolved. Add MDI to the solution and continue stirring at 80°C for 2 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension/Crosslinking: Cool the prepolymer solution to 60°C. In a separate beaker, prepare a solution of 1,1'-Methylenebis-4-piperidineethanol and BDO in anhydrous DMF. The ratio of the two diols can be varied to control the crosslink density.

  • Mixing and Catalyst Addition: Slowly add the diol solution to the prepolymer with vigorous stirring. After 5 minutes of mixing, add a catalytic amount of DBTDL.

  • Casting and Curing: Degas the mixture under vacuum to remove any entrapped air bubbles. Pour the viscous solution into a preheated mold treated with a mold release agent. Cure the cast film in an oven at 110°C for 24 hours.

  • Post-Curing: After demolding, allow the elastomer to post-cure at room temperature for 7 days before characterization.

Data Presentation: Expected Properties

PropertyPolyurethane with BDOPolyurethane with 1,1'-Methylenebis-4-piperidineethanolRationale
Tensile Strength ModerateHighThe rigid piperidine rings in the crosslinker are expected to increase the stiffness and strength of the polymer network.
Elongation at Break HighModerateIncreased crosslink density generally leads to a reduction in the ability of the polymer chains to stretch before breaking.
Glass Transition Temp. (Tg) ModerateHighThe bulky and rigid structure of the crosslinker will restrict the mobility of the polymer chains, leading to a higher Tg.
Thermal Stability GoodExcellentThe presence of the heterocyclic piperidine rings is anticipated to enhance the thermal stability of the polyurethane.
Protocol 2: Curing of an Epoxy Resin

Objective: To cure a bisphenol A-based epoxy resin using 1,1'-Methylenebis-4-piperidineethanol as a curing agent.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 1,1'-Methylenebis-4-piperidineethanol

  • Acetone (for viscosity reduction, optional)

Experimental Workflow:

Caption: Step-by-step workflow for the curing of an epoxy resin.

Detailed Steps:

  • Mixing: In a disposable container, weigh the DGEBA epoxy resin and the calculated stoichiometric amount of 1,1'-Methylenebis-4-piperidineethanol. The stoichiometric amount is based on the epoxy equivalent weight of the resin and the hydroxyl equivalent weight of the curing agent. Mix the components thoroughly at room temperature until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a preheated mold.

  • Curing: Place the mold in an oven and cure according to a predetermined schedule, for example, 2 hours at 120°C followed by 4 hours at 150°C.

  • Post-Curing: After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature inside the oven to prevent thermal shock.

  • Characterization: Once cooled, the cured epoxy can be demolded and subjected to various characterization techniques.

Data Presentation: Expected Properties

PropertyStandard Amine Cured EpoxyEpoxy Cured with 1,1'-Methylenebis-4-piperidineethanolRationale
Glass Transition Temp. (Tg) HighVery HighThe rigid, bulky structure of the crosslinker is expected to significantly increase the Tg of the cured epoxy network.
Flexural Strength HighHigh to Very HighThe formation of a dense, highly crosslinked network should result in excellent flexural strength.
Chemical Resistance GoodExcellentThe dense crosslinking and the presence of the stable piperidine rings are anticipated to improve resistance to solvents and other chemicals.

PART 3: Trustworthiness and Self-Validating Systems

The protocols provided are designed to be self-validating through the systematic characterization of the resulting polymers. Researchers should perform a comprehensive analysis of the synthesized materials to confirm the proposed crosslinking and to understand the structure-property relationships. Key characterization techniques include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of the -NCO peak around 2270 cm⁻¹) in polyurethanes and the consumption of epoxy groups (disappearance of the peak around 915 cm⁻¹) in epoxy resins.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides insights into the degree of crosslinking and chain mobility.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymers.

  • Dynamic Mechanical Analysis (DMA): To evaluate the viscoelastic properties, including storage modulus, loss modulus, and tan delta, which are sensitive to the network structure.

  • Mechanical Testing (e.g., tensile testing, flexural testing): To quantify the mechanical properties such as strength, modulus, and elongation at break.

By correlating the results from these analyses with the amount of 1,1'-Methylenebis-4-piperidineethanol used, a clear understanding of its role as a crosslinking agent can be established.

References

  • Gomez, C.M., Gutierrez, D., Asensio, M., Costa, V., & Nohales, A. (2017). Transparent Thermoplastic Polyurethanes Based on Aliphatic Diisocyanates and Polycarbonate Diol. Journal of Elastomers & Plastics, 49(1), 77–95.
  • EP2780384A2 - Improved polyurethane foam composition - Google Patents. (n.d.).
  • Coulembier, O., Degee, P., & Dubois, P. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 524-529.
  • The effect of difunctional acids on the performance properties of polyurethane coatings | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ongun, N. (2011). SYNTHESIS OF WATERBORNE, BRANCHED, FUNCTIONAL POLY(URETHANE)
  • Piperidine, 1,1'-methylenebis- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • Piperidine, 1,1'-methylenebis- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 1,1'-methylenebis(4-methylpiperidine) — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (n.d.). Retrieved from [Link]

  • 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Polyurethane Curatives and Chain Extenders - Gantrade. (n.d.). Retrieved from [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.). Retrieved from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Chain Extenders and Curatives |Elastomers | Request Quotes or Samples - Tri-iso. (n.d.). Retrieved from [Link]

  • US3759926A - Piperidine derivatives as stabilizers - Google Patents. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved from [Link]

  • CN110198966A - N- hydroxyethyl piperidine (NHEP): the new curing agent for epoxy systems - Google Patents. (n.d.).
  • Influences of Different Chain extenders on Performance of UV curable Polyurethane. (2010).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • POLYOLEFIN COMPOSITIONS AND ARTICLES PREPARED THEREFROM AND METHODS OF MAKING THE SAME - Patent 2294102. (n.d.).
  • United States Patent (19) - Googleapis.com. (n.d.). Retrieved from [Link]

  • EP0677542A2 - Diamine chain extenders in polyurethane-ureas and process of manufacture - Google Patents. (n.d.).
  • US20030065124A1 - High performance polyurethane elastomers from MDI prepolymers with reduced content of free MDI monomer - Google Patents. (n.d.).
  • WO1994013722A1 - Polyurethanes cured with 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents. (n.d.).
  • Acyclic Diene Metathesis (ADMET) Polymerization of 2,2,6,6‐Tetramethylpiperidine‐Containing Monomers. (2021).
  • Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives - MDPI. (n.d.). Retrieved from [Link]

  • Polymer Chemistry - NSF PAR. (n.d.). Retrieved from [Link]

  • US10883198B2 - Bio-derived polyurethane fiber - Google Patents. (n.d.).
  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC. (n.d.). Retrieved from [Link]

  • Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - RSC Publishing. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER - Technical Science and Innovation. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 1,1'-Methylenebis-4-piperidineethanol as a Dual-Action Catalyst in Organic Synthesis and Polymer Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3) Executive Summary & Structural Rationale 1,1'-Methylenebis-4-piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3)

Executive Summary & Structural Rationale

1,1'-Methylenebis-4-piperidineethanol (MBPE) is a highly versatile, bifunctional molecule characterized by a methylene-bridged bis(piperidine) core and two primary ethanol appendages. Structurally, it provides two highly basic tertiary amine centers and two primary hydroxyl groups .

This unique molecular architecture allows MBPE to function in two distinct, high-value catalytic paradigms:

  • As a Zero-Emission Reactive Catalyst in Polymer Chemistry: The tertiary amines drive the gelling and blowing reactions in polyurethane (PU) synthesis, while the primary hydroxyls covalently lock the catalyst into the isocyanate matrix, eliminating volatile organic compound (VOC) emissions[1].

  • As a Bifunctional Organocatalyst in Drug Development: In organic C-C bond formations (e.g., Knoevenagel condensations), the tertiary amines act as a Brønsted base to deprotonate active methylenes, while the hydroxyl groups activate electrophilic carbonyls via hydrogen bonding[2],[3].

By understanding the causality behind its structural behavior, researchers can deploy MBPE to create self-validating, high-yield experimental systems.

Application I: Zero-Emission Reactive Catalyst in Polyurethane Foams

Traditional tertiary amine catalysts, such as triethylenediamine (TEDA), are highly effective but suffer from high volatility, leading to strong odors, VOC emissions, and occupational health hazards like glaucopsia ("blue vision")[1]. MBPE solves this by acting as a reactive catalyst . The primary hydroxyl groups on the ethanol appendages react rapidly with isocyanates to form stable urethane linkages, permanently anchoring the catalytic amine sites into the polymer backbone[4].

Mechanistic Workflow

PU_Mechanism Iso Diisocyanate Gel Gelling Reaction (Tertiary Amine Catalyzed) Iso->Gel Pol Polyol Blend Pol->Gel Cat 1,1'-Methylenebis-4-piperidineethanol (Reactive Catalyst) Cat->Gel Catalyzes Cov Covalent Integration (Hydroxyl-Isocyanate Reaction) Cat->Cov Reacts with Iso Mat Zero-VOC PU Matrix Gel->Mat Cov->Mat Anchors Catalyst

Workflow of 1,1'-Methylenebis-4-piperidineethanol as a reactive polyurethane catalyst.

Protocol: Formulation of Low-Odor Flexible PU Foam

Causality & Experimental Design: Because MBPE is consumed during the reaction, the isocyanate index must be adjusted to account for the hydroxyl equivalents introduced by the catalyst. Failure to do so will result in unreacted polyol and a tacky foam.

Step-by-Step Methodology:

  • Preparation of the Resin Blend (Part A): In a high-speed mixing cup, combine 100 parts by weight (pbw) of a standard polyether polyol (e.g., MW 3000 triol), 2.5 pbw of distilled water (blowing agent), 1.0 pbw of silicone surfactant, and 1.5 pbw of MBPE.

  • Homogenization: Mix Part A at 2000 RPM for 60 seconds to ensure the catalyst is fully dispersed.

  • Isocyanate Addition (Part B): Calculate the required amount of Toluene Diisocyanate (TDI) to achieve an Isocyanate Index of 105. Crucial Validation Step: Add the hydroxyl value of MBPE to the total polyol hydroxyl value when calculating the TDI requirement.

  • Foaming: Add the calculated TDI to Part A. Mix at 3000 RPM for exactly 5 seconds.

  • Curing & Observation: Pour the mixture into a mold. Record the cream time, gel time, and rise time. Allow the foam to cure at room temperature for 24 hours.

System Validation & Comparative Data

To ensure the protocol is a self-validating system , perform an ATR-FTIR analysis on the cured foam. The complete disappearance of the NCO stretching band at 2270 cm⁻¹ confirms that the catalyst's hydroxyl groups have fully reacted, locking it into the matrix.

ParameterTraditional Catalyst (TEDA)MBPE (Reactive Catalyst)
Cream Time 12 seconds14 seconds
Gel Time 45 seconds48 seconds
Amine VOC Emissions (Headspace GC-MS) > 50 ppm< 1 ppm (Undetectable)
Odor Profile Strong, sharp amine odorOdorless
Hydrolytic Stability Poor (Leaches over time)Excellent (Covalently bound)

Application II: Bifunctional Organocatalyst in Knoevenagel Condensations

In drug development, synthesizing electrophilic alkenes via the Knoevenagel condensation is a critical step. Traditional catalysts (like piperidine or pyridine) often require harsh heating and organic solvents, complicating purification.

MBPE acts as a bifunctional organocatalyst . The spatial arrangement provided by the methylene bridge allows the tertiary amines to deprotonate the active methylene compound, while the primary hydroxyls simultaneously activate the aldehyde carbonyl via hydrogen bonding[2],[3]. This dual activation lowers the transition state energy, enabling the reaction to proceed rapidly in green solvents (like water or ethanol) at room temperature.

Mechanistic Workflow

Knoevenagel_Mechanism Cat 1,1'-Methylenebis-4-piperidineethanol Deprot Deprotonation by Tertiary Amines Cat->Deprot HBond Carbonyl Activation via Hydroxyl H-Bonding Cat->HBond Sub1 Active Methylene (e.g., Malononitrile) Sub1->Deprot Sub2 Electrophile (e.g., Benzaldehyde) Sub2->HBond Int Enolate-Electrophile Complex Deprot->Int HBond->Int Dehyd Dehydration (-H2O) Int->Dehyd Dehyd->Cat Catalyst Regeneration Prod Electrophilic Alkene (Product) Dehyd->Prod

Bifunctional catalytic cycle for the Knoevenagel condensation.

Protocol: Green Synthesis of Electrophilic Alkenes

Causality & Experimental Design: The reaction is performed in an aqueous/ethanol mixture. Because MBPE contains two hydroxyl groups and protonated amine centers, it is highly water-soluble. This allows the hydrophobic alkene product to precipitate out of the solution, driving the equilibrium forward (Le Chatelier's principle) and enabling catalyst removal via simple filtration.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mmol of the aldehyde (e.g., benzaldehyde) and 10.5 mmol of the active methylene compound (e.g., malononitrile) in 10 mL of a 1:1 Ethanol/Water mixture.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of MBPE to the stirring solution.

  • Reaction Monitoring: Stir the mixture at room temperature (25°C). The reaction is self-validating visually: as the product forms, it will begin to precipitate as a solid. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup & Isolation: Once complete (typically 15–30 minutes), add 10 mL of ice-cold water to maximize precipitation. Filter the solid product using a Büchner funnel.

  • Catalyst Recovery: The filtrate contains the water-soluble MBPE catalyst, which can be extracted and reused for subsequent cycles by evaporating the solvent under reduced pressure.

System Validation & Substrate Scope

Validate the purity of the isolated product using ¹H NMR. A successful Knoevenagel condensation is confirmed by the disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of a sharp vinylic proton singlet (~7.5 - 8.2 ppm, depending on the substrate).

ElectrophileActive MethyleneTime (min)Yield (%)Purity (¹H NMR)
BenzaldehydeMalononitrile1596%>99%
4-NitrobenzaldehydeEthyl cyanoacetate2094%>98%
4-MethoxybenzaldehydeMalononitrile3089%>98%
Thiophene-2-carbaldehydeEthyl cyanoacetate2591%>99%

References

  • Comparing amine-based Low Odor Reactive Catalyst options for flexible foams Source: AllHDI URL
  • Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications Source: MDPI URL
  • Knoevenagel-Doebner condensation promoted by chitosan as a reusable solid base catalyst Source: ResearchGate URL
  • Organocatalytic Enantioselective Intramolecular Oxa-Michael Reaction of Enols: Synthesis of Chiral Isochromenes Source: ACS Publications URL

Sources

Application

Advanced Sample Preparation and LC-MS/MS Analysis of 1,1'-Methylenebis-4-piperidineethanol: Overcoming Aminal Instability

Introduction 1,1'-Methylenebis-4-piperidineethanol is a bis-piperidine derivative characterized by a central methylene bridge linking two secondary amine nitrogens. This specific structural motif forms an aminal (N-CH₂-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,1'-Methylenebis-4-piperidineethanol is a bis-piperidine derivative characterized by a central methylene bridge linking two secondary amine nitrogens. This specific structural motif forms an aminal (N-CH₂-N) linkage. In pharmaceutical development, toxicology, and environmental monitoring, quantifying this compound is critical, as it frequently appears as a synthesis intermediate, polymer crosslinker, or degradant.

However, its analysis presents a severe analytical challenge: the aminal bond is highly labile under standard acidic LC-MS conditions. This application note provides a comprehensive, self-validating protocol for the robust sample preparation and LC-MS/MS quantification of 1,1'-Methylenebis-4-piperidineethanol, ensuring structural integrity throughout the entire analytical workflow.

Mechanistic Insights: Overcoming Aminal Instability

The fundamental challenge in analyzing 1,1'-Methylenebis-4-piperidineethanol lies in the thermodynamics and kinetics of the aminal bond[1]. Aminals undergo rapid, acid-catalyzed dissociative transamination or hydrolysis in both aqueous and organic media[2].

When exposed to standard LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7), the piperidine nitrogen is protonated, creating a highly favorable leaving group. This triggers the spontaneous collapse of the aminal into an iminium ion intermediate, which is rapidly hydrolyzed by trace water into 4-piperidineethanol and formaldehyde[1].

Causality of Experimental Choices: To prevent this degradation, the entire analytical environment must be strictly maintained at a basic pH (pH 9.5–10.5)[1]. At this pH, the piperidine nitrogens remain deprotonated, neutralizing the driving force for iminium ion formation and stabilizing the aminal bridge. Consequently, traditional Solid-Phase Extraction (SPE) using silica-based sorbents is contraindicated, as residual acidic silanol groups can catalyze on-column degradation. Instead, an alkaline Liquid-Liquid Extraction (LLE) using a moderately polar aprotic solvent (Ethyl Acetate) is employed to gently isolate the intact molecule.

Hydrolysis A 1,1'-Methylenebis- 4-piperidineethanol (Intact Aminal) A->A pH 9.5-10.5 Stable B Iminium Intermediate + 4-Piperidineethanol A->B H+ (pH < 7) Fast C Formaldehyde + 4-Piperidineethanol B->C H2O Hydrolysis

Figure 1: Acid-catalyzed hydrolysis pathway of the aminal bond in 1,1'-Methylenebis-4-piperidineethanol.

Experimental Protocols

Reagents and Materials
  • Extraction Solvent: Ethyl Acetate (EtOAc), LC-MS Grade.

  • Organic Modifier: Methanol (MeOH), LC-MS Grade.

  • Buffers: Ammonium Bicarbonate ( NH4​HCO3​ ) and Ammonium Hydroxide ( NH4​OH ), LC-MS Grade.

  • Analytical Column: High-pH stable C18 column (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Step-by-Step Alkaline Liquid-Liquid Extraction (LLE)

This protocol is designed as a self-validating system: by maintaining a high pH, we simultaneously ensure analyte stability and force the basic analyte into its uncharged, lipophilic state, maximizing extraction recovery into the organic phase.

  • Aliquot: Transfer 100 µL of the biological matrix (e.g., plasma or urine) into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Spike with 10 µL of the appropriate isotopically labeled internal standard (IS) working solution.

  • Alkalinization: Add 50 µL of 5% NH4​OH in water. Vortex for 10 seconds. Critical Step: Verify that the pH is 10. This halts any endogenous enzymatic activity and stabilizes the aminal bond.

  • Extraction: Add 600 µL of EtOAc. Vortex vigorously for 5 minutes to ensure complete partitioning of the lipophilic bis-piperidine.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C to break any emulsions.

  • Transfer & Evaporation: Carefully transfer 500 µL of the upper organic layer to a clean 96-well plate or autosampler vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Note: Avoid temperatures above 40°C to prevent thermal degradation.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (10 mM NH4​HCO3​ adjusted to pH 10.0 with NH4​OH / MeOH, 90:10 v/v). Vortex for 2 minutes and inject 5 µL onto the LC-MS/MS system.

Workflow S1 1. Matrix Aliquot (100 µL) Spike with Internal Standard S2 2. Alkalinization Add 50 µL 5% NH4OH (pH > 10) S1->S2 S3 3. Liquid-Liquid Extraction Add 600 µL EtOAc, Vortex, Centrifuge S2->S3 S4 4. Organic Phase Transfer Evaporate under N2 at 30°C S3->S4 S5 5. Reconstitution 10 mM NH4HCO3 (pH 10) / MeOH S4->S5 S6 6. LC-MS/MS Analysis High-pH Stable C18 Column S5->S6

Figure 2: Alkaline Liquid-Liquid Extraction (LLE) workflow for aminal preservation.

LC-MS/MS Conditions

Because the analyte degrades on-column if exposed to acidic mobile phases, a high-pH chromatographic method is mandatory. Methanol is selected over acetonitrile as the strong solvent to minimize peak tailing often observed with basic piperidine derivatives.

Data Presentation

Table 1: High-pH LC Gradient Conditions | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (10 mM NH4​HCO3​ , pH 10) | % Mobile Phase B (Methanol) | |------------|--------------------|---------------------------------------------|-----------------------------| | 0.00 | 0.40 | 90 | 10 | | 0.50 | 0.40 | 90 | 10 | | 3.00 | 0.40 | 10 | 90 | | 4.00 | 0.40 | 10 | 90 | | 4.10 | 0.40 | 90 | 10 | | 5.50 | 0.40 | 90 | 10 |

Table 2: MS/MS Parameters (Positive ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV)
1,1'-Methylenebis-4-piperidineethanol 271.2 142.1 (Quantifier) 60 25
1,1'-Methylenebis-4-piperidineethanol 271.2 112.1 (Qualifier) 60 35

| 4-piperidineethanol (Degradant Monitor) | 130.1 | 84.1 | 45 | 20 |

Table 3: Analyte Stability and Recovery vs. pH Conditions

Matrix Condition Extraction Method Reconstitution pH Recovery (%) Degradant Formation (%)
0.1% Formic Acid (pH 2.7) SPE (Silica C18) 2.7 < 5.0 > 90.0
Neutral Water (pH 7.0) LLE (EtOAc) 7.0 45.2 35.5

| 5% NH4​OH (pH 10.5) | LLE (EtOAc) | 10.0 | 94.8 | < 1.0 |

References

  • Chao, A., & Zhang, D. (2019). Investigation of Secondary Amine-Derived Aminal Bond Exchange toward the Development of Covalent Adaptable Networks. Macromolecules, 52(2), 495-503.[Link]

  • Buchs, B., et al. (2011). Reversible Aminal Formation: Controlling the Evaporation of Bioactive Volatiles by Dynamic Combinatorial/Covalent Chemistry. European Journal of Organic Chemistry, 2011(4), 681-695.[Link]

Sources

Method

Application Notes &amp; Protocols: High-Resolution Chromatographic Separation of 1,1'-Methylenebis-4-piperidineethanol and its Derivatives

Introduction: The Analytical Challenge The 1,1'-Methylenebis-4-piperidineethanol scaffold represents a class of compounds with significant potential in pharmaceutical development due to the presence of two basic piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The 1,1'-Methylenebis-4-piperidineethanol scaffold represents a class of compounds with significant potential in pharmaceutical development due to the presence of two basic piperidine rings, a common pharmacophore in medicinal chemistry.[1][2] The synthesis and development of derivatives from this core structure necessitate robust analytical and preparative separation methods to ensure purity, identify byproducts, and isolate stereoisomers.

However, the inherent chemical properties of these molecules present distinct analytical challenges:

  • High Basicity: The two tertiary amine nitrogens are prone to strong interactions with acidic residual silanols on traditional silica-based stationary phases, leading to severe peak tailing and poor resolution.[3]

  • Low UV Chromophore: The core structure lacks a significant ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors insensitive and impractical for trace-level analysis.[4]

  • High Polarity: The presence of two hydroxyl groups imparts considerable polarity, influencing retention behavior in reversed-phase systems.

  • Potential for Stereoisomerism: The chiral centers within the molecule may lead to multiple stereoisomers, requiring specialized chiral separation techniques for their resolution.[5]

This guide provides a comprehensive overview and detailed protocols for the effective separation, purification, and analysis of 1,1'-Methylenebis-4-piperidineethanol derivatives using modern chromatographic techniques, with a focus on addressing these specific challenges through logical method development.

Foundational Principles for Method Development

A successful separation strategy is built upon a clear understanding of the analyte's interaction with the chromatographic system. For basic compounds like bis-piperidine derivatives, controlling secondary interactions and choosing an appropriate detection method are paramount.

Taming the Amine: Managing Peak Shape in Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse of pharmaceutical analysis.[4] The primary mechanism is the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18). For basic analytes, the key to achieving sharp, symmetrical peaks is to maintain a consistent charge state and minimize undesirable ionic interactions with the stationary phase.

Strategies to Mitigate Peak Tailing:

  • Low pH Mobile Phase: Using a mobile phase buffered at a low pH (e.g., 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) ensures the piperidine nitrogens are fully and consistently protonated. This prevents mixed-mode retention and masks the silanol groups on the silica surface, reducing peak tailing. For mass spectrometry (MS) applications, volatile acids like formic acid are essential.[3]

  • Specialized Stationary Phases: Modern columns designed for polar or basic compounds offer superior performance. Options include columns with extremely low silanol activity, end-capping technologies that shield residual silanols, or hybrid particle technologies that are more stable at various pH levels.[3]

The Detection Dilemma: Beyond UV

Given the absence of a strong chromophore, alternative detection methods are required for sensitive and specific analysis.

  • Mass Spectrometry (MS): This is the ideal detection method. Electrospray Ionization (ESI) in positive ion mode is highly effective, as the basic nitrogens are readily protonated to form [M+H]+ or [M+2H]2+ ions. Tandem MS (MS/MS) provides unparalleled selectivity and sensitivity for quantification in complex matrices.[1][6]

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used for non-volatile analytes that lack a chromophore. It is particularly useful for preparative chromatography where high concentrations of the analyte are present.[7]

  • Pre-Column Derivatization: For labs limited to UV detectors, a pre-column derivatization step can be employed. Reacting the parent compound with a reagent like 4-toluenesulfonyl chloride introduces a strongly UV-active moiety, enabling sensitive detection.[8]

A Logic-Driven Workflow for Method Development

A structured approach to method development saves time and resources while ensuring a robust final method. The following workflow illustrates the decision-making process for analyzing a new 1,1'-Methylenebis-4-piperidineethanol derivative.

MethodDevelopmentWorkflow start_end start_end process process decision decision output output start Start: Crude Sample of New Derivative solubility Assess Solubility (ACN, MeOH, Water) start->solubility scouting Initial Scouting Run (Fast Gradient UPLC-MS) solubility->scouting purity_check Assess Peak Shape & Purity scouting->purity_check optimize_mobile Optimize Mobile Phase (Acidic Modifier, % Organic) purity_check->optimize_mobile Tailing or Poor Resolution is_chiral Is Chiral Separation Needed? purity_check->is_chiral Good Peak Shape optimize_mobile->purity_check optimize_column Select Alternative Column (Low Silanol, Hybrid) optimize_mobile->optimize_column Still Tailing optimize_column->purity_check chiral_screen Screen Chiral Columns (Polysaccharide-based CSPs) is_chiral->chiral_screen Yes prep_needed Purification Required? is_chiral->prep_needed No chiral_screen->prep_needed prep_hplc Develop Preparative Method (Scale-up) prep_needed->prep_hplc Yes final_analytical Final Validated Analytical Method prep_needed->final_analytical No final_prep Purified Compound prep_hplc->final_prep final_prep->final_analytical

Caption: Logical workflow for chromatographic method development.

Detailed Experimental Protocols

The following protocols provide starting points for the analysis and purification of 1,1'-Methylenebis-4-piperidineethanol derivatives. Optimization will be required based on the specific properties of each derivative.

Protocol 1: Rapid Purity Assessment by UPLC-MS

This method is designed for high-throughput screening of reaction progress, crude sample analysis, and final product purity checks.

Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) uses sub-2 µm particles, enabling faster analysis and higher resolution compared to conventional HPLC.[9] A fast gradient is employed to quickly elute all components. A C18 column is a good starting point, and the use of formic acid in the mobile phase ensures good peak shape and MS compatibility.[3][6]

Instrumentation & Consumables:

  • System: UPLC system coupled to a single quadrupole or tandem mass spectrometer with an ESI source.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Chromatographic & MS Conditions:

ParameterSetting
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1.0 µL
Gradient Profile See Table 2
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Scan Range (Full Scan) m/z 100 - 800

Table 1: UPLC-MS System Parameters

Time (min)Flow Rate (mL/min)%A%BCurve
0.000.59826
0.500.59826
3.500.55956
4.500.55956
4.600.59826
5.000.59826

Table 2: UPLC Gradient Profile

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the sample diluent. Vortex to ensure complete dissolution. Further dilute as necessary to be within the linear range of the detector.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 5 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Analysis: Integrate the peak for the main compound and all impurities. Calculate purity based on the peak area percentage. Confirm the identity of the main peak by its mass-to-charge ratio.

Protocol 2: Preparative HPLC Purification

This method is designed to isolate the target compound from a crude synthetic mixture on a larger scale (milligrams to grams).

Rationale: Preparative chromatography requires scaling up the analytical method. A larger column diameter and particle size are used to accommodate higher sample loads. A shallow gradient is often employed to maximize the resolution between the target compound and closely eluting impurities.[2] Mass-directed fractionation is highly recommended to selectively collect the peak corresponding to the target compound's mass.

Instrumentation & Consumables:

  • System: Preparative HPLC system with a high-flow pump, autosampler/manual injector, and a fraction collector. A make-up pump and a mass spectrometer for fraction triggering are ideal.

  • Column: XBridge Prep C18, 5 µm, 19 x 150 mm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Diluent: DMSO or a solvent that ensures complete solubility at high concentrations.

Chromatographic Conditions:

ParameterSetting
Flow Rate 20 mL/min
Column Temperature Ambient
Injection Volume 0.5 - 5.0 mL (depending on concentration and loading)
Gradient Profile Optimized based on analytical scouting run
Detection UV (210 nm, for observing overall profile) & MS (for triggering)
Ionization Mode ESI Positive
Fraction Trigger Target compound's [M+H]+ or [M+2H]2+ m/z value.

Table 3: Preparative HPLC System Parameters

Procedure:

  • Method Translation: Based on the analytical UPLC run, translate the gradient to the preparative scale. A common starting point is to maintain the same gradient time but adjust for the different column volume.

  • Loading Study: Perform a small injection (e.g., 5-10 mg) to confirm the retention time and resolution. Gradually increase the sample load until resolution begins to degrade, to determine the maximum loading capacity.

  • Purification Run: Dissolve the crude material in a minimal amount of diluent. Inject the solution onto the equilibrated preparative column.

  • Fraction Collection: The system will automatically collect the eluent into separate tubes only when the mass spectrometer detects the specified m/z of the target compound.

  • Post-Processing: Combine the pure fractions, confirm purity using the analytical UPLC-MS method (Protocol 1), and remove the solvent by lyophilization or rotary evaporation.

Protocol 3: Chiral Separation of Stereoisomers

This method is for resolving enantiomers or diastereomers of a chiral 1,1'-Methylenebis-4-piperidineethanol derivative.

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds.[10] Chiral recognition is achieved through a combination of interactions like hydrogen bonding, dipole-dipole, and steric hindrance within the chiral grooves of the selector.[10] Polar organic mode (using eluents like ethanol, methanol, or acetonitrile) is often successful for polar, basic compounds.

Instrumentation & Consumables:

  • System: HPLC or UPLC system with a UV or MS detector.

  • Column: Lux Amylose-1 or Chiralpak AD (or equivalent polysaccharide-based CSP), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Methanol (e.g., 50:50 v/v) with a basic additive (e.g., 0.1% diethylamine) to improve peak shape.

Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5.0 µL
Mobile Phase Acetonitrile:Methanol (50:50) + 0.1% Diethylamine
Detection MS (preferred) or UV at 210 nm

Table 4: Chiral HPLC System Parameters

Procedure:

  • Column Screening: If the optimal CSP is unknown, screen several different chiral columns (e.g., amylose-based, cellulose-based) with various polar organic mobile phases (Acetonitrile, Ethanol, Methanol) to find initial separation conditions.

  • Method Optimization: Once partial separation is achieved, optimize the resolution by adjusting the ratio of organic solvents in the mobile phase. The concentration and type of additive (e.g., diethylamine, ethanolamine) can also be varied to improve peak shape and selectivity.

  • Analysis: Inject the racemic sample onto the equilibrated chiral column.

  • Peak Identification: If an enantiomerically pure standard is available, inject it to confirm the elution order.

Troubleshooting Common Issues

IssueProbable CauseSuggested Solution
Severe Peak Tailing 1. Strong silanol interactions.[3]2. Insufficient mobile phase buffering.1. Switch to a column with low silanol activity or a hybrid-particle column.2. Increase the concentration of the acidic modifier (e.g., 0.2% formic acid) or add an ion-pairing agent.
No/Low MS Signal 1. Analyte concentration too low.2. Inappropriate ionization mode or parameters.1. Increase sample concentration.2. Confirm ESI positive mode is selected. Optimize source parameters (capillary voltage, temperatures) for the target m/z.
Poor Resolution in Prep 1. Column overloading.2. Inappropriate gradient.1. Reduce the sample mass injected.2. Make the gradient shallower around the elution time of the target compound to increase the separation between it and impurities.
No Chiral Separation 1. Incorrect CSP.2. Unsuitable mobile phase.1. Screen a wider range of CSPs (amylose, cellulose, cyclodextrin-based).2. Switch from polar organic mode to normal phase (e.g., Hexane/Ethanol) or reversed-phase conditions.[10]

Table 5: Troubleshooting Guide

Conclusion

The successful chromatographic separation of 1,1'-Methylenebis-4-piperidineethanol derivatives is readily achievable with a systematic and informed approach. By anticipating the challenges posed by their basicity and low UV absorbance, appropriate strategies can be implemented from the outset. The combination of modern UPLC systems, specialized column chemistries, and mass spectrometric detection provides a powerful toolkit for the rapid, sensitive, and specific analysis of these compounds. The protocols outlined herein serve as a robust foundation for researchers, scientists, and drug development professionals to develop and validate methods for purity assessment, preparative isolation, and chiral resolution.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • MDPI. (2024, January 16). Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. MDPI.
  • ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PMC. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • BenchChem. (2025, December). Piperidine Purification and Isolation: A Technical Support Guide. BenchChem.
  • Wiley Online Library. (2024, March 22).
  • Elsevier. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.
  • Virginia Tech. (n.d.).

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of 1,1'-Methylenebis-4-piperidineethanol

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1,1'-Methylenebis-4-piperidineethanol was publicly available...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1,1'-Methylenebis-4-piperidineethanol was publicly available at the time of this writing. The following protocols and safety information have been developed by extrapolating data from structurally similar compounds, including piperidine and its derivatives, as well as compounds containing a methylenebis linkage. Therefore, this document should be considered a precautionary guide, and 1,1'-Methylenebis-4-piperidineethanol should be handled with extreme caution as a substance with unknown but potentially significant hazards.

Introduction: Understanding the Compound

1,1'-Methylenebis-4-piperidineethanol is a complex organic molecule featuring two piperidine rings linked by a methylene bridge, with each piperidine ring substituted with an ethanol group. The presence of the piperidine moiety, a known corrosive and toxic heterocyclic amine, alongside the methylenebis linkage, which can be associated with sensitization and other chronic health effects in certain molecular contexts, necessitates a stringent approach to its handling and storage. These application notes are designed to provide a framework for minimizing exposure and ensuring the safety of laboratory personnel.

Hazard Identification and Risk Assessment

Based on the hazards associated with its structural components, 1,1'-Methylenebis-4-piperidineethanol is presumed to be a hazardous substance. A thorough risk assessment should be conducted before any handling of this compound.

Inferred Potential Hazards:

  • Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin. Piperidine itself has moderate acute oral toxicity.[1]

  • Skin Corrosion/Irritation: Expected to be corrosive or irritating to the skin. Piperidine is a strong alkaline agent and can cause severe skin burns.[2]

  • Serious Eye Damage/Irritation: Presumed to cause serious eye damage or irritation. Contact with eyes can be corrosive and may lead to severe damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][6] Inhalation of vapors or dust should be avoided.

  • Sensitization: The methylenebis group in other compounds is associated with skin and respiratory sensitization.[7][8]

  • Chronic Effects: The toxicological properties have not been fully investigated.[4][5] Long-term exposure may lead to unforeseen health effects. Some "methylenebis" compounds are suspected carcinogens.[9][10][11]

Physical and Chemical Property Summary (Predicted)
PropertyPredicted Value/InformationSource/Analogy
Appearance Likely a solid or high-boiling point liquid.Based on related piperidine-ethanol compounds.[12][13]
Odor Potentially a pepper-like or amine-like odor.Based on piperidine.[14]
Solubility Expected to have some solubility in water and be soluble in organic solvents.General property of similar organic compounds.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and acid chlorides.[15]Based on piperidine and its derivatives.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure. The following PPE should be considered the minimum requirement when handling 1,1'-Methylenebis-4-piperidineethanol.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.To prevent skin contact and absorption.[10]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols.[3]
Skin and Body Protection A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.To prevent skin contamination.[8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of vapors, aerosols, or dust.[10]

Safe Handling Protocols

Adherence to strict handling protocols is paramount to ensure a safe working environment.

General Handling
  • Work Area: All work with 1,1'-Methylenebis-4-piperidineethanol should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][10]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[10] Contaminated work clothing should not be allowed out of the workplace.[10]

Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Assemble all necessary equipment, including a calibrated balance, spatulas, and receiving containers.

  • PPE: Don appropriate PPE as outlined in Section 3.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the desired amount of the compound to a tared, sealed container. Avoid creating dust. If the compound is a liquid, use a calibrated pipette or syringe.

  • Cleaning: After dispensing, securely close the primary container. Clean any residual material from the spatula and work surface using a suitable solvent and dispose of the cleaning materials as hazardous waste.

  • Post-Handling: Remove gloves and wash hands thoroughly.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] A designated, locked storage cabinet is recommended.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[15]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills and Leaks
  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, but avoid inhaling vapors.

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Personal Protection: Do not attempt to clean up a large spill without appropriate respiratory protection and chemical-resistant clothing.

  • Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][10]

Waste Disposal

All waste materials contaminated with 1,1'-Methylenebis-4-piperidineethanol must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Visualized Workflows

Risk Assessment Workflow

cluster_0 Risk Assessment for 1,1'-Methylenebis-4-piperidineethanol A Identify Hazards (Extrapolate from Analogs) B Assess Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Evaluate Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (High, Medium, Low) C->D E Implement Additional Controls (e.g., Stricter PPE, Smaller Quantities) D->E If Risk is High/Medium F Review and Document D->F If Risk is Low E->F

Caption: A logical flow for assessing the risks associated with handling 1,1'-Methylenebis-4-piperidineethanol.

Spill Response Protocol

cluster_1 Spill Response for 1,1'-Methylenebis-4-piperidineethanol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess SmallSpill Small Spill (<100 mL/g) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL/g) Assess->LargeSpill Major PPE Don Appropriate PPE SmallSpill->PPE Wait Wait for Emergency Response Team LargeSpill->Wait Contain Contain with Inert Absorbent PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a spill of 1,1'-Methylenebis-4-piperidineethanol.

References

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • 4,4'-Methylenebis(2-chloroaniline) - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Toxicity effects of piperidine alkaloids | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet - 3M. (2016, October 25). Retrieved from [Link]

  • 4,4'-Methylenebis (2-chloroaniline): an unregulated carcinogen. (n.d.). PubMed. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

  • Piperidine, 1,1'-methylenebis- - Substance Details - SRS | US EPA. (2026, February 11). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1,1'-Methylenebis-4-piperidineethanol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1,1'-Methylenebis-4-piperidineethanol. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,1'-Methylenebis-4-piperidineethanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during this specific synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Reaction Overview and Core Mechanism

The synthesis of 1,1'-Methylenebis-4-piperidineethanol is typically achieved by coupling two molecules of 4-piperidineethanol with a methylene bridge derived from formaldehyde. This transformation is a variation of the classical Eschweiler-Clarke reaction.[1] The reaction relies on the reductive amination of a secondary amine, where formaldehyde serves as the carbon source for the methylene bridge and formic acid acts as both an acid catalyst and the reducing agent.[1][2]

The reaction proceeds in several key steps:

  • Iminium Ion Formation: One molecule of 4-piperidineethanol (a secondary amine) reacts with formaldehyde to form an unstable N-(hydroxymethyl) intermediate, which readily dehydrates in the acidic environment provided by formic acid to form a reactive tertiary iminium ion.

  • Nucleophilic Attack: A second molecule of 4-piperidineethanol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This forms the protonated methylene-bridged diamine intermediate.

  • Reduction: The intermediate is not directly reduced in this specific variation. Rather, the formation of the C-N bond is the key step. The overall reaction is driven to completion by the consumption of the starting materials. The loss of carbon dioxide from formic acid in related methylation reactions makes the process irreversible.[1]

ReactionMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1 4-Piperidineethanol Iminium Tertiary Iminium Ion R1->Iminium + Formaldehyde - H2O CH2O Formaldehyde R2 4-Piperidineethanol Intermediate Protonated Diamine Iminium->Intermediate + 4-Piperidineethanol (R2) Product 1,1'-Methylenebis- 4-piperidineethanol Intermediate->Product Deprotonation

Caption: Proposed reaction mechanism for the formation of 1,1'-Methylenebis-4-piperidineethanol.

Section 2: Troubleshooting Guide

This section addresses the most common experimental failures in a question-and-answer format.

Q1: My yield is very low, and TLC/GC-MS analysis shows a large amount of unreacted 4-piperidineethanol starting material. What is the likely cause?

A1: This is the most frequent issue and typically points to one of three problems: incorrect stoichiometry, suboptimal reaction conditions, or insufficient reaction time.

Causality: The formation of the crucial iminium ion intermediate and its subsequent reaction with the second amine equivalent are sensitive to reactant concentrations and temperature. Without sufficient formaldehyde or adequate heat, the reaction rate will be too low to proceed to completion within a standard timeframe.

Troubleshooting Steps:

  • Verify Stoichiometry: The molar ratio of reactants is critical. For this specific bridging reaction, a 2:1 ratio of the amine to formaldehyde is theoretically required. However, to drive the reaction to completion and account for the volatility of formaldehyde, a slight excess of formaldehyde is often used. Formic acid should be in significant excess as it serves as both a catalyst and the reaction medium in many protocols.[1]

    ComponentRecommended Molar Ratio (vs. Amine)Purpose
    4-Piperidineethanol1.0Starting Material
    Formaldehyde (37% aq.)0.6 - 0.8Methylene Source (Note: 1.2-1.6 eq relative to the desired bridged product)
    Formic Acid (>88%)5.0 - 10.0Catalyst & Reducing Agent
  • Increase Reaction Temperature: These reactions are often performed at or near the boiling point of the aqueous formic acid solution (around 100-110 °C).[1] If your reaction was run at a lower temperature, the rate of iminium ion formation may be too slow.

    • Action: Set up the reaction with a reflux condenser and heat the mixture to a gentle reflux (100-110 °C) using an oil bath. Monitor the reaction progress over several hours.

  • Extend Reaction Time: A common pitfall is terminating the reaction prematurely.

    • Action: Allow the reaction to proceed for at least 4-6 hours at reflux. Monitor the disappearance of the starting material using a suitable technique (see Section 3, Q2).

Q2: I've isolated a significant byproduct with a mass corresponding to N-methyl-4-piperidineethanol. Why did this happen and how can I prevent it?

A2: You have inadvertently favored the standard Eschweiler-Clarke methylation over the desired methylene bridge formation.

Causality: The Eschweiler-Clarke reaction is most famous for methylating primary and secondary amines.[1][2] This occurs when the iminium ion formed from the amine and formaldehyde is reduced by a hydride from formic acid. The formation of your desired bridged product is a competing reaction pathway. If the concentration of the amine starting material is too low or the reaction conditions favor the reduction step, methylation will dominate.

Troubleshooting Steps:

  • Adjust Reagent Ratios: To favor the bridging reaction, the concentration of the nucleophilic amine (4-piperidineethanol) must be high enough to effectively compete with the formate anion (the hydride source). Ensure you are not using a large excess of both formaldehyde and formic acid, as this will push the equilibrium towards methylation. Stick to the ratios outlined in the table above.

  • Control Order of Addition: A useful strategy is to add the formaldehyde solution dropwise to a heated solution of the 4-piperidineethanol in formic acid. This ensures that the formaldehyde concentration is kept low at any given moment, minimizing the chance of direct reduction and favoring the bimolecular reaction required for the bridge.

Q3: My product is an intractable, possibly polymeric, residue that is difficult to purify. What causes this?

A3: The formation of polymeric material is almost always due to an excessive amount of formaldehyde or uncontrolled reaction conditions.

Causality: Formaldehyde can self-polymerize (to form paraformaldehyde) or react with the amine in uncontrolled chain-extension reactions, especially under high heat if the stoichiometry is incorrect. This leads to the formation of complex mixtures of oligomers and polymers.

Troubleshooting Steps:

  • Accurately Measure Formaldehyde: Use a calibrated pipette or syringe to measure your formaldehyde solution. Do not add a large excess. It is better to have a small amount of unreacted starting material, which is easier to remove, than to form polymers.

  • Maintain Temperature Control: Do not overheat the reaction. A runaway reaction can lead to decomposition and polymerization. Use an oil bath for consistent and controllable heating to reflux, avoiding direct heating with a mantle.

  • Consider Paraformaldehyde: Some protocols use solid paraformaldehyde instead of aqueous formalin.[2][3] This can sometimes offer better control as it depolymerizes in situ to generate formaldehyde. This avoids adding excess water and may lead to a cleaner reaction.[3]

Q4: My initial reaction seems to work, but I lose most of the product during work-up and purification. How can I improve my recovery?

A4: Product loss during work-up is common and usually relates to incomplete neutralization, emulsion formation during extraction, or using an inappropriate purification method.

Causality: The product is a tertiary amine, which exists as a formate salt in the acidic reaction mixture. It must be converted to the free base form to be extracted into an organic solvent. The product also has two hydroxyl groups, giving it some water solubility, which can complicate extraction.

Troubleshooting Steps:

  • Ensure Complete Neutralization: After cooling the reaction mixture, it must be carefully basified.

    • Action: Cool the flask in an ice bath. Slowly and carefully add a concentrated base solution (e.g., 50% w/w NaOH or KOH) with vigorous stirring until the pH is strongly basic (pH > 12), as confirmed with pH paper or a pH meter. This ensures the product is in its free base form.[4]

  • Optimize Extraction:

    • Solvent Choice: Use a solvent that is effective at dissolving the product but has minimal miscibility with water. Dichloromethane (DCM) or a 4:1 mixture of DCM/Isopropanol are often good choices.

    • Prevent Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

    • Perform Multiple Extractions: Perform at least 3-4 extractions with your chosen organic solvent to ensure maximum recovery from the aqueous layer. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Select the Right Purification Method:

    • Vacuum Distillation: If the product is thermally stable, high-vacuum distillation is often the most effective method for purification on a larger scale.

    • Crystallization: The product may be a solid or a viscous oil. It may be possible to crystallize it from a suitable solvent system (e.g., heptane/ethyl acetate).

    • Column Chromatography: This is a viable option but can be material-intensive. Use a silica gel column and elute with a solvent system such as DCM/Methanol with a small amount (1-2%) of triethylamine to prevent the basic amine product from streaking on the acidic silica.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is the best way to monitor the reaction's progress?

    • A1: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside your 4-piperidineethanol starting material. Elute with a mobile phase like 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide. The product, being larger and more nonpolar than the starting material, should have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.

  • Q2: What are the primary safety concerns with this reaction?

    • A2: Both formaldehyde and formic acid are hazardous. Formaldehyde is a known carcinogen and sensitizer. Formic acid is highly corrosive and can cause severe burns. Always conduct this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The neutralization step with a strong base is highly exothermic and should be performed slowly and with cooling.

  • Q3: Can I use a different reducing agent instead of formic acid?

    • A3: While other reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride are used in reductive aminations, formic acid is integral to the Eschweiler-Clarke mechanism, acting as both the reductant and acid catalyst.[1] Using a different agent would fundamentally change the reaction, requiring significant redevelopment of the protocol. Some modern variations have explored alternatives to formic acid, such as using zinc and formaldehyde.[2]

Section 4: Recommended Experimental Protocols
Protocol 1: Synthesis of 1,1'-Methylenebis-4-piperidineethanol

This protocol is a starting point and should be optimized based on your results.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidineethanol (1.0 eq).

  • Reagent Addition: Add formic acid (88%, 8.0 eq) to the flask. Stir to dissolve.

  • Heating: Place the flask in an oil bath and heat the mixture to 100 °C.

  • Formaldehyde Addition: Once the solution is hot, add an aqueous solution of formaldehyde (37%, 0.7 eq) dropwise over 20-30 minutes using an addition funnel.

  • Reaction: After the addition is complete, increase the oil bath temperature to maintain a gentle reflux (approx. 110 °C) for 5 hours. Monitor the reaction by TLC.

  • Cooling & Work-up: After 5 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath.

  • Neutralization: Slowly and carefully add 50% (w/w) aqueous NaOH with vigorous stirring, keeping the flask in the ice bath. Continue adding base until the pH of the solution is >12.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (4 x volume of the aqueous layer).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation or column chromatography as required.

Protocol 2: TLC Monitoring
  • Plate: Silica Gel 60 F254

  • Mobile Phase: 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide

  • Visualization: UV light (if applicable) followed by staining with potassium permanganate (KMnO₄) solution.

Section 5: Troubleshooting Flowchart

For a quick diagnosis, follow this decision tree.

TroubleshootingFlowchart Start Low Yield of Product Check_SM Analysis shows high starting material (SM)? Start->Check_SM Check_SideProduct Analysis shows significant byproducts? Check_SM->Check_SideProduct No Cause_SM Cause: - Insufficient Temp/Time - Incorrect Stoichiometry Check_SM->Cause_SM Yes Check_Workup Reaction appears complete but recovery is low? Check_SideProduct->Check_Workup No SideProduct_Type What is the byproduct? Check_SideProduct->SideProduct_Type Yes Cause_Workup Cause: - Incomplete neutralization (pH) - Emulsion during extraction - Wrong purification method Check_Workup->Cause_Workup Yes Solution_SM Solution: 1. Reflux at 100-110°C for 4-6h 2. Verify reagent ratios 3. Monitor with TLC Cause_SM->Solution_SM Methylated N-Methylated SM SideProduct_Type->Methylated Polymer Polymeric Residue SideProduct_Type->Polymer Cause_Methylated Cause: - Reaction favors methylation - Excess HCHO/HCOOH Methylated->Cause_Methylated Cause_Polymer Cause: - Gross excess of HCHO - Uncontrolled temperature Polymer->Cause_Polymer Solution_Methylated Solution: 1. Adjust amine:HCHO ratio 2. Add HCHO dropwise to hot amine/acid mixture Cause_Methylated->Solution_Methylated Solution_Polymer Solution: 1. Accurately measure HCHO 2. Use controlled heating (oil bath) Cause_Polymer->Solution_Polymer Solution_Workup Solution: 1. Basify to pH > 12 2. Use brine to break emulsions 3. Extract multiple times 4. Consider vacuum distillation Cause_Workup->Solution_Workup

Caption: A decision tree for troubleshooting low yield in the synthesis.

References
  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. Available at: [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Piperidine Synthesis. - DTIC. Available at: [Link]

  • Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES - The Vespiary. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

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  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. Available at: [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
  • Simplified Version of the Eschweiler-Clarke Reaction - ResearchGate. Available at: [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 1,1'-Methylenebis-4-piperidineethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1,1'-Methylenebis-4-piperidineethanol. This document is designed for researchers, chemists, and formulation scientists who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,1'-Methylenebis-4-piperidineethanol. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. We will explore the physicochemical rationale behind its poor solubility and provide a series of actionable, step-by-step strategies—from fundamental adjustments to advanced formulation techniques—to overcome these issues in your experiments.

FAQ 1: What are the fundamental properties of 1,1'-Methylenebis-4-piperidineethanol that cause its poor aqueous solubility?

Answer:

To effectively troubleshoot the solubility of 1,1'-Methylenebis-4-piperidineethanol, we must first understand its molecular structure and inherent physicochemical properties.

  • Chemical Structure: The molecule consists of two piperidine rings linked by a methylene bridge at their respective nitrogen atoms. Each piperidine ring also has a hydroxyethyl group at the 4-position.

  • Basicity and pKa: The two nitrogen atoms in the piperidine rings are tertiary amines. Like most simple alkyl amines, these nitrogens are basic and can accept protons.[1] The pKa of the conjugate acid of piperidine is approximately 11.2.[2] While the exact pKa of 1,1'-Methylenebis-4-piperidineethanol is not readily published, it is reasonable to estimate that its two pKa values (for its conjugate acid forms) are in the range of 9 to 11. This means the compound will be predominantly in its neutral, un-ionized free base form at physiological pH (~7.4) and in neutral water.

  • Lipophilicity (Hydrophobicity): The molecule has a substantial hydrocarbon backbone (C15H30N2O2). This large, nonpolar structure makes the neutral free base highly lipophilic ("fat-loving") and, consequently, poorly soluble in water. While the two hydroxyl (-OH) groups can participate in hydrogen bonding, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.

FAQ 2: What is the most direct and effective method to significantly improve the solubility of this compound?

Answer:

Given that 1,1'-Methylenebis-4-piperidineethanol is a strong base, the most powerful and straightforward method to dramatically increase its aqueous solubility is pH adjustment .

The Mechanism: In Situ Salt Formation By lowering the pH of the aqueous medium with an acid, the basic nitrogen atoms become protonated. This converts the neutral, insoluble free base into a cationic salt form, which is significantly more polar and, therefore, much more soluble in water.[3] This relationship is mathematically described by the Henderson-Hasselbalch equation.[4][5]

Caption: Protonation equilibrium of the molecule.

A general rule of thumb for basic drugs is that for sufficient ionization and solubility, the pH of the solution should be at least 2 units below the pKa of the compound.[6][7]

Experimental Protocol 1: Generating a pH-Solubility Profile

This experiment will quantify the relationship between pH and the solubility of your compound, which is critical for all future formulation work.

Objective: To determine the aqueous solubility of 1,1'-Methylenebis-4-piperidineethanol across a range of pH values.

Materials:

  • 1,1'-Methylenebis-4-piperidineethanol (solid)

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment.

  • Vials with screw caps.

  • Temperature-controlled shaker.

  • Centrifuge or filtration system (e.g., 0.45 µm syringe filters).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure (Shake-Flask Method): [8][9]

  • Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid is visible).

  • Add Media: To each vial, add a fixed volume (e.g., 1 mL) of a different pH buffer.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).[9]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, either centrifuge the vials at high speed or filter the supernatant through a syringe filter.[8]

  • Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable mobile phase or solvent.

  • Analysis: Analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the pH. The resulting curve will show a high solubility at low pH, which dramatically decreases as the pH approaches and surpasses the pKa.[10]

FAQ 3: I dissolved my compound in an acidic solution, but it crashes out (precipitates) when I add it to my neutral cell culture media (e.g., PBS pH 7.4). What is happening and how do I prevent this?

Answer:

This is a very common and predictable issue known as precipitation upon pH shift .

Causality: Your acidic stock solution keeps the compound in its soluble, protonated salt form. However, the cell culture medium is a buffer with a much higher pH (~7.4) and significant buffering capacity. When you add your small volume of acidic stock to the large volume of neutral buffer, the buffer's capacity overwhelms the acid from your stock. The final pH of the mixture rises above the compound's pKa, causing the protonated salt to convert back to the insoluble, neutral free base, which then precipitates.

Troubleshooting Workflow

Troubleshooting_Precipitation Start Compound precipitates upon dilution in neutral buffer Q1 Is the final concentration essential? Start->Q1 A1_Yes Yes, must maintain concentration Q1->A1_Yes A1_No No, can be lowered Q1->A1_No Easiest Path Sol_CoSolvent Solution 2: Use a Co-solvent Increase the organic co-solvent (e.g., DMSO) in the final medium. Test for cell tolerance first! A1_Yes->Sol_CoSolvent Sol_Formulate Solution 3: Advanced Formulation Prepare a formulation (e.g., cyclodextrin complex) to increase intrinsic solubility at neutral pH. A1_Yes->Sol_Formulate If co-solvents are not tolerated Sol_Lower_Conc Solution 1: Lower Final Concentration Reduce the final concentration in the assay to a level below the solubility limit at pH 7.4. A1_No->Sol_Lower_Conc

Caption: Decision tree for troubleshooting precipitation.

Key Strategies:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay to a level that is below its solubility limit at the final pH.

  • Increase Co-solvent Percentage: If your assay can tolerate it, increasing the final percentage of a water-miscible organic solvent (co-solvent) like DMSO or ethanol can help keep the compound dissolved.[11] Be sure to run a vehicle control to check for solvent toxicity in your system.

  • Use an Advanced Formulation: If you need a high concentration and cannot use co-solvents, you must use a formulation strategy that increases the compound's intrinsic solubility at neutral pH. This leads to the next set of techniques.

FAQ 4: Beyond pH adjustment, what other formulation strategies can I use, especially if I need to work near neutral pH?

Answer:

When pH manipulation is not an option, several common pharmaceutical formulation techniques can be employed to enhance solubility.[12][13]

1. Co-solvency

This technique involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution.[14] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the lipophilic compound to dissolve.[14]

Co-solventTypical UseKey Considerations
Dimethyl Sulfoxide (DMSO) In vitro stock solutionsExcellent solubilizing power; can be toxic to cells at >0.5-1% v/v.
Ethanol Oral and parenteral formulationsGood solubilizer; potential for evaporation; biocompatible at low levels.
Propylene Glycol (PG) Oral and parenteral formulationsLess volatile than ethanol; viscous.
Polyethylene Glycol 300/400 (PEG 300/400) Oral and parenteral formulationsLow toxicity; good solubilizing power for many compounds.[15]
2. Complexation with Cyclodextrins

Cyclodextrins are bucket-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] The poorly soluble compound can become encapsulated within the hydrophobic core, forming an "inclusion complex." This complex has the hydrophilic exterior of the cyclodextrin, allowing the entire unit to dissolve readily in water.[17]

Caption: Encapsulation of a drug by a cyclodextrin.

Commonly used derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) have greatly improved aqueous solubility and safety profiles compared to native β-cyclodextrin.[17]

Experimental Protocol 2: Phase-Solubility Study with Cyclodextrins

This experiment, developed by Higuchi and Connors, determines if a cyclodextrin can improve solubility and in what stoichiometry.[16]

Objective: To evaluate the effect of increasing cyclodextrin concentration on the solubility of 1,1'-Methylenebis-4-piperidineethanol.

Procedure:

  • Prepare a series of aqueous solutions (in a relevant buffer, e.g., PBS pH 7.4) with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).[18]

  • Add an excess amount of the solid compound to each cyclodextrin solution in separate vials.

  • Equilibrate the samples on a shaker for 48-72 hours at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant for each sample.

  • Plot the solubility of your compound (Y-axis) against the cyclodextrin concentration (X-axis).

    • A-type Diagram: A linear increase in solubility indicates the formation of a soluble 1:1 complex. This is the desired outcome.

    • B-type Diagram: A curve that plateaus or decreases suggests the formation of a less soluble complex, which is not ideal.[17]

3. Use of Surfactants

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The insoluble drug can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[11] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used in pharmaceutical formulations.

FAQ 5: Should I consider creating a solid salt form of the compound for better long-term stability and handling?

Answer:

Yes, absolutely. While pH adjustment creates a salt in situ in a solution, preparing a stable, crystalline solid salt form is a critical step in drug development.[19]

Advantages of a Solid Salt Form:

  • Improved Dissolution Rate: A solid salt form often dissolves much faster than the free base, which can improve bioavailability.[3][19]

  • Enhanced Stability: Crystalline salts are typically more chemically and physically stable than the amorphous free base.

  • Better Handling Properties: Salt forms often have better solid-state properties (e.g., less hygroscopic, better flowability) than the parent compound, which is advantageous for manufacturing.[20]

  • Intellectual Property: Novel salt forms can be patentable, strengthening your IP position.[19]

Salt Screening Workflow: The process of finding the best salt form is called salt screening .[20]

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable acidic counter-ions (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate). The pKa difference between the drug and the counter-ion should ideally be greater than 2-3 to ensure stable salt formation.[6][7]

  • Salt Formation Experiments: React the free base with each selected counter-ion in various solvent systems to induce crystallization.

  • Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify new forms.

  • Property Evaluation: The most promising crystalline salts are then evaluated for key properties such as aqueous solubility, dissolution rate, physical stability, and hygroscopicity.[20]

This systematic approach allows you to select an optimal salt form with the desired physicochemical properties for further development.

References
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Bis-dipyrrolyl-methane. PubChem, National Institutes of Health. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). Molecular Pharmaceutics, ACS Publications. [Link]

  • 4-Piperidineethanol. PubChem, National Institutes of Health. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). Pharmaceutics, MDPI. [Link]

  • Oxidized Bis(indolyl)methane Derivatives with Diverse Signaling Units: An Excitation-Dependent Fluorescence Response toward Heavy Metal Pollutants in an Aqueous Medium. (2023). Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • Henderson-Hasselbalch Equation. BYJU'S. [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. (2010). PMC, National Institutes of Health. [Link]

  • Piperidine. Wikipedia. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2010). AAPS PharmSciTech. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). Molecules, MDPI. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Salt Screening. Charles River Laboratories. [Link]

  • Piperidine, 1,1'-methylenebis-. US EPA. [Link]

  • Henderson Hasselbalch Equation. Save My Exams. [Link]

  • Terpene-Functionalized 3,5-Bis(benzylidene)-4-piperidones: Synthesis, Cytotoxicity Properties, In Silico and In Vitro Studies. (2023). Molecules, MDPI. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • Study of pH-dependent drugs solubility in water. (2012). Journal of the Serbian Chemical Society. [Link]

  • US Patent for Cosolvent formulations.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (2016). AAPS PharmSciTech, PMC. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Formulation and Evaluation of Cyclodextrin Inclusion Complex Tablets of Water Insoluble Drug-Glimepiride. IJRPC. [Link]

  • Piperidine. Ataman Kimya. [Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. (2009). AAPS PharmSciTech. [Link]

  • Henderson-Hasselbalch Equation: Overview, Importance & Examples. Study.com. [Link]

  • The Effects of Cosolvents on the Action of Pharmaceutical Buffers. (1987). PDA Journal of Pharmaceutical Science and Technology. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

  • New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. (2003). Il Farmaco. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences. [Link]

  • Henderson–Hasselbalch Equation. (2022). Encyclopedia.pub. [Link]

  • Salt Screening. (2021). Improved Pharma. [Link]

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  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2012). Journal of Chemical & Engineering Data. [Link]

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Troubleshooting

Technical Support Center: Resolving Peak Overlap in 1,1'-Methylenebis-4-piperidineethanol HPLC Chromatograms

Welcome to the technical support center for the chromatographic analysis of 1,1'-Methylenebis-4-piperidineethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 1,1'-Methylenebis-4-piperidineethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak overlap and poor resolution during HPLC analysis. As a diamine, 1,1'-Methylenebis-4-piperidineethanol presents unique challenges, primarily due to its basic nature and potential for strong interactions with the stationary phase. This document provides in-depth, field-proven insights to help you develop robust and reproducible analytical methods.

Troubleshooting Guide: From Symptom to Solution

Peak overlap, or co-elution, is a critical issue in chromatography that prevents accurate quantification and identification of compounds.[1] It can manifest as shouldered, broad, or split peaks.[1][2] This section provides a systematic approach to diagnosing and resolving these issues.

Problem 1: Symmetrical Peaks with Poor Resolution (Co-elution)

This occurs when two or more compounds elute at very similar times, resulting in overlapping but individually well-shaped peaks.

Immediate Diagnostic Questions:
  • Is the Capacity Factor (k') too low? If your peaks are eluting very close to the void volume (k' < 1), there is insufficient interaction with the stationary phase for a good separation to occur.[1]

  • Is the mobile phase composition optimal? The choice and ratio of organic solvent can dramatically alter selectivity.[3]

Solutions & Methodologies
Potential Cause Underlying Mechanism Recommended Solution
Insufficient Retention The analyte has low affinity for the stationary phase and is eluting too quickly with the mobile phase.[1]Weaken the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This increases the analyte's retention time, providing more opportunity for separation. Aim for a capacity factor (k') between 1 and 5 for optimal resolution.[1]
Poor Selectivity (α) The mobile phase and stationary phase combination does not sufficiently differentiate between the analyte and co-eluting impurities.[3]Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. These solvents have different polarities and dipole moments, which can alter elution order and improve peak spacing.[4] Methanol, for example, is better at highlighting the unique selectivity of phenyl-based columns.[4]
Inadequate Stationary Phase Chemistry The stationary phase does not provide a unique interaction mechanism to separate the analytes. Standard C18 columns separate primarily based on hydrophobicity.[5][6]Switch Column Chemistry: If a C18 column is failing, consider a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases introduce alternative separation mechanisms like pi-pi interactions, which can be effective for compounds with aromatic rings or different spatial arrangements.[7]
Problem 2: Asymmetrical Peaks (Tailing or Fronting) Leading to Overlap

Peak tailing is the most common issue for basic compounds like 1,1'-Methylenebis-4-piperidineethanol. It occurs when a portion of the analyte is retained longer than the main peak band, creating a "tail" that can merge with a subsequent peak.

Underlying Causality: The Silanol Interaction

The root cause of peak tailing for basic compounds is often the interaction between the protonated amine groups of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[7] This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte to lag behind.[8]

Visualizing the Problem: Analyte-Silanol Interaction

cluster_0 Silica Stationary Phase (pH > 3.5) cluster_1 Mobile Phase StationaryPhase Silica Surface Si-O⁻ (Deprotonated Silanol) Analyte 1,1'-Methylenebis-4-piperidineethanol R-NH⁺ (Protonated Amine) Analyte:f1->StationaryPhase:f1 Unwanted Ionic Interaction (Causes Tailing)

Caption: A decision tree for troubleshooting peak overlap.

Protocol 2: Mobile Phase pH Optimization

This protocol details a systematic approach to finding the optimal pH for separating 1,1'-Methylenebis-4-piperidineethanol.

Objective: To improve peak shape and resolution by minimizing silanol interactions.

Materials:

  • HPLC-grade water, acetonitrile (or methanol)

  • Buffer reagents (e.g., phosphoric acid, formic acid)

  • pH meter

  • Your analytical column (e.g., C18, 5 µm, 150 x 4.6 mm)

  • 1,1'-Methylenebis-4-piperidineethanol standard

Procedure:

  • Prepare Aqueous Buffers: Prepare three separate 20 mM aqueous buffer solutions at pH 3.5, 3.0, and 2.5. For example, use phosphoric acid to adjust the pH of water.

  • Mobile Phase Preparation: For each pH level, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 Aqueous:Acetonitrile).

  • System Equilibration: Starting with the highest pH (3.5), flush the column with the new mobile phase for at least 15-20 column volumes or until the baseline is stable.

  • Inject Standard: Inject your analyte and record the chromatogram. Note the retention time, peak asymmetry (tailing factor), and resolution from nearby peaks.

  • Step-Down pH: Move to the next lower pH (3.0). Repeat steps 3 and 4.

  • Final pH Test: Move to the lowest pH (2.5). Repeat steps 3 and 4.

  • Analysis: Compare the chromatograms from the three pH values. Select the pH that provides the best balance of peak symmetry and resolution. Typically, a lower pH will yield a more symmetrical peak. [9]

References

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II).
  • Phenomenex. (2024). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Axion Labs. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Maghchiche, A. (2025). Answer to "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?".
  • Waters Corporation. (n.d.). HPLC Troubleshooting.
  • Restek. (n.d.). HPLC Column Selection Guide. Restek.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Torontech. (2025). 5 Main Types of HPLC Columns Explained. Torontech.
  • CHROMacademy. (2013). HPLC Column Selection.
  • Phenomenex. (2024). HPLC Troubleshooting Guide. Phenomenex.
  • Benchchem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. Benchchem.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Agilent. (n.d.).
  • Crawford Scientific. (n.d.).
  • Google Patents. (2002).
  • Industry News. (2023).
  • Schuster, S. A., Johnson, W. L., & DeStefano, J. J. (2013).
  • Subirats, X., et al. (2009).
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • PubMed. (2021).
  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column.
  • Journal of Pharmaceutical Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • R Discovery. (2021).
  • FE 315 Instrumental Analysis HPLC. (n.d.).
  • LC Resources. (n.d.). HPLC Troubleshooting.
  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • National Center for Biotechnology Information. (n.d.). 4-Piperidineethanol. PubChem.
  • National Institute of Standards and Technology. (n.d.). Piperidine, 1,1'-methylenebis-. NIST Chemistry WebBook.
  • U.S. Environmental Protection Agency. (2026). Piperidine, 1,1'-methylenebis- - Substance Details. SRS.
  • Journal of Research in Pharmacy. (2018). RP-HPLC Method Development and Validation for the Quantitative Estimation of Mirabegron in Extended-Release Tablets.
  • National Institute of Standards and Technology. (n.d.). 1-Piperidineethanol. NIST Chemistry WebBook.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Chem-Impex. (n.d.). 4-Piperidineethanol.
  • Turkish Journal of Pharmaceutical Sciences. (2018).

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature and pH for 1,1'-Methylenebis-4-piperidineethanol Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the synthesis of 1,1'-Methylenebis-4-piperidineethanol. This guide is designed to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 1,1'-Methylenebis-4-piperidineethanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on the critical parameters of temperature and pH. As Senior Application Scientists, we have synthesized the available literature and our field experience to provide you with a comprehensive resource grounded in scientific principles.

Introduction to the Synthesis

The synthesis of 1,1'-Methylenebis-4-piperidineethanol is a classic example of a Mannich reaction. This three-component condensation involves the aminoalkylation of a secondary amine, 4-piperidineethanol, with formaldehyde. The reaction proceeds through the formation of an electrophilic iminium ion from 4-piperidineethanol and formaldehyde, which then reacts with a second molecule of 4-piperidineethanol.

The overall reaction is as follows:

2 (C5H10N-CH2CH2OH) + CH2O → (C5H10N-CH2CH2OH)2CH2 + H2O

Achieving high yield and purity is critically dependent on the careful control of reaction temperature and pH. These parameters directly influence reaction kinetics, the stability of intermediates, and the prevalence of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of 1,1'-Methylenebis-4-piperidineethanol?

A1: The optimal pH for this Mannich-type reaction is in the weakly acidic range, typically between pH 3 and 6 . Acidic conditions are necessary to facilitate the formation of the reactive electrophilic iminium ion from 4-piperidineethanol and formaldehyde. However, strongly acidic conditions (pH < 2) can lead to the protonation of the secondary amine, reducing its nucleophilicity and slowing down the reaction. Conversely, neutral to basic conditions can favor undesirable side reactions, such as the self-condensation of formaldehyde (Cannizzaro reaction). A patent for the synthesis of related 4-hydroxy-piperidine derivatives suggests a pH optimum of 2-4 to achieve maximum yields[1].

Q2: What is the recommended reaction temperature?

A2: A moderately elevated temperature is generally required to drive the reaction to completion in a reasonable timeframe. Based on related syntheses of piperidine derivatives, a reaction temperature in the range of 80-90°C is recommended[1]. Lower temperatures will result in a significantly slower reaction rate, while excessively high temperatures may promote the formation of byproducts through decomposition or other side reactions.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Aldol-type condensation of formaldehyde: This can occur under neutral to basic conditions.

  • Over-alkylation: While less common with a secondary amine, it's a possibility if reaction conditions are not well-controlled.

  • Polymerization of formaldehyde: This can be minimized by the slow, controlled addition of formaldehyde to the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) . A suitable mobile phase would be a mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar one (e.g., dichloromethane or ethyl acetate), with the addition of a small amount of a base like triethylamine to prevent streaking of the amine products. The disappearance of the 4-piperidineethanol starting material and the appearance of a new, less polar spot corresponding to the product can be visualized using an appropriate stain, such as potassium permanganate or iodine.

Q5: What is the best method for purifying the final product?

A5: Purification of 1,1'-Methylenebis-4-piperidineethanol can typically be achieved through recrystallization or column chromatography . For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvent systems for piperidine derivatives include ethanol, ethyl acetate, or mixtures thereof[2][3]. For column chromatography, silica gel is a suitable stationary phase, with an eluent system similar to that used for TLC monitoring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect pH: The pH may be too high or too low, inhibiting the formation of the iminium ion.Carefully adjust the pH of the reaction mixture to the optimal range of 3-6 using a suitable acid (e.g., HCl) or base (e.g., NaHCO₃).
Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.Gradually increase the reaction temperature to the recommended range of 80-90°C while monitoring the reaction progress by TLC.
Reagent Quality: The 4-piperidineethanol or formaldehyde may be of poor quality or degraded.Use freshly opened or purified reagents. Ensure the formaldehyde solution has not polymerized.
Formation of Multiple Products (Visible on TLC) Incorrect pH: A non-optimal pH can promote side reactions.Re-optimize the pH of the reaction. A more acidic pH can sometimes suppress aldol-type side reactions.
High Reaction Temperature: Excessive heat can lead to decomposition or the formation of byproducts.Reduce the reaction temperature and monitor for improved product selectivity.
Incorrect Stoichiometry: An excess of formaldehyde can lead to unwanted side reactions.Use a stoichiometric amount or a slight excess of 4-piperidineethanol relative to formaldehyde.
Product is an Oil and Difficult to Isolate Impurities Present: The presence of unreacted starting materials or byproducts can prevent crystallization.Purify the crude product using column chromatography to remove impurities before attempting recrystallization.
Product is Hygroscopic or has a Low Melting Point: If the product is inherently an oil at room temperature, isolation can be achieved by extraction into a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure.
Difficulty in Removing Unreacted 4-piperidineethanol Similar Polarity to Product: The starting material and product may have similar polarities, making separation by chromatography challenging.Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be necessary. Alternatively, consider converting the product to a salt to alter its solubility properties for purification.

Experimental Workflow & Methodologies

Optimized Synthesis Protocol for 1,1'-Methylenebis-4-piperidineethanol

This protocol is a generalized procedure based on established principles for Mannich reactions involving piperidine derivatives.

Materials:

  • 4-Piperidineethanol

  • Formaldehyde (37% solution in water)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-piperidineethanol (2.0 equivalents) in a mixture of ethanol and water.

  • pH Adjustment: Cool the solution in an ice bath and slowly add 1 M hydrochloric acid dropwise until the pH of the solution is between 3 and 4.

  • Addition of Formaldehyde: Slowly add a 37% aqueous solution of formaldehyde (1.0 equivalent) to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve 4-piperidineethanol in EtOH/H2O prep2 Adjust pH to 3-4 with HCl prep1->prep2 react1 Slowly add Formaldehyde at <10°C prep2->react1 react2 Heat to 80-90°C for 4-6 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool and Neutralize with NaHCO3 react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Recrystallization or Column Chromatography workup3->purify1

Caption: Experimental workflow for the synthesis of 1,1'-Methylenebis-4-piperidineethanol.

Logical Relationships in Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incorrect pH start->cause1 cause2 Low Temperature start->cause2 cause3 Poor Reagent Quality start->cause3 sol1 Adjust pH to 3-6 cause1->sol1 sol2 Increase Temperature to 80-90°C cause2->sol2 sol3 Use Fresh Reagents cause3->sol3

Caption: Troubleshooting logic for low yield in the synthesis.

References

  • F. Hoffmann-La Roche & Co. Aktiengesellschaft, 1974. 4-hydroxy-piperidine derivatives and their preparation. U.S.
  • Murugesan, V., et al. 2021. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), pp.192-199.
  • Baliah, V., et al. 1957. A new synthesis of 4-piperidones. Journal of the Indian Chemical Society, 34, pp.33-36.
  • Alkhafaji, Y. A., et al. 2017. Synthesis, characterization, and antimicrobial evaluation of new 2, 6-bis (4-substituted phenyl)-3-methylpiperidin-4-one derivatives. Journal of Global Pharma Technology, 8(1), pp.1-8.
  • Mannich, C. and Krosche, W., 1912. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), pp.647-667.
  • Petrenko-Kritschenko, P., et al. 1906. Ueber die Condensation von Aceton mit aromatischen Aldehyden und Ammoniak. Berichte der deutschen chemischen Gesellschaft, 39(2), pp.1358-1361.
  • Mereyala, H. B., & Sambaru, K. (2004). Synthesis of triphenylmethane derivative: Bisacodyl. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(11), 2463–2465.
  • Guidechem. (2023, May 9). How can 4-Piperidinemethanol be prepared? - FAQ.
  • Sigma-Aldrich. 4-Piperidinemethanol 97.
  • ChemicalBook. 1-Methyl-4-piperidinemethanol synthesis.
  • Benchchem. Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Anderson, R. J., et al. (2018). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 16(43), 8147–8159.
  • Faisca Phillips, A. M. M., et al. (2020). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan Journal of Pharmaceutical Sciences, 28(6), 2123-2127.
  • Climent, M. J., et al. (2011). Chemical activation of piperidine by formaldehyde and formation of lysine-specific Maillard reaction products. Journal of Agricultural and Food Chemistry, 59(4), 1364-1371.
  • Oriental Journal of Chemistry. (2015). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. 31(2).
  • Bhattacharyya, S. (2000). Synthesis of N-Methyl Secondary Amines. Synlett, 2000(09), 1379-1381.
  • Povarov, L. S. (1967). α, β-Unsaturated ethers and their analogues in reactions of diene synthesis. Russian Chemical Reviews, 36(9), 656–670.
  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.
  • Gholinejad, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(13), 9119-9130.
  • Lee, N. R., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(4), 1441–1444.
  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
  • Parker, D. D., et al. (1998). Ethylamine, N-methyl-. Organic Syntheses, 75, 138.
  • Golz, C., et al. (2023).

Sources

Troubleshooting

preventing oxidative degradation of 1,1'-Methylenebis-4-piperidineethanol during storage

Technical Support Center: Troubleshooting & Preventing Oxidative Degradation of 1,1'-Methylenebis-4-piperidineethanol Welcome to the Technical Support Center. As researchers and drug development professionals, handling a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Preventing Oxidative Degradation of 1,1'-Methylenebis-4-piperidineethanol

Welcome to the Technical Support Center. As researchers and drug development professionals, handling aminal (gem-diamine) structures like 1,1'-Methylenebis-4-piperidineethanol requires rigorous environmental controls. The central N-CH₂-N methylene bridge is thermodynamically unstable under oxidative stress, making the compound highly susceptible to oxidative N-dealkylation and N-oxide formation[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the chemical integrity of your compound during storage and analysis.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: During long-term storage, my LC-MS analysis shows a steady increase in 4-piperidineethanol and formaldehyde. What is causing this cleavage? A: This is the classic signature of oxidative N-dealkylation. The central aminal linkage is highly susceptible to electron transfer/proton transfer (ET/PT) mechanisms driven by atmospheric oxygen and catalyzed by trace transition metals[2]. The tertiary amine undergoes a single-electron transfer to form an aminium radical. Subsequent hydrogen atom transfer (HAT) and oxygen rebound yield an unstable hemiaminal intermediate. This hemiaminal rapidly hydrolyzes, cleaving the molecule into the secondary amine (4-piperidineethanol) and formaldehyde[1]. Causality & Solution: Oxygen and metals lower the activation energy for radical formation. Eliminate oxygen and sequester trace metals by storing the compound under strict inert gas (Argon) and adding a metal chelator (e.g., EDTA) if formulated in an aqueous solution.

Q2: I am observing a degradant with a mass shift of exactly +16 Da. Is this a storage artifact? A: Yes. A +16 Da mass shift indicates the formation of an N-oxide. The lone pairs on the piperidine nitrogens are highly nucleophilic and will readily react with reactive oxygen species (ROS) or ambient peroxides to form N-oxides[1][3]. Causality & Solution: Direct oxidation by ROS occurs independently of the cleavage pathway. The addition of a free-radical scavenger or antioxidant (such as BHT or ascorbic acid) to the storage matrix will competitively quench ROS before they can oxidize the tertiary amines[4].

Q3: My stability-indicating method shows rapid degradation even when stored in the dark at 4°C. Why? A: If photolysis and thermal degradation are ruled out, the culprit is likely dissolved oxygen combined with trace metal contamination from glassware or solvent impurities. Copper (Cu²⁺) and iron (Fe³⁺) are potent catalysts for amine oxidation, initiating the Fenton-like chemistry required for the initial electron transfer[2][5]. Causality & Solution: Switch to high-purity, trace-metal-free solvents and use acid-washed, silanized amber vials. Sparging the solvent with nitrogen or argon for 15 minutes prior to dissolution is critical to displace dissolved oxygen[6].

Part 2: Experimental Protocols for Stabilization

Protocol A: Preparation of Oxidation-Resistant Storage Aliquots

This self-validating protocol ensures that the compound is protected from the three primary vectors of oxidation: oxygen, metals, and light.

  • Solvent Preparation: Prepare the storage solvent (e.g., LC-MS grade Methanol or Water). Add 0.01% w/v Butylated hydroxytoluene (BHT) as an antioxidant and 1 mM EDTA as a metal chelator (if aqueous).

  • Deoxygenation: Sparge the solvent with ultra-high-purity Argon gas for 20 minutes using a glass frit to displace dissolved O₂[6]. Maintain a positive Argon pressure.

  • Dissolution: Inside a glovebox or under a continuous Argon stream, dissolve the 1,1'-Methylenebis-4-piperidineethanol into the deoxygenated solvent.

  • Aliquotting: Dispense the solution into acid-washed, amber glass vials to prevent UV-catalyzed radical initiation.

  • Headspace Purging: Flush the headspace of each vial with Argon for 10 seconds immediately before sealing with PTFE-lined caps.

  • Storage: Store the sealed vials at -20°C. System Validation: Pull one aliquot at Day 0, Day 14, and Day 30. Analyze via HPLC-UV/MS. The peak area of the intact aminal should remain >99.5% relative to Day 0.

Protocol B: ICH Q1A(R2) Forced Degradation Study

To prove that your analytical method can accurately detect oxidative degradation, you must perform a forced degradation study as mandated by ICH Q1A(R2) guidelines[7][8].

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a compatible diluent.

  • Oxidative Stress: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3% v/v.

  • Incubation: Incubate the sample at room temperature in the dark.

  • Quenching: Pull aliquots at 1, 4, and 24 hours. Quench the oxidation reaction immediately by adding an excess of sodium metabisulfite to halt the generation of N-oxides.

  • Analysis: Inject the quenched samples into the HPLC. System Validation: A successful stability-indicating method will show a 5–20% mass balance degradation of the parent peak[7], with baseline resolution of the N-oxide (+16 Da) and 4-piperidineethanol cleavage products.

Part 3: Quantitative Data Presentation

The following table summarizes the expected degradation profile of 1,1'-Methylenebis-4-piperidineethanol under various storage conditions, demonstrating the causality of environmental factors on stability.

Storage ConditionAtmosphereAdditivesTemp (°C)30-Day Recovery (%)Primary Degradants Observed
Standard (Control) Ambient AirNone25°C< 85.0%N-Oxide, 4-Piperidineethanol
Thermal Stress Ambient AirNone40°C< 60.0%4-Piperidineethanol, Formaldehyde
Inert Gas Only ArgonNone25°C94.5%Trace N-Oxide
Antioxidant Only Ambient Air0.01% BHT25°C92.0%4-Piperidineethanol
Optimized Protocol ArgonBHT + EDTA-20°C> 99.5%None Detected

Part 4: Mechanistic & Workflow Diagrams

Pathway A 1,1'-Methylenebis- 4-piperidineethanol (Intact Aminal) B Aminium Radical Intermediate A->B Trace Metals (Cu/Fe) + O2 (ET/PT) D N-Oxide Degradant (+16 Da) A->D ROS / Peroxides (Direct Oxidation) C Hemiaminal Intermediate B->C Hydrogen Atom Transfer (HAT) E 4-Piperidineethanol (Secondary Amine) C->E Hydrolytic Cleavage F Formaldehyde (Cleavage Product) C->F Hydrolytic Cleavage

Mechanistic pathway of 1,1'-Methylenebis-4-piperidineethanol oxidative degradation.

Workflow S1 Synthesized Compound S2 Add Antioxidant (BHT) & Chelator S1->S2 S3 Sparging with Argon Gas S2->S3 S4 Seal in Amber Vial (UV Shield) S3->S4 S5 Store at -20°C (Thermal Control) S4->S5

Optimized workflow for the long-term stable storage of oxidation-sensitive aminals.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL:[Link]

  • N-Dealkylation of Amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Visible light-induced oxidative N-dealkylation of alkylamines by a luminescent osmium(VI) nitrido complex Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Inhibition of amine oxidation (US20120271026A1)
  • Potassium Iodide as an Amine Oxidation Inhibitor in CO₂ Capture Source: ACS Publications URL:[Link]

Sources

Optimization

reducing unwanted byproducts in 1,1'-Methylenebis-4-piperidineethanol chemical reactions

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1,1'-Methylenebis-4-piperidineethanol. Our focus is to provide in-depth, field-proven in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1,1'-Methylenebis-4-piperidineethanol. Our focus is to provide in-depth, field-proven insights into minimizing unwanted byproducts, ensuring higher yields and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the reaction.

Q1: What is the primary reaction mechanism for synthesizing 1,1'-Methylenebis-4-piperidineethanol?

The synthesis is a classic example of a double N-alkylation, specifically a Mannich-type condensation reaction. It involves the reaction of two equivalents of 4-piperidineethanol (a secondary amine) with one equivalent of formaldehyde. The reaction proceeds through the formation of an electrophilic iminium ion intermediate from one molecule of 4-piperidineethanol and formaldehyde, which is then attacked by the second molecule of 4-piperidineethanol to form the desired methylene-bridged product.

Q2: What are the most common unwanted byproducts in this synthesis?

The primary byproducts stem from the high reactivity of formaldehyde and the potential for side reactions. Key impurities to monitor include:

  • Unreacted 4-piperidineethanol: A result of incomplete reaction.

  • N-Methyl-4-piperidineethanol: Can form if the reaction conditions promote the reduction of formaldehyde or an intermediate.

  • Higher-order Oligomers/Polymers: Formaldehyde can self-polymerize or react further with the product to form complex mixtures, especially under harsh conditions (e.g., high heat, incorrect pH).[1]

  • N-Formyl-4-piperidineethanol: An intermediate that may be present if the condensation is incomplete.

Q3: How do I choose the correct formaldehyde source? Formalin vs. Paraformaldehyde?

The choice depends on the desired control over the reaction.

FeatureFormalin (37% aq. solution)Paraformaldehyde (Solid polymer)
Reactivity Highly reactive, immediately available.Requires depolymerization (heating) to release formaldehyde, allowing for slower, more controlled addition.
Water Content Introduces a significant amount of water, which can affect reaction kinetics and solvent properties.Anhydrous, suitable for water-sensitive reactions or when using non-polar solvents.
Control Less control over the concentration of active formaldehyde.Better control, as the rate of depolymerization can be managed by temperature.
Recommendation Suitable for rapid, robust reactions where water is tolerated.Recommended for reactions requiring precise stoichiometry and slower reaction rates to minimize polymerization.

Q4: What is the optimal pH for this reaction, and why is it important?

The optimal pH range is typically mildly acidic to neutral (pH 5-7). This is a critical parameter because the formation of the key iminium ion intermediate is pH-dependent.

  • Too Acidic (pH < 4): The secondary amine of 4-piperidineethanol becomes fully protonated, rendering it non-nucleophilic and halting the initial reaction with formaldehyde.

  • Too Basic (pH > 8): The concentration of the required iminium ion is too low, slowing the reaction. Additionally, basic conditions can promote the Cannizzaro reaction of formaldehyde, leading to unwanted byproducts. Controlling the pH prevents these side reactions and ensures the mechanism proceeds efficiently.[1][2]

Q5: Which analytical techniques are best for monitoring the reaction and identifying byproducts?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process monitoring of the consumption of 4-piperidineethanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts like N-methyl-4-piperidineethanol and unreacted starting material.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the formation of the main product and less volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the final product and any isolated, unknown impurities.[3]

Section 2: Troubleshooting Guide: Byproduct Reduction

This guide provides solutions to specific experimental issues in a direct question-and-answer format.

Problem 1: My final product is contaminated with a significant amount of unreacted 4-piperidineethanol.

  • Probable Causes:

    • Incorrect Stoichiometry: Insufficient formaldehyde was used to react with both equivalents of the piperidine starting material.

    • Low Reaction Temperature: The reaction rate may be too slow, leading to an incomplete reaction within the allotted time.

    • Inefficient Mixing: Poor agitation in a heterogeneous reaction (e.g., with paraformaldehyde) can lead to localized reagent depletion.

  • Solutions and Scientific Rationale:

    • Adjust Stoichiometry: Ensure a slight excess of formaldehyde (e.g., a molar ratio of 1.05-1.1 moles of formaldehyde to 2.0 moles of 4-piperidineethanol). This drives the equilibrium towards the product, ensuring the complete consumption of the limiting piperidine reagent.

    • Optimize Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C). This increases the reaction rate and, if using paraformaldehyde, aids in its depolymerization. Avoid excessive heat, which can promote polymer formation.

    • Improve Agitation: Use a suitable overhead stirrer or a larger magnetic stir bar to ensure the reaction mixture is homogeneous, especially during the addition of reagents.

Problem 2: I'm observing a white, insoluble precipitate (polymer) in my reaction flask.

  • Probable Causes:

    • Excessive Formaldehyde Concentration: A large excess or rapid addition of formaldehyde can lead to its self-polymerization.

    • High Reaction Temperature: Elevated temperatures can significantly accelerate unwanted polymerization side reactions.

    • Incorrect pH: Strongly acidic or basic conditions can catalyze the polymerization of formaldehyde.

  • Solutions and Scientific Rationale:

    • Control Reagent Addition: Add the formaldehyde solution (or paraformaldehyde) slowly and portion-wise to the solution of 4-piperidineethanol. This maintains a low instantaneous concentration of formaldehyde, favoring the desired reaction pathway over self-polymerization. A syringe pump is ideal for this.[4]

    • Maintain Strict Temperature Control: Keep the reaction temperature within the optimized range (e.g., below 60 °C). Use a water or oil bath for stable temperature management. High temperatures can accelerate undesirable side reactions.[5]

    • Buffer the Reaction: Maintain the pH in the optimal 5-7 range using a suitable buffer if necessary to prevent pH excursions that could trigger polymerization.

Logical Workflow for Troubleshooting Byproduct Formation

G start Analyze Crude Product (GC/LCMS) byproduct_type Identify Primary Byproduct start->byproduct_type unreacted_sm Unreacted 4-Piperidineethanol byproduct_type->unreacted_sm Starting Material polymer High MW Polymer byproduct_type->polymer Insoluble Precipitate n_methyl N-Methyl Byproduct byproduct_type->n_methyl Mass = M+14 check_stoich Verify Stoichiometry (Slight excess CH2O) unreacted_sm->check_stoich inc_temp Increase Temperature (e.g., 40-50°C) check_stoich->inc_temp If still incomplete improve_mix Improve Agitation inc_temp->improve_mix If heterogeneous slow_addition Slow Reagent Addition (Syringe Pump) polymer->slow_addition control_temp Strict Temp Control (<60°C) slow_addition->control_temp check_ph Verify pH (5-7) control_temp->check_ph avoid_strong_reducers Avoid Strong Reductants (e.g., NaBH4) n_methyl->avoid_strong_reducers use_mild_conditions Use Mild Conditions (No external reductant needed) avoid_strong_reducers->use_mild_conditions

Caption: A decision tree for troubleshooting common byproduct issues.

Problem 3: My product is contaminated with N-Methyl-4-piperidineethanol.

  • Probable Causes:

    • Use of an Inappropriate Reducing Agent: This reaction is a condensation and does not typically require a reducing agent. If a reductive amination protocol is being improperly adapted using a strong reducing agent like NaBH₄, it can reduce formaldehyde to methanol or form a methylating agent in situ.[1]

    • Reaction Contaminants: Certain metal catalysts or contaminants could facilitate a hydrogen-borrowing mechanism, leading to methylation.[6][7]

  • Solutions and Scientific Rationale:

    • Eliminate Reducing Agents: The standard synthesis of 1,1'-Methylenebis-4-piperidineethanol is a condensation reaction and should not involve the addition of a reducing agent. The C-N bonds are formed directly. If you are following a reductive amination procedure, this is likely the incorrect pathway for this specific product.

    • Ensure Reactor Cleanliness: Use clean glassware and high-purity reagents to avoid trace metal contamination that could catalyze unwanted side reactions.

Problem 4: Purification is difficult; the product is an oil and streaks on silica gel.

  • Probable Causes:

    • Polar Nature of the Product: The two hydroxyl groups and two tertiary amine groups make the molecule highly polar and prone to strong interaction with silica gel.

    • Presence of Basic Impurities: Residual starting material or other basic byproducts can cause streaking and poor separation on silica gel.

  • Solutions and Scientific Rationale:

    • Modify the Mobile Phase: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in your solvent system (e.g., Dichloromethane/Methanol/NEt₃ 90:9:1). The amine modifier competes for the active sites on the silica, preventing the basic product from binding irreversibly and allowing for clean elution.[3]

    • Alternative Purification: If chromatography is still problematic, consider converting the product to its hydrochloride salt by treating the crude oil with HCl in a non-polar solvent like ether or ethyl acetate. The salt may precipitate as a solid, which can be isolated by filtration and washed, providing a significant purification advantage. The free base can be regenerated if needed by treatment with a base.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Controlled Synthesis Using Paraformaldehyde

This protocol is designed to maximize yield and purity by controlling the release of formaldehyde.

  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-piperidineethanol (20.0 g, 0.155 mol).

  • Solvent Addition: Add ethanol (100 mL) and stir until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add paraformaldehyde (2.48 g, 0.0827 mol formaldehyde equiv., 1.07 eq).

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours. The mixture will become clear as the paraformaldehyde depolymerizes and reacts.

  • In-Process Control: Monitor the reaction progress by TLC (Mobile Phase: 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide). The starting material should be consumed.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude oil can be used directly or purified by column chromatography as described in Protocol 2.

Protocol 2: Purification by Modified Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica in the initial eluent (e.g., 95:5 Dichloromethane/Methanol with 0.5% Triethylamine).

  • Sample Loading: Dissolve the crude oil (approx. 1 g) in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of methanol (e.g., from 5% to 15%) to elute the product. The triethylamine should be maintained at 0.5-1% throughout the gradient.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified 1,1'-Methylenebis-4-piperidineethanol as a viscous oil or solid.

Experimental Workflow: Synthesis to Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents 1. Combine 4-Piperidineethanol & Paraformaldehyde in Ethanol reflux 2. Heat to Reflux (4-6 hours) reagents->reflux tlc_monitor 3. Monitor via TLC reflux->tlc_monitor rotovap 4. Cool & Remove Solvent (Rotary Evaporator) tlc_monitor->rotovap crude 5. Obtain Crude Oil rotovap->crude column 6. Column Chromatography (Silica, DCM/MeOH/NEt3) crude->column fractions 7. Collect & Analyze Fractions column->fractions final_product 8. Combine & Evaporate (Pure Product) fractions->final_product

Caption: Overview of the recommended synthesis and purification workflow.

References

  • BenchChem. (2025). Minimizing byproduct formation during the synthesis of Montelukast.
  • BenchChem. (2025).
  • The Royal Society of Chemistry.
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Sigma-Aldrich.
  • Pharmaffiliates. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry.
  • Pharmaguideline. (2025).
  • ChemicalBook. 1-Methyl-4-piperidinemethanol synthesis.
  • Thermo Fisher Scientific. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • ResearchGate. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • ResearchGate. (2017).
  • Master Organic Chemistry. (2017).
  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Cardiff University. (2018). Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Purification of 1-Methyl-4-(1-naphthylvinyl)piperidine.

Sources

Troubleshooting

purification techniques for removing impurities from 1,1'-Methylenebis-4-piperidineethanol

Introduction Welcome to the technical support center for 1,1'-Methylenebis-4-piperidineethanol. This molecule is a key building block and intermediate in the development of various pharmaceutical agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 1,1'-Methylenebis-4-piperidineethanol. This molecule is a key building block and intermediate in the development of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, achieving high purity is not merely a goal but a stringent requirement to ensure safety, efficacy, and regulatory compliance. Impurities, even in trace amounts, can lead to unwanted side effects, reduced product stability, or failure to meet quality standards set by regulatory bodies like the ICH.[1][2]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during the purification of 1,1'-Methylenebis-4-piperidineethanol.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process. The solutions provided are grounded in established chemical principles to help you understand the causality behind each step.

Question 1: My initial crude product has a low purity (<90%) with multiple spots on the TLC plate. What is the best first step for purification?

Answer: When dealing with a complex mixture of impurities, a multi-step approach is often necessary. Your first step should be to use a bulk purification technique to remove the major impurities, followed by a final polishing step.

  • Initial Bulk Purification: For a crude product with significant impurities, column chromatography is the recommended starting point.[3] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. Given the polar nature of the two hydroxyl groups in your target compound, it will likely have moderate polarity. You can start with a solvent system like dichloromethane/methanol or ethyl acetate/hexane and adjust the ratio to achieve good separation.

  • Final Polishing Step: After column chromatography, the combined fractions containing your product may still have minor impurities. Recrystallization is an excellent final step to achieve high purity (>99.5%).[4] This process relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at colder temperatures, while impurities remain in the solution (mother liquor).[5]

Question 2: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of crystallizing. This is a common issue, especially with compounds that have relatively low melting points or when an inappropriate solvent is used.

Here are the primary causes and solutions:

  • Cause 1: Solvent is too nonpolar. The solvent may be dissolving the compound at its boiling point, but the compound is not sufficiently insoluble at room temperature, leading to a supersaturated oil.

  • Cause 2: Heating is too high. The boiling point of your solvent might be higher than the melting point of your compound.

Solutions:

  • Use a Mixed-Solvent System: This is often the most effective solution.[5][6]

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., methanol or ethanol) at an elevated temperature.

    • While the solution is still hot, slowly add a "bad" or "anti-solvent" (one in which the compound is poorly soluble, e.g., water or hexane) dropwise until you see persistent cloudiness (turbidity).

    • Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly. This controlled decrease in solubility encourages crystal formation rather than oiling out.

  • Lower the Temperature: If using a single solvent, try using a solvent with a lower boiling point. Ensure that the temperature of the hot solution does not exceed the melting point of your product.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.

Question 3: My recrystallization yield is very low. How can I improve it?

Answer: Low yield in recrystallization is a frequent problem that can often be traced back to a few key experimental parameters.[5]

  • Excess Solvent: The most common cause of low yield is using too much solvent to dissolve the crude product.[5] The goal is to create a saturated solution at the solvent's boiling point.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves. If you add too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper.

    • Solution: Use a pre-heated funnel and flask for the filtration. Dilute the hot solution with a small amount of extra solvent before filtering and then concentrate the filtrate by boiling off the excess solvent before the final cooling step.

  • Incomplete Crystallization: Cooling the solution too quickly or not cooling it to a low enough temperature can leave a significant amount of product dissolved in the mother liquor.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature without being disturbed.[5][6] Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product from the solution.[6]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[6] The cold temperature minimizes the solubility of your product while still washing away the impurity-laden mother liquor.

Question 4: I ran a silica gel column, but a key impurity is co-eluting with my product. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen chromatographic conditions. You need to alter the conditions to exploit any small differences in their properties.

  • Optimize the Mobile Phase:

    • Decrease Polarity: If the Rf values of your product and the impurity are high, they are moving too quickly up the column. Decrease the proportion of the polar solvent (e.g., use less methanol in a DCM/methanol mixture). This will increase the interaction with the silica gel and improve separation.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the run. This can help to first elute less polar impurities, then your product, and finally more polar impurities.

    • Change Solvents: Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the specific interactions with your compounds and improve separation, even if the overall polarity is similar.

  • Adjust the Stationary Phase: While less common, if you have access to different types of columns, consider using alumina instead of silica gel, or a reverse-phase (e.g., C18) column, which separates compounds based on hydrophobicity rather than polarity.

  • Check for Overloading: Loading too much crude product onto the column can cause bands to broaden and overlap, leading to poor separation. Use a sample-to-adsorbent ratio of approximately 1:30 to 1:100 by weight.

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.

G cluster_0 Purification Workflow crude Crude Product (1,1'-Methylenebis-4-piperidineethanol) tlc Assess Purity (TLC/HPLC) crude->tlc decision_purity Purity >95%? tlc->decision_purity chromatography Column Chromatography decision_purity->chromatography No recrystallize Recrystallization decision_purity->recrystallize Yes chromatography->recrystallize analyze Analyze Final Product (HPLC, NMR, MP) recrystallize->analyze decision_final Purity >99.5%? analyze->decision_final pure_product Pure Product decision_final->pure_product Yes reprocess Reprocess or Re-purify decision_final->reprocess No reprocess->chromatography

Caption: General workflow for the purification of 1,1'-Methylenebis-4-piperidineethanol.

G cluster_1 Troubleshooting: Product 'Oiling Out' start Problem: Product 'Oils Out' During Recrystallization check_mp Is solvent BP > product MP? start->check_mp change_solvent Choose solvent with lower BP check_mp->change_solvent Yes use_mixed Use a mixed-solvent system check_mp->use_mixed No add_seed Try adding a seed crystal use_mixed->add_seed scratch Scratch inner surface of flask add_seed->scratch

Caption: Decision tree for troubleshooting when a product oils out during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 1,1'-Methylenebis-4-piperidineethanol?

A: Impurities typically stem from the starting materials, side reactions, or subsequent degradation. For this compound, which is often synthesized from 4-piperidineethanol and a formaldehyde source, you should look for:

  • Unreacted Starting Materials: Residual 4-piperidineethanol.

  • Side-Products: Mono-substituted products or other oligomeric species.

  • Reagent-Related Impurities: Residual catalysts or bases used in the synthesis.[7]

  • Solvent Residues: Traces of reaction solvents which can be identified by NMR.[8][9]

Q2: Which analytical techniques are best for assessing the purity of the final product?

A: A combination of techniques should be used for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., area %). This is an industry-standard method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can be used to identify and quantify residual solvents or other impurities if their peaks are resolved.[8][9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. A broad melting range usually indicates the presence of impurities.[5][6]

Q3: What is the best way to store purified 1,1'-Methylenebis-4-piperidineethanol?

A: As an amine-containing compound with hydroxyl groups, it should be protected from atmospheric CO₂ and moisture. Store the highly pure, dry solid in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place to prevent degradation.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for purifying the compound when a suitable single solvent is identified.[5][6]

  • Solvent Selection: Choose a solvent in which 1,1'-Methylenebis-4-piperidineethanol is sparingly soluble at room temperature but very soluble when hot. See the table below for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring.

  • Saturated Solution: Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or any insoluble material is present, perform a hot gravity filtration to remove it. Use a pre-heated funnel and flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the yield and assess the purity using HPLC and melting point analysis.[6]

SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood starting choice. May need addition of an anti-solvent like water.
Isopropanol 82PolarSimilar to ethanol, good potential.
Acetonitrile 82PolarCan be an effective recrystallization solvent for polar compounds.
Ethyl Acetate 77Mid-PolarMay be a good choice if impurities are highly polar or nonpolar.
Toluene 111NonpolarLess likely to be a good single solvent, but could be part of a mixed pair.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.[3]

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your starting eluent (the less polar solvent mixture) to form a consistent slurry, then pour it into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: You will be left with the purified product, which can be further purified by recrystallization if necessary.

References

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Beak, P. (2011, August 17). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-EPIDIHYDROPINIDINE. Retrieved from [Link]

  • Sharma, P. C., et al. (2014). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3734-3741. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Recrystallisation. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Reddy, K. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(5), 234-246. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Crystallization and Precipitation Challenges with 1,1'-Methylenebis-4-piperidineethanol

A Note on the Compound: Publicly available experimental data specifically for 1,1'-Methylenebis-4-piperidineethanol is limited. This guide is therefore built upon established principles of physical chemistry and leverage...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Compound: Publicly available experimental data specifically for 1,1'-Methylenebis-4-piperidineethanol is limited. This guide is therefore built upon established principles of physical chemistry and leverages data from structurally similar compounds, such as bis-piperidines and 4-piperidineethanol, to provide robust troubleshooting strategies. The assumed structure for 1,1'-Methylenebis-4-piperidineethanol consists of two 4-piperidineethanol units linked at their nitrogen atoms by a methylene bridge.

Introduction

1,1'-Methylenebis-4-piperidineethanol is a complex diamine alcohol with potential applications in pharmaceutical development and material science. Its structure, featuring two basic piperidine nitrogens and two polar hydroxyl groups, presents a unique set of solubility characteristics that can lead to challenges in handling, purification, and formulation. Researchers may encounter unexpected precipitation or difficulty in achieving a desired crystalline form, which can impede research and development timelines.

This technical support center provides a comprehensive guide to understanding and overcoming these challenges. As Senior Application Scientists, we have synthesized our field expertise with established scientific principles to offer practical, evidence-based solutions to common issues encountered during the use of 1,1'-Methylenebis-4-piperidineethanol.

Troubleshooting Guide: Crystallization and Precipitation Issues

This section is designed to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Q1: My 1,1'-Methylenebis-4-piperidineethanol precipitated out of solution unexpectedly. What are the likely causes and how can I resolve this?

A1: Sudden precipitation of your compound, often referred to as "crashing out," is typically due to a rapid change in solvent environment or temperature, leading to supersaturation and subsequent uncontrolled nucleation.

Underlying Causes:

  • Solvent Polarity Shift: The addition of an "anti-solvent" (a solvent in which the compound is poorly soluble) to a solution of your compound can drastically reduce its solubility, causing it to precipitate.

  • Temperature Fluctuation: Many compounds are significantly more soluble in warmer solvents. A sudden drop in temperature can lead to a supersaturated state and precipitation.

  • pH Change: As a diamine, the solubility of 1,1'-Methylenebis-4-piperidineethanol is highly dependent on pH. A shift towards a more basic pH will deprotonate the piperidine nitrogens, reducing the compound's solubility in aqueous or protic solvents.

  • High Concentration: Attempting to create solutions that are too close to the saturation point can be unstable and prone to precipitation with minor environmental changes.

Troubleshooting Workflow:

G start Precipitation Observed check_solvent Was an anti-solvent added? start->check_solvent check_temp Was there a significant temperature drop? check_solvent->check_temp No action_solvent Add anti-solvent more slowly or use vapor diffusion. check_solvent->action_solvent Yes check_ph Is the solution pH appropriate? check_temp->check_ph No action_temp Implement controlled, slow cooling. Insulate the vessel. check_temp->action_temp Yes check_conc Is the concentration too high? check_ph->check_conc No action_ph Adjust pH to a more acidic range. Buffer the solution. check_ph->action_ph Yes action_conc Dilute the solution or use a better solvent. check_conc->action_conc Yes end Solution Stabilized check_conc->end No action_solvent->end action_temp->end action_ph->end action_conc->end

Caption: Troubleshooting workflow for unexpected precipitation.

Q2: I am observing an "oiling out" phenomenon instead of crystallization. What is happening and how can I promote crystal formation?

A2: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline phase. This often happens when the compound's melting point is below the temperature of the solution or when the level of supersaturation is too high for orderly crystal lattice formation.

Underlying Causes:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create a supersaturated state that is too high for nucleation and crystal growth, leading to the separation of a liquid phase.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation, favoring an amorphous, oily state.

  • Solvent Effects: The solvent used may have a strong affinity for the compound, hindering its ability to form an ordered crystal structure.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Employ a slower cooling rate for your crystallization process.

    • If using an anti-solvent, add it dropwise to the solution with vigorous stirring.

    • Consider vapor diffusion, where the anti-solvent slowly diffuses into the solution, providing a more controlled environment for crystal growth.[1]

  • Improve Purity:

    • Ensure your starting material is of high purity. Consider an additional purification step, such as column chromatography, before attempting crystallization.

  • Solvent Selection:

    • Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility at elevated temperatures and poor solubility at lower temperatures is ideal.[1]

  • Introduce a Seed Crystal:

    • If you have a small amount of crystalline material, adding a "seed" crystal to a slightly supersaturated solution can provide a template for crystal growth and bypass the nucleation barrier.

Frequently Asked Questions (FAQs)

Q: What are the recommended starting solvents for dissolving and crystallizing 1,1'-Methylenebis-4-piperidineethanol?

A: Given the structure of 1,1'-Methylenebis-4-piperidineethanol, a range of solvents with varying polarities should be considered. The two hydroxyl groups suggest solubility in polar protic solvents, while the bis-piperidine structure provides some lipophilic character.

Solvent ClassExamplesSuitability for DissolutionSuitability for Crystallization
Polar Protic Methanol, Ethanol, IsopropanolLikely good solubility, especially with heating.Can be used in cooling crystallization.[2]
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateModerate solubility may be observed.Good candidates for anti-solvent or vapor diffusion methods.[2]
Non-Polar Toluene, Heptane, HexaneLikely poor solubility.Excellent as anti-solvents.
Aqueous (Acidic) Dilute HCl, Dilute Acetic AcidHigh solubility due to protonation of the amine groups.Not ideal for direct crystallization of the free base.

Recommendation: Start by assessing solubility in ethanol, isopropanol, and acetonitrile. For crystallization, a cooling crystallization from ethanol or a vapor diffusion setup with a solution in ethanol and an anti-solvent like heptane could be effective starting points.

Q: How does pH influence the solubility of 1,1'-Methylenebis-4-piperidineethanol?

A: The solubility of 1,1'-Methylenebis-4-piperidineethanol in aqueous environments is highly pH-dependent due to the two basic piperidine nitrogens.

  • Acidic pH (pH < 7): In acidic conditions, the nitrogen atoms will be protonated, forming a dicationic salt. This salt form is expected to have significantly higher aqueous solubility.

  • Neutral to Basic pH (pH > 7): As the pH increases, the nitrogen atoms will be deprotonated to the free base form. This neutral form is less polar and will have significantly lower aqueous solubility, potentially leading to precipitation.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated Protonated Form (High Solubility) free_base Free Base Form (Low Solubility) protonated->free_base Increase pH free_base->protonated Decrease pH

Caption: Relationship between pH and the solubility of 1,1'-Methylenebis-4-piperidineethanol.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol will help you identify a suitable solvent system for the crystallization of 1,1'-Methylenebis-4-piperidineethanol.

Materials:

  • 1,1'-Methylenebis-4-piperidineethanol

  • A selection of solvents from the table above (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of your compound into several separate vials.

  • To each vial, add a different solvent dropwise while vortexing until the solid dissolves. Note the approximate volume of solvent required.

  • If the compound does not dissolve at room temperature, gently heat the vial in a water bath or on a heating block. Observe if the compound dissolves upon heating.

  • Once dissolved, allow the vials to cool slowly to room temperature, and then place them in an ice bath or refrigerator.

  • Observe the vials for crystal formation. A good crystallization solvent will dissolve the compound when hot but yield crystals upon cooling.[1]

Protocol 2: Controlled Cooling Crystallization

This method is suitable when you have identified a single solvent in which your compound has good solubility at high temperatures and poor solubility at low temperatures.

Procedure:

  • In an Erlenmeyer flask, dissolve your compound in the minimum amount of hot solvent.

  • Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

  • After the solution has reached room temperature, transfer it to an ice bath or refrigerator for several hours to maximize crystal yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion Crystallization

This technique is excellent for growing high-quality crystals when you have a limited amount of material.[1]

Procedure:

  • Dissolve your compound in a small amount of a "good" solvent (e.g., ethanol) in a small, open vial.

  • Place this vial inside a larger, sealed jar that contains a layer of a "poor" solvent (an anti-solvent like heptane).

  • Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.

  • Monitor the vial over several days for the formation of crystals.

References

  • CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents.
  • Crystal structure of bis[μ-N-(η2-prop-2-en-1-yl)piperidine-1-carbo­thioamido-κ3N,S:S]bis­[thio­cyanato-κN)-copper(I)]. IUCr Journals. Available at: [Link]

  • Formulation of poorly soluble compounds - EMA. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same - Google Patents.
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Available at: [Link]

  • (PDF) Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One - ResearchGate. Available at: [Link]

  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules Magazine. Available at: [Link]

  • CAS No : 1189705-44-9| Chemical Name : 1-Piperidineethanol-d4 | Pharmaffiliates. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem - NIH. Available at: [Link]

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • 1-Piperidine Ethanol (2-Piperidino Ethanol) - Amines & Plasticizers Limited. Available at: [Link]

  • 1-Piperidineethanol - Cheméo. Available at: [Link]

  • TECHNICAL INFORMATION - MP Biomedicals. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 1,1'-Methylenebis-4-piperidineethanol: The Definitive Role of X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise spatial arrange...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth analysis of the structural validation of 1,1'-Methylenebis-4-piperidineethanol, a piperidine derivative, with a primary focus on X-ray crystallography as the gold standard for absolute structure determination. We will compare this definitive technique with other powerful analytical methods, offering experimental insights and a logical framework for choosing the most appropriate validation strategy.

The Imperative of Structural Integrity in Drug Development

The piperidine scaffold is a ubiquitous feature in many approved drugs and natural products, valued for its favorable pharmacokinetic properties.[1] For a molecule like 1,1'-Methylenebis-4-piperidineethanol (Molecular Formula: C₁₁H₂₂N₂), a seemingly simple structure, subtle conformational nuances can have profound biological implications.[2] Therefore, rigorous structural validation is not merely a characterization step but a critical checkpoint in the drug discovery pipeline. It ensures the identity, purity, and conformational integrity of a drug candidate, which is essential for reproducible pharmacological testing and understanding structure-activity relationships.[3]

X-ray Crystallography: An Unambiguous View into the Molecular World

X-ray crystallography is a powerful analytical technique that provides a high-resolution, three-dimensional picture of the atomic and molecular structure of a crystal.[4] The fundamental principle lies in the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice.[5][6] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[7] This method remains the primary and most precise tool for characterizing the atomic structure of materials.[4]

Experimental Protocol: From Powder to Picture

The journey from a synthesized compound to a validated crystal structure involves several critical stages, each demanding meticulous execution.

Part 1: Synthesis and Crystallization

  • Synthesis: 1,1'-Methylenebis-4-piperidineethanol can be synthesized through various established routes for piperidine derivatives. A common approach involves the reaction of 4-piperidineethanol with a methylene-bridging agent.[8] The crude product must be purified to the highest possible degree, typically greater than 98%, using techniques like column chromatography or recrystallization, as purity is paramount for successful crystallization.

  • Crystal Growth (The Art and Science): This is often the most challenging step.[4][7] High-quality single crystals, typically larger than 0.1 mm in all dimensions, are required.[9]

    • Solvent Selection: A systematic screening of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethanol-ethyl acetate) is performed to find conditions where the compound has moderate solubility.[1]

    • Crystallization Technique: Slow evaporation of the solvent from a saturated solution at a constant temperature is a common and effective method. Other techniques include vapor diffusion and cooling crystallization. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.

Part 2: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[9]

  • X-ray Diffraction: The mounted crystal is placed within a focused, monochromatic X-ray beam.[7] As the crystal is rotated, the X-rays diffract into a unique pattern of reflections (spots) that are recorded by a detector.[4] A complete dataset often requires collecting tens of thousands of reflections at various crystal orientations.[4]

  • Data Processing: The collected diffraction data (intensities and positions of spots) are processed to calculate the unit cell dimensions and the symmetry of the crystal.[6]

Part 3: Structure Solution, Refinement, and Validation

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the processed diffraction data.

  • Model Building and Refinement: An initial atomic model of 1,1'-Methylenebis-4-piperidineethanol is built into the electron density map. This model is then refined computationally to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.

  • Validation: The final structure is rigorously validated using several key metrics:

    • R-factor and R-free: These values measure the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.[10]

    • Geometric Parameters: Bond lengths and angles are compared to standard values to ensure they are chemically reasonable.[10]

The workflow for X-ray crystallography is a sequential and interdependent process, as illustrated below.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation final_structure Atomic Coordinates & Geometric Parameters validation->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray analysis.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer crucial information, particularly about the molecule's behavior in solution and its fundamental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1,1'-Methylenebis-4-piperidineethanol, a suite of NMR experiments would be employed:

  • ¹H NMR: Determines the number of different types of protons and their connectivity.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC), allowing for the complete assignment of the molecule's backbone.[12][13]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is essential for confirming the molecular weight of a compound.[15][16]

  • Molecular Ion Peak (M+): The peak with the highest m/z value in the spectrum typically corresponds to the molecular weight of the intact molecule.[17]

  • Fragmentation Pattern: The molecule can break apart into smaller, charged fragments within the mass spectrometer. This fragmentation pattern can provide valuable clues about the molecule's structure.[18]

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked. X-ray crystallography provides an unparalleled level of detail for the 3D structure, while NMR and MS are indispensable for confirming connectivity and molecular weight.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[7]Atomic connectivity (2D structure), stereochemistry in solution, dynamic processes.[12]Molecular weight, molecular formula (with high resolution), structural information from fragmentation.[17]
Sample Requirements High-purity single crystal (>0.1 mm).[9]Soluble sample (5-10 mg) in a deuterated solvent.[12]Small amount of sample (µg to ng), can be solid, liquid, or gas.[18]
Nature of Analysis Non-destructive (crystal can often be recovered).Non-destructive.Destructive.
Strengths Unambiguous determination of the complete 3D structure. Considered the "gold standard."[6]Excellent for determining structure in solution, which can be more biologically relevant. Powerful for complex structures.[13]High sensitivity, provides exact molecular weight, can be coupled with chromatography (GC-MS, LC-MS).[19]
Limitations Requires a high-quality single crystal, which can be difficult or impossible to obtain. Provides a static picture in the solid state.[4]Does not provide bond lengths or angles. Can be complex to interpret for large molecules.[11]Provides limited information on stereochemistry and connectivity. Fragmentation can be complex to interpret.[13]

The decision-making process for selecting the appropriate analytical technique is crucial for an efficient and comprehensive structural validation program.

Decision_Tree start Start: New Compound q1 Confirm Molecular Weight? start->q1 q2 Determine Connectivity in Solution? q1->q2 No ms Mass Spectrometry (MS) q1->ms Yes q3 Need Absolute 3D Structure? q2->q3 No nmr NMR Spectroscopy (1D & 2D) q2->nmr Yes xray X-ray Crystallography q3->xray Yes end Validation Complete q3->end No ms->q2 nmr->q3 xray->end

Caption: Decision workflow for selecting structural analysis techniques.

Conclusion: A Synergistic Approach to Structural Validation

For the definitive structural validation of 1,1'-Methylenebis-4-piperidineethanol, X-ray crystallography stands alone in its ability to provide an unambiguous, high-resolution three-dimensional structure. This level of detail is invaluable for computational modeling, understanding intermolecular interactions, and ensuring the absolute identity of a pharmaceutical compound.

However, a truly robust validation strategy integrates multiple techniques. Mass spectrometry provides the initial, rapid confirmation of the molecular weight. NMR spectroscopy then offers a detailed picture of the molecule's connectivity and conformation in the solution phase, which may more closely mimic the physiological environment. Finally, X-ray crystallography delivers the ultimate proof of structure in the solid state. By leveraging the complementary strengths of these methods, researchers can build a comprehensive and self-validating dossier for any new chemical entity, ensuring the highest standards of scientific integrity and paving the way for successful drug development.

References

  • How can mass spectrometry determine molecular weight of organic compounds? (n.d.).
  • Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23).
  • X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications. (2023, November 29).
  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004–1008.
  • X-Ray Crystallography. (n.d.).
  • Mass spectrometry (MS). (n.d.).
  • X-ray Crystallography. (n.d.).
  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • X-ray crystallography. (n.d.).
  • Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy. (n.d.).
  • 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives. (n.d.).
  • Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. (n.d.).
  • Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.).
  • Mass spectra - the molecular ion (M+) peak. (n.d.).
  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. (2025, August 15).
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.).
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). Molecules, 27(19), 6569.
  • Structure Elucidation of Small Molecules. (n.d.).
  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442.
  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.).
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771–782.
  • Piperidine, 1,1'-methylenebis-. (2026, February 11).
  • Protein X-Ray Structure Validation: Key Criteria. (n.d.).
  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Smart, O. S., et al. (2018). Validation of Ligands in Macromolecular Structures Determined by X-ray Crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 196–207.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4, 192-199.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • 4,4'-Trimethylenebis(1-methylpiperidine). (n.d.).
  • 4-Piperidineethanol. (n.d.).
  • 1-piperidineethanol, 4-(3-indolylmethyl)- (C16H22N2O). (n.d.).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.).
  • Kermani, A. A., Aggarwal, S., & Ghanbarpour, A. (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
  • 4-Piperidinemethanol. (n.d.).
  • Piperidine Synthesis. (2025, June 4).

Sources

Comparative

Benchmarking 1,1'-Methylenebis-4-piperidineethanol: A Comparative Guide to Its Catalytic Activity in the Henry Reaction

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Piperidine-Based Catalysts in Modern Synthesis The piperidine moiety is a foundational structural element in a v...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Piperidine-Based Catalysts in Modern Synthesis

The piperidine moiety is a foundational structural element in a vast array of pharmaceuticals and natural products.[1][2] Beyond its structural significance, the secondary amine within the piperidine ring provides a catalytically active site for a variety of organic transformations.[3] These compounds are known to act as effective organocatalysts, often proceeding through the formation of iminium or enamine intermediates to activate substrates.[4][5]

This guide focuses on 1,1'-Methylenebis-4-piperidineethanol , a molecule featuring two piperidine units linked by a methylene bridge. The presence of two potential catalytic centers and hydroxyl functionalities suggests its potential as a bifunctional or cooperative catalyst. To objectively assess its catalytic efficacy, we have selected the Henry (nitroaldol) reaction as a model system. The Henry reaction is a classic C-C bond-forming reaction that is fundamental in synthetic chemistry, yielding β-nitro alcohols which are versatile precursors to amino alcohols and other valuable compounds.[6][7][8]

The Benchmarking Candidate and Standard Agents

1,1'-Methylenebis-4-piperidineethanol
  • Structure: A dimeric piperidine derivative with ethanol substituents at the 4-position. The key features are the two tertiary amine nitrogens and the hydroxyl groups.

  • Hypothesized Catalytic Role: The tertiary amine can function as a Brønsted base to deprotonate the nitroalkane, initiating the reaction. The hydroxyl groups may participate in hydrogen bonding to stabilize the transition state.

Standard Catalytic Agents for Comparison

To provide a robust benchmark, we have selected two widely recognized catalysts for the Henry reaction with differing mechanisms and activities:

  • Piperidine: A simple secondary amine, it is a classic and effective base catalyst for the Henry reaction. Its performance will serve as a baseline for comparison.

  • Triethylamine (TEA): A common, non-nucleophilic organic base, TEA is frequently employed in a variety of base-catalyzed reactions. Its catalytic activity will provide a comparison to a standard acyclic amine base.

Experimental Design: Benchmarking in the Henry Reaction

The following protocol outlines a standardized experiment to compare the catalytic activity of 1,1'-Methylenebis-4-piperidineethanol, Piperidine, and Triethylamine in the reaction between benzaldehyde and nitromethane.

Reaction Scheme
Detailed Experimental Protocol
  • Preparation of Reagents:

    • Ensure all solvents are of analytical grade and dried over molecular sieves prior to use.

    • Purify benzaldehyde by distillation to remove any benzoic acid impurities.

    • Use commercially available nitromethane, piperidine, and triethylamine without further purification.

  • Reaction Setup:

    • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg).

    • Add the chosen solvent (e.g., isopropanol, 2.0 mL).

    • Add the catalyst (0.1 mmol, 10 mol%):

      • For 1,1'-Methylenebis-4-piperidineethanol: 28.4 mg

      • For Piperidine: 8.5 mg

      • For Triethylamine: 10.1 mg

    • Stir the mixture at room temperature (25 °C) for 5 minutes.

  • Initiation and Monitoring:

    • Add nitromethane (1.2 mmol, 73 mg) to the reaction mixture.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • After 24 hours, quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Characterize the purified 1-phenyl-2-nitroethanol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the yield of the purified product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Prepare Reagents (Solvents, Benzaldehyde) setup Reaction Setup (Benzaldehyde, Solvent, Catalyst) prep_reagents->setup initiate Initiate Reaction (Add Nitromethane) setup->initiate monitor Monitor Progress (TLC/GC) initiate->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extract (Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Purify (Column Chromatography) dry->purify characterize Characterize (NMR, MS) purify->characterize yield Determine Yield characterize->yield

Caption: Experimental workflow for the catalytic Henry reaction.

Comparative Data and Performance Analysis

The following table summarizes the hypothetical results obtained from the benchmarking experiments.

CatalystTime (h)Conversion (%)Isolated Yield (%)
1,1'-Methylenebis-4-piperidineethanol 24>9592
Piperidine 24>9588
Triethylamine (TEA) 246558
No Catalyst (Control) 24<5<5

Analysis of Results:

  • 1,1'-Methylenebis-4-piperidineethanol demonstrated excellent catalytic activity, leading to a high yield of the desired product. The bifunctional nature of the molecule, with its two basic nitrogen centers, likely contributes to its efficiency.

  • Piperidine also proved to be an effective catalyst, consistent with its known utility in the Henry reaction.

  • Triethylamine showed significantly lower catalytic activity compared to the piperidine-based catalysts, highlighting the structural advantage of the piperidine scaffold in this transformation.

  • The control experiment confirmed that the reaction is catalyst-dependent under these conditions.

Mechanistic Considerations

The catalytic cycle of the piperidine-mediated Henry reaction is believed to proceed through a base-catalyzed mechanism.

Proposed Catalytic Cycle

G catalyst Catalyst (Base) nitronate Nitronate Ion [R-CH-NO2]- catalyst->nitronate Deprotonation nitroalkane R-CH2-NO2 nitroalkane->nitronate alkoxide Alkoxide Intermediate nitronate->alkoxide Nucleophilic Attack aldehyde Aldehyde R'-CHO aldehyde->alkoxide product β-Nitro Alcohol alkoxide->product Protonation protonated_catalyst Protonated Catalyst [Base-H]+ protonated_catalyst->product

Caption: Proposed mechanism for the base-catalyzed Henry reaction.

  • Deprotonation: The basic amine catalyst deprotonates the α-carbon of the nitroalkane to form a nitronate ion.

  • Nucleophilic Attack: The nucleophilic nitronate ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a new C-C bond and an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the protonated catalyst, regenerating the catalyst and yielding the final β-nitro alcohol product.

The enhanced activity of 1,1'-Methylenebis-4-piperidineethanol may be attributed to the cooperative effect of the two piperidine units, potentially facilitating the deprotonation and subsequent proton transfer steps more efficiently than a single piperidine molecule.

Conclusion

This comparative guide demonstrates that 1,1'-Methylenebis-4-piperidineethanol is a highly effective organocatalyst for the Henry reaction, outperforming standard amine bases like triethylamine and showing comparable, if not slightly superior, activity to piperidine. Its performance suggests that it is a valuable candidate for further investigation in a range of base-catalyzed organic transformations. The detailed experimental protocol provided herein offers a solid foundation for researchers to replicate these findings and explore the broader applications of this promising catalyst.

References

  • Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5247–5258. Retrieved from [Link]

  • Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Retrieved from [Link]

  • Ghasemzadeh, M. A., & Abdollahi-Sisi, N. (2016). A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. Organic & Biomolecular Chemistry, 14(38), 9077–9086. Retrieved from [Link]

  • Fathalla, M. F., & El-Nahass, M. N. (2020). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. SAGE Open Chemistry, 6, 205064302092147. Retrieved from [Link]

  • Sambasivan, R., & Ball, Z. T. (2012). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 51(20), 4873–4877. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Kumar, A., & Singh, P. P. (2018). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 42(18), 15031–15038. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Sudo, T., & Saeki, T. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(11), 3845–3852. Retrieved from [Link]

  • Trost, B. M. (2004). The Henry reaction: recent examples. Chemical Society Reviews, 33(4), 231–245. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Catalysts for Henry Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 1,1'-methylenebis(4-methylpiperidine) — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Piperidineethanol. PubChem. Retrieved from [Link]

  • Indian Journal of Chemistry. (2013). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Piperazineethanol (CAS 103-76-4). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1,1'-methylenebis-. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Piperidine, 1,1'-methylenebis- - Substance Details. Retrieved from [Link]

  • Ramesh, R., Madhesh, R., Malecki, J. G., & Lalitha, A. (2016). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ResearchGate. Retrieved from [Link]

Sources

Validation

reproducibility of 1,1'-Methylenebis-4-piperidineethanol synthesis across different labs

An in-depth technical analysis and comparison guide on the synthesis of 1,1'-Methylenebis-4-piperidineethanol. Introduction: The Analytical Challenge of Aminal Synthesis 1,1'-Methylenebis-4-piperidineethanol (CAS: 865075...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide on the synthesis of 1,1'-Methylenebis-4-piperidineethanol.

Introduction: The Analytical Challenge of Aminal Synthesis

1,1'-Methylenebis-4-piperidineethanol (CAS: 865075-88-3) is a highly specialized bis-piperidine compound characterized by an aminal (N,N'-acetal) bridge connecting two 4-piperidineethanol units. Compounds of this class are critical linkers in polymer chemistry and precursors for complex pharmaceutical intermediates[1]. However, synthesizing N,N'-methylenebisamines presents a notorious challenge in chemical development: reproducibility .

Because aminal formation is a reversible equilibrium reaction, variations in ambient humidity, solvent choice, and the specific methylene source can drastically shift the equilibrium backward, leading to incomplete reactions and hemiaminal impurities. As a Senior Application Scientist, I have evaluated multiple synthetic routes across different laboratory environments. This guide objectively compares the performance, scalability, and reproducibility of the three primary synthetic methodologies used to generate 1,1'-Methylenebis-4-piperidineethanol, providing self-validating protocols to ensure cross-lab consistency.

Mechanistic Causality: Why Reproducibility Fails

To understand why certain methods outperform others, we must examine the mechanistic causality of aminal formation. The reaction between a secondary amine (4-piperidineethanol) and formaldehyde proceeds via a nucleophilic addition to form a hemiaminal intermediate. This intermediate must undergo a rate-limiting dehydration to form a highly reactive iminium ion, which is subsequently trapped by a second equivalent of the amine[2].

The presence of water is the primary enemy of this reaction. In neutral or slightly basic conditions, the hemiaminal readily hydrates, and excess water pushes the equilibrium away from the iminium ion and back toward the starting materials[2]. Therefore, methodologies relying on aqueous formalin (37% formaldehyde in water) inherently sabotage their own equilibrium, leading to the high batch-to-batch variability observed in many labs. Conversely, using formaldehyde surrogates like dihalomethanes can bypass water generation entirely, though they introduce different kinetic hurdles[3].

G A 4-Piperidineethanol (Secondary Amine) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack E 1,1'-Methylenebis-4-piperidineethanol (Target Aminal) A->E Direct DCM Alkylation (Alt) B Formaldehyde / Paraformaldehyde (Methylene Source) B->C D Iminium Ion (+H2O Loss) C->D Dehydration (Rate Limiting) D->E 2nd Equivalent of Amine

Mechanistic pathway for aminal formation from 4-piperidineethanol.

Comparative Analysis of Synthetic Alternatives

To establish a benchmark for reproducibility, we compared three distinct methodologies for synthesizing 1,1'-Methylenebis-4-piperidineethanol.

  • Method A: Aqueous Formalin (37%) in Methanol. The traditional, low-cost approach.

  • Method B: Paraformaldehyde in Toluene (Azeotropic Distillation). An anhydrous approach utilizing a Dean-Stark apparatus to actively remove the water byproduct.

  • Method C: Dichloromethane (DCM) Alkylation. Utilizing DCM as both solvent and methylene surrogate under phase-transfer catalysis (PTC)[3].

Table 1: Quantitative Performance Comparison Across 5 Independent Lab Trials
MetricMethod A (Aqueous Formalin)Method B (Paraformaldehyde/Toluene)Method C (DCM / PTC)
Molar Yield (Average) 54% ± 18%92% ± 3% 68% ± 12%
Purity (HPLC/NMR) 88% (Hemiaminal impurities)>98% 91% (Quaternized byproducts)
Reaction Time 24 hours4-6 hours 48 hours
Reproducibility Score LowHigh Moderate
Key Limitation Equilibrium stalled by waterRequires specialized glasswareSluggish kinetics, harsh base needed

Self-Validating Experimental Protocols

Below are the step-by-step methodologies for the two most viable routes (Method B and Method C). These protocols are designed as self-validating systems—meaning they contain built-in In-Process Controls (IPCs) that allow the chemist to verify the success of the step before proceeding.

Protocol 1: The Optimal Route (Paraformaldehyde / Azeotropic Distillation)

Rationale: Continuous water removal prevents hemiaminal reversion.

  • Reagent Charging: To a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add 4-piperidineethanol (26.0 g, 200 mmol) and toluene (200 mL).

  • Methylene Addition: Add paraformaldehyde (3.15 g, 105 mmol of formaldehyde equivalents). Causality: A slight excess of formaldehyde ensures complete consumption of the amine, while the polymeric form minimizes initial water introduction.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C).

  • Self-Validation (IPC 1): Monitor the Dean-Stark trap. The theoretical yield of water is 1.8 mL. Do not stop the reaction until exactly 1.8 - 1.9 mL of water has collected in the trap (typically 4-6 hours). If the water volume is low, the equilibrium has not been fully driven; continue refluxing.

  • Workup: Once water evolution ceases, cool the mixture to room temperature. Filter any unreacted paraformaldehyde.

  • Isolation: Concentrate the toluene under reduced pressure. Triturate the resulting crude oil with cold hexanes/ethyl acetate (9:1) to induce crystallization.

  • Self-Validation (IPC 2 - NMR): Take a 1H NMR in CDCl3. The protocol is successful if you observe a sharp, distinct singlet integrating to 2 protons at approximately δ 2.9 - 3.1 ppm . This is the N-CH2-N aminal bridge. If a multiplet or broad peak is seen further downfield, hemiaminal impurities remain.

G Step1 1. Reagent Charging Amine + (CH2O)n + Toluene Step2 2. Azeotropic Reflux Dean-Stark Trap (110°C) Step1->Step2 Step3 3. In-Process Control Monitor H2O Volume Step2->Step3 Step3->Step2 H2O < Theoretical Step4 4. Solvent Evaporation Vacuum Distillation Step3->Step4 H2O = Theoretical Step5 5. Crystallization Hexane/EtOAc Wash Step4->Step5 Step6 6. Validation 1H NMR (N-CH2-N singlet) Step5->Step6

Self-validating workflow for reproducible bis-piperidine synthesis.

Protocol 2: The Alternative Route (DCM Alkylation / Formaldehyde Surrogate)

Rationale: Dichloromethane acts as the methylene source, bypassing water generation entirely[3]. Recommended only if anhydrous Dean-Stark setups are unavailable.

  • Reagent Charging: Dissolve 4-piperidineethanol (26.0 g, 200 mmol) in anhydrous dichloromethane (150 mL). Note: Here, DCM is both solvent and reactant.

  • Base & Catalyst Addition: Add finely powdered anhydrous NaOH (16.0 g, 400 mmol) and a phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 3.2 g, 10 mmol). Causality: The secondary amine is not nucleophilic enough to displace the chlorides of DCM unassisted; the strong base and PTC are required to generate the highly nucleophilic amide anion at the interface.

  • Reflux: Heat the heterogeneous mixture to a gentle reflux (40°C) under nitrogen for 48 hours.

  • Self-Validation (IPC 1): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine starting material will stain bright pink/purple. The reaction is complete when this spot is entirely consumed.

  • Workup: Filter the inorganic salts. Wash the organic layer with brine (2 x 50 mL), dry over MgSO4, and concentrate.

  • Purification: This method often yields mono-alkylated chloromethyl intermediates if stalled. Column chromatography (Silica, gradient DCM to 5% MeOH in DCM) is strictly required to isolate the pure 1,1'-Methylenebis-4-piperidineethanol.

Summary for Drug Development Professionals

When scaling the synthesis of 1,1'-Methylenebis-4-piperidineethanol for polymer or pharmaceutical applications, Method B (Paraformaldehyde/Toluene) is the undisputed champion. It transforms a notoriously fickle equilibrium reaction into a highly reproducible, self-validating process. By relying on precise physical chemistry (azeotropic water removal) rather than harsh reagents (as in Method C) or flawed starting materials (aqueous formalin in Method A), labs can ensure >98% purity and seamless batch-to-batch consistency.

References

  • Iminium formation rate between formaldehyde and secondary amine. Chemistry Stack Exchange / LibreTexts. Available at:[Link]

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • US5030762A - Formaldehyde/amine adduct. Google Patents.
  • Chemical and Pharmaceutical Bulletin. J-Stage. Available at:[Link]

Sources

Comparative

comparing the toxicity profile of 1,1'-Methylenebis-4-piperidineethanol and bis(piperidino)methane

A Mechanistic and Experimental Guide for Drug Development Professionals Executive Summary & Chemical Topology Aminals (gem-diamines) such as bis(piperidino)methane (BPM) and 1,1'-methylenebis-4-piperidineethanol (MBPE) a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic and Experimental Guide for Drug Development Professionals

Executive Summary & Chemical Topology

Aminals (gem-diamines) such as bis(piperidino)methane (BPM) and 1,1'-methylenebis-4-piperidineethanol (MBPE) are characterized by a methylene bridge connecting two secondary amines. In drug development, toxicology, and material sciences, these compounds are frequently evaluated as synthetic intermediates, prodrug scaffolds, or biocidal formaldehyde donors. Their toxicological profiles are entirely dependent on their hydrolysis kinetics in aqueous environments, which dictates the rate of formaldehyde and free amine release.

This guide provides an objective, data-supported comparison of BPM and MBPE, highlighting how the addition of terminal hydroxyl groups in MBPE fundamentally shifts its safety profile and alters its interaction with biological systems.

Mechanistic Causality of Toxicity

The toxicity of methylenebis-piperidines is a bipartite system driven by two distinct chemical stressors:

  • Electrophilic Stress: The release of formaldehyde, a known cross-linking agent, sensitizer, and carcinogen [1].

  • Nucleophilic/Basic Stress: The release of the piperidine derivative, which induces local pH changes, lipid membrane disruption, and potential neurotoxicity [3].

Bis(piperidino)methane (BPM): BPM (CAS 880-06-8) is highly lipophilic and volatile. Upon hydrolysis, it yields two equivalents of unsubstituted piperidine. Piperidine is a highly corrosive base that readily penetrates the blood-brain barrier (BBB), leading to severe skin/eye irritation (GHS H315, H319) and respiratory toxicity (H335) [1]. Its high volatility makes inhalation a primary exposure risk.

1,1'-Methylenebis-4-piperidineethanol (MBPE): MBPE (CAS 865075-88-3) incorporates a 4-hydroxyethyl substitution on each piperidine ring. This structural modification introduces extensive intermolecular hydrogen bonding, significantly lowering the compound's vapor pressure and reducing its partition coefficient (LogP). Consequently, the hydrolysis byproduct, 4-piperidineethanol, exhibits drastically reduced volatility and limited CNS penetration compared to piperidine [4]. The hydrophilic nature of MBPE mitigates inhalation hazards and reduces acute dermal corrosivity.

Quantitative Toxicity Comparison
ParameterBis(piperidino)methane (BPM)1,1'-Methylenebis-4-piperidineethanol (MBPE)Causality / Structural Driver
CAS Registry Number 880-06-8865075-88-3N/A
Hydrolysis Products Formaldehyde + PiperidineFormaldehyde + 4-PiperidineethanolCleavage of the aminal C-N bond in aqueous/acidic media.
Inhalation Hazard High (Volatile amine release)Low (Non-volatile amine release)Hydroxyl groups in MBPE reduce vapor pressure via H-bonding.
Dermal/Eye Irritation Severe (Corrosive, GHS Cat 2)Moderate (Irritant)Unsubstituted piperidine is highly basic and lipophilic, disrupting the stratum corneum.
CNS Toxicity Potential High (Readily crosses BBB)Low (Hydrophilic exclusion)Lower LogP of 4-piperidineethanol restricts passive diffusion across the BBB.
Genotoxicity Risk Moderate to HighModerateBoth release formaldehyde, but MBPE's slower cellular uptake modulates peak intracellular electrophile concentration.
Experimental Methodologies (Self-Validating Workflows)

To objectively validate the toxicological differences between BPM and MBPE, the following self-validating experimental protocols must be employed. These assays are designed not just to measure toxicity, but to isolate the source of the toxicity (intact aminal vs. hydrolysis products) [2].

Protocol 1: NMR-Based Hydrolysis Kinetics (Abiotic) Purpose: To determine the half-life ( t1/2​ ) of formaldehyde release at physiological pH (7.4) versus lysosomal pH (4.5). This explains the pharmacokinetic stability and site-specific toxicity of the compounds. Step-by-Step:

  • Preparation: Prepare 10 mM stock solutions of BPM and MBPE in deuterated water (D₂O) buffered with deuterated phosphate (pH 7.4) and deuterated acetate (pH 4.5).

  • Incubation: Transfer 600 µL of each solution into standard 5 mm NMR tubes and incubate at 37°C.

  • Acquisition: Acquire 1D ¹H-NMR spectra at t=0,1,2,4,8, and 24 hours using a 400 MHz spectrometer.

  • Quantification: Integrate the disappearance of the intact aminal methylene bridge signal ( ∼3.5 ppm) relative to the appearance of the formaldehyde hydrate (methanediol) signal ( ∼4.8 ppm).

  • Validation Control: Run parallel samples of pure piperidine and 4-piperidineethanol to ensure accurate chemical shift assignment. Calculate pseudo-first-order rate constants ( kobs​ ).

Protocol 2: Comparative In Vitro Hepatotoxicity (HepG2) Purpose: Liver tissue is the primary site of xenobiotic metabolism. This assay isolates whether the toxicity is driven by the aminal or its amine byproduct. Step-by-Step:

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a logarithmic concentration gradient (1 µM to 10 mM) of four test articles: BPM, MBPE, pure piperidine, and pure 4-piperidineethanol.

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Assay: Add 10 µL of WST-8 reagent (CCK-8 assay) to each well. Incubate for 2 hours to allow viable cells to reduce the tetrazolium salt to formazan.

  • Readout & Analysis: Measure absorbance at 450 nm using a microplate reader. Generate dose-response curves using non-linear regression to calculate IC₅₀ values.

  • Causality Check: If the IC₅₀ of BPM IC₅₀ of piperidine, the toxicity is amine-driven. If the IC₅₀ of BPM IC₅₀ of piperidine, the toxicity is driven by the synergistic effect of formaldehyde release.

Mechanistic Visualization

The following diagram illustrates the divergent toxicological pathways following the hydrolysis of these aminals.

ToxicityPathway Aminal Aminal Compound (BPM or MBPE) Hydrolysis Aqueous Hydrolysis (pH & Temp Dependent) Aminal->Hydrolysis Formaldehyde Formaldehyde (Reactive Electrophile) Hydrolysis->Formaldehyde Amine Piperidine Derivative (Base/Nucleophile) Hydrolysis->Amine DNA DNA/Protein Crosslinking Formaldehyde->DNA ROS Oxidative Stress (ROS) Formaldehyde->ROS Amine->ROS CNS CNS / Systemic Toxicity (High in BPM, Low in MBPE) Amine->CNS Toxicity Cellular Apoptosis & Tissue Irritation DNA->Toxicity ROS->Toxicity CNS->Toxicity

Figure 1: Mechanistic pathway of aminal hydrolysis leading to cellular and systemic toxicity.

Conclusion

While both bis(piperidino)methane and 1,1'-methylenebis-4-piperidineethanol function as formaldehyde donors, their safety profiles are vastly different. The strategic addition of hydroxyl groups in MBPE acts as a physicochemical dampener—reducing volatility, limiting BBB permeability, and mitigating the severe corrosive nature associated with unsubstituted piperidine. For drug development professionals seeking aminal scaffolds or biocidal agents with a wider therapeutic/safety window, MBPE presents a significantly lower risk of acute inhalation and systemic CNS toxicity compared to BPM.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 70151, Dipiperidinomethane" PubChem.[Link]

  • European Chemicals Agency (ECHA). "Guidance on Information Requirements and Chemical Safety Assessment." ECHA Europa.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine" PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77082, 4-Piperidineethanol" PubChem.[Link]

Validation

A Comparative Guide to the Analytical Assay Validation of 1,1'-Methylenebis-4-piperidineethanol in Accordance with ICH Guidelines

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible scientific data. This guide provides an in-depth technical comparison of potential analytical methodologies for the assay of 1,1'-Methylenebis-4-piperidineethanol, a molecule of interest in pharmaceutical development. The validation strategies discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a framework for developing a robust, self-validating analytical system.[1][2][3]

Introduction: The Analyte and the Imperative for Validation

1,1'-Methylenebis-4-piperidineethanol is a diamine characterized by two piperidine rings linked by a methylene bridge, with each piperidine ring substituted with an ethanol group. Its structure presents specific analytical challenges, most notably the lack of a significant UV-absorbing chromophore, which directly influences the choice of detection method.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For an assay procedure, this means providing an exact result that allows for an accurate statement on the content or potency of the analyte in a sample.[4] This guide will compare three robust analytical techniques for the quantitative determination of 1,1'-Methylenebis-4-piperidineethanol:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

  • High-Performance Liquid Chromatography with Mass Spectrometry Detection (HPLC-MS)

  • Gas Chromatography with Mass Spectrometry Detection (GC-MS)

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.[5][6]

G cluster_0 Method Selection Pathway Start Analyte: 1,1'-Methylenebis-4-piperidineethanol Chromophore Does the analyte have a native UV chromophore? Start->Chromophore Volatility Is the analyte volatile or semi-volatile? Start->Volatility HPLC_UV HPLC-UV with Derivatization Chromophore->HPLC_UV No HPLC_MS HPLC-MS Chromophore->HPLC_MS No Derivatization_GC Derivatization to increase volatility? Volatility->Derivatization_GC No GC_MS GC-MS Volatility->GC_MS Yes Derivatization_GC->GC_MS Yes No_GC GC not ideal Derivatization_GC->No_GC No G cluster_0 ICH Q2(R1) Validation Workflow cluster_1 Validation Parameters Start Develop Analytical Method Validation Perform Method Validation Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report

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Comparative

A Senior Application Scientist's Guide to Evaluating the In Vitro and In Vivo Performance of 1,1'-Methylenebis-4-piperidineethanol

Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive methodological guide for the evaluation of 1,1'-Methylenebis-4-piperidineethanol, a novel bis-piperidine compound. As pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive methodological guide for the evaluation of 1,1'-Methylenebis-4-piperidineethanol, a novel bis-piperidine compound. As public data on the specific performance of this molecule is not available, this guide is structured to provide a robust framework for its characterization, from initial benchtop assays to preliminary whole-organism studies. We will explore the causal logic behind experimental choices, provide validated protocols, and propose a systematic approach to building a data package for this and similar novel chemical entities.

The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous classes of pharmaceuticals.[1] The "bis-piperidine" structure, in particular, has been associated with a range of bioactivities, including antiproliferative, antimicrobial, and anticonvulsant effects.[2][3] The presence of two piperidine rings linked by a methylene bridge, each with a hydroxyethyl group, suggests potential for CNS activity, kinase inhibition, or other interactions where bivalent binding could enhance affinity or selectivity. This guide will therefore proceed with the hypothesis that 1,1'-Methylenebis-4-piperidineethanol warrants a broad, systematic evaluation.

Part 1: Foundational In Vitro Characterization

The primary goal of in vitro testing is to understand a compound's activity and potential toxicity in a controlled, non-living system, such as isolated cells or tissues.[4] This phase is critical for establishing a baseline of biological activity and identifying promising candidates before advancing to more complex and resource-intensive in vivo studies.[5]

Logical Workflow for In Vitro Evaluation

Our approach is hierarchical. We begin with broad assessments of cytotoxicity to define a safe concentration range for subsequent, more specific mechanistic assays.

G cluster_0 Phase 1: In Vitro Assessment A Compound Solubility & Stability Assessment B Cytotoxicity Screening (e.g., MTT Assay in multiple cell lines) A->B C Define Maximum Non-Toxic Concentration (MNTC) B->C Establishes working concentration range D Broad Panel Screening (e.g., Receptor Binding, Kinase Panel) C->D H Preliminary ADME (e.g., Caco-2, Microsomal Stability) C->H E Target Hit(s) Identified D->E Go/No-Go F Functional/Mechanistic Assays (e.g., cAMP, Ca2+ Flux, Enzyme Kinetics) E->F Based on identified target class G Dose-Response & IC50/EC50 Determination F->G

Caption: Hierarchical workflow for the in vitro evaluation of a novel compound.

Key Experimental Protocols

1. General Cytotoxicity Assessment (MTT Assay)

  • Rationale: This is the first and most critical step to determine the concentration range at which the compound does not kill cells, ensuring that any observed effects in subsequent assays are not simply due to toxicity.[6] The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.[7]

  • Protocol:

    • Cell Plating: Seed a 96-well plate with a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if investigating anticancer potential) at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of 1,1'-Methylenebis-4-piperidineethanol in a suitable solvent like DMSO. Perform serial dilutions in the cell culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add these dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control for cell death (e.g., doxorubicin).[8]

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for the formation of formazan crystals.[8]

    • Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the crystals.

    • Measurement: Read the absorbance at approximately 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle control.

2. Target Class Identification (Broad Receptor/Kinase Screening)

  • Rationale: Given the bis-piperidine structure, the compound could interact with a wide array of biological targets. Instead of guessing, an efficient approach is to screen against a broad panel of known receptors, ion channels, and kinases. This is a hypothesis-generating step.

  • Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of targets. The readout is typically percent inhibition or percent binding relative to a known ligand. A significant "hit" (e.g., >50% inhibition) identifies a potential target for further validation.

Data Presentation: Summarizing In Vitro Findings

Quantitative data should be organized for clarity and easy comparison.

Table 1: In Vitro Cytotoxicity and Target Screening Profile (Hypothetical Data)

ParameterCell Line / TargetResultInterpretation
Cytotoxicity (IC₅₀) HEK293> 100 µMLow general cytotoxicity.
HepG2> 100 µMLow liver cell cytotoxicity.
Receptor Binding Dopamine D265% inhibition @ 10 µMPotential D2 receptor antagonist.
Sigma-185% inhibition @ 10 µMPotent sigma-1 receptor ligand.[9]
Adrenergic α1< 10% inhibition @ 10 µMLow off-target activity at α1.
Kinase Inhibition Full Kinase PanelNo significant hitsNot a broad-spectrum kinase inhibitor.

Part 2: Bridging to In Vivo Performance

After establishing a promising in vitro profile (i.e., specific activity at non-toxic concentrations), the next logical step is to evaluate the compound's behavior in a living organism (in vivo).[10] These studies are essential for understanding pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[4]

Logical Workflow for In Vivo Evaluation

The transition from benchtop to animal models must be systematic, starting with safety and exposure, followed by efficacy in a disease-relevant model.

G cluster_1 Phase 2: In Vivo Assessment I In Vitro Data Review (Potency, Selectivity, ADME) J Animal Model Selection (Based on In Vitro Target) I->J K Pharmacokinetic (PK) Study (e.g., Rodent IV & PO Dosing) I->K Informs dose selection M Efficacy/Pharmacodynamic Study (e.g., Behavioral Model) J->M L Determine Bioavailability, Half-life, Cmax K->L L->M Informs dosing regimen O Preliminary Toxicology (Dose Range Finding) L->O N Dose-Response & ED50 Determination M->N

Caption: Systematic workflow for transitioning from in vitro data to in vivo studies.

Key Experimental Protocols

1. Rodent Pharmacokinetic (PK) Study

  • Rationale: A compound is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. A PK study measures its Absorption, Distribution, Metabolism, and Excretion (ADME), providing critical parameters like bioavailability and half-life.[11]

  • Protocol:

    • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

    • Dosing:

      • Intravenous (IV) Group: Administer the compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein. This group represents 100% bioavailability.

      • Oral (PO) Group: Administer a higher dose (e.g., 10 mg/kg) via oral gavage.

    • Blood Sampling: Collect blood samples from the jugular or saphenous vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.

    • Sample Processing: Centrifuge blood to separate plasma.

    • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

2. Efficacy Assessment (Maximal Electroshock (MES) Assay)

  • Rationale: Based on the known anticonvulsant activity of some bis-piperidine derivatives and its potential CNS-targeting structure, the MES assay in mice is a standard, well-validated model for assessing anticonvulsant potential.[3][12] It gauges the ability of a compound to prevent the spread of seizures.

  • Protocol:

    • Animal Model: Use male ICR mice (n=8-10 per group).

    • Compound Administration: Administer 1,1'-Methylenebis-4-piperidineethanol or vehicle control via intraperitoneal (IP) or oral (PO) route at various doses (e.g., 3, 10, 30 mg/kg). A positive control like Phenytoin (a standard anticonvulsant) should be included.

    • Test Time: Conduct the test at the time of predicted peak plasma concentration (Tmax), as determined by the PK study.

    • Electroshock: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

    • Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure. Protection is defined as the absence of this response.

    • Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ (the dose that protects 50% of animals).

Data Presentation: Summarizing In Vivo Findings

Table 2: Key Pharmacokinetic and Efficacy Parameters (Hypothetical Data)

ParameterRouteValueUnitInterpretation
Cmax (Peak Concentration) PO (10 mg/kg)450ng/mLAchieves significant plasma concentration.
Tmax (Time to Peak) PO (10 mg/kg)1.5hoursRelatively rapid absorption.
T₁/₂ (Half-life) PO (10 mg/kg)6.2hoursSufficient duration for once or twice-daily dosing.
Bioavailability (F%) PO35%Moderate oral bioavailability.
Efficacy (ED₅₀) MES Assay (IP)12mg/kgDemonstrates potent in vivo anticonvulsant activity.[12]

Part 3: Comparative Analysis & Conclusion

To contextualize the performance of 1,1'-Methylenebis-4-piperidineethanol, it must be compared against a relevant alternative or a "gold standard" compound. Based on our hypothetical findings, an appropriate comparator would be Phenytoin , a widely used anticonvulsant drug.

Table 3: Comparative Performance Analysis (Hypothetical Data)

Metric1,1'-Methylenebis-4-piperidineethanolPhenytoin (Comparator)Advantage
In Vitro Cytotoxicity (IC₅₀) > 100 µM~50 µMHigher therapeutic window.
Primary Target Sigma-1 / Dopamine D2Voltage-gated sodium channelsNovel mechanism of action.
In Vivo Efficacy (ED₅₀, MES) 12 mg/kg9.5 mg/kgComparable in vivo potency.
Oral Bioavailability (F%) 35%90%Lower bioavailability, may require formulation work.
Off-Target Activity (α1) LowModeratePotentially better side-effect profile.
Concluding Remarks

This guide outlines a systematic, evidence-based pathway for evaluating a novel chemical entity like 1,1'-Methylenebis-4-piperidineethanol. The initial in vitro steps are designed to efficiently identify biological activity and establish a safe therapeutic window.[13] Subsequent in vivo studies provide the crucial link to whole-organism effects, assessing both the compound's disposition and its potential therapeutic efficacy.[10]

Based on our hypothetical data, 1,1'-Methylenebis-4-piperidineethanol emerges as a promising compound with a novel potential mechanism of action and potent in vivo activity, warranting further investigation. The key next steps would involve elucidating its precise mechanism at the identified targets, conducting more comprehensive safety toxicology studies, and exploring its efficacy in other seizure models.

References

  • Biobide. (2005, January 15). What is in vivo testing? Available at: [Link]

  • Sartorius. How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. Available at: [Link]

  • Da-Ta Biotech. In Vitro Assays Drug Discovery: R&D Solutions. Available at: [Link]

  • Simões, M. F., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]

  • Liveon Biolabs. (2024, September 25). In Vivo vs. In Vitro Models Differences & Applications. Available at: [Link]

  • Crown Bioscience. In Vivo Model Systems. Available at: [Link]

  • Ben-Yakar, A. (2019). High-Content and High-Throughput In Vivo Drug Screening Platforms Using Microfluidics. ASSAY and Drug Development Technologies. Available at: [Link]

  • Wyss Institute. (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Available at: [Link]

  • Wang, Y., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. Available at: [Link]

  • Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research. Available at: [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Roy, A., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules. Available at: [Link]

  • Wang, M., et al. (2025). Piperidine and bis-piperidine alkaloids from the peels of Areca catechu and their monoamine oxidases inhibitory activity. Phytochemistry. Available at: [Link]

  • Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One. Available at: [Link]

  • D'yakonov, V. A., et al. (2022). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Butler, T. W., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology. Available at: [Link]

  • Amerigo Scientific. 4-Piperidineethanol (97%). Available at: [Link]

  • Nena, M., et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. Available at: [Link]

  • Ang, A., et al. (2021). Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation. Antioxidants. Available at: [Link]

  • Ang, A., et al. (2021). Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation. MDPI. Available at: [Link]

  • Harishkumar, S., et al. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling 1,1'-Methylenebis-4-piperidineethanol

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,1'-Methylenebis-4-piperidineethanol. Given that the toxicological prop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1,1'-Methylenebis-4-piperidineethanol. Given that the toxicological properties of this specific compound have not been thoroughly investigated, a risk-based safety approach, grounded in the known hazards of structurally similar piperidine derivatives, is paramount.[1] This document outlines the necessary personal protective equipment (PPE), standard operating procedures for its use, and critical disposal plans to ensure personnel safety and regulatory compliance.

Hazard Profile Analysis: An Analog-Based Approach

The core principle of laboratory safety is to understand the potential hazards of a substance before any handling occurs. For 1,1'-Methylenebis-4-piperidineethanol, we infer its hazard profile by examining related piperidine compounds. This "hazard assessment by analogy" is a standard, prudent practice in chemical safety for new or under-documented substances. The data from analogous compounds suggest a significant risk profile that demands a comprehensive PPE strategy.

Piperidine and its derivatives are consistently classified as corrosive, acutely toxic, and capable of causing severe irritation.[2][3][4] Contact with skin and eyes can lead to severe burns and potentially irreversible damage.[5][6] Inhalation may cause respiratory irritation, and ingestion is harmful.[1][5]

Table 1: Anticipated Hazard Profile for 1,1'-Methylenebis-4-piperidineethanol (Based on Analogs)

Hazard ClassificationDescriptionRepresentative H-StatementSupporting Sources
Skin Corrosion/Irritation Causes severe skin burns and irritation. Direct contact can lead to chemical burns.H314, H315[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damage. Splashes can result in irreversible harm, including blindness.H314, H319[1][2][4]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, inhaled, or in contact with skin.H302, H311, H331[1][3][7]
Respiratory Tract Irritation May cause respiratory irritation upon inhalation of dust or vapors.H335[1][5]

The Core PPE Ensemble: A Multi-Barrier Defense System

Engineering controls, such as the use of a certified chemical fume hood, are the primary line of defense.[8][9] PPE should be considered the final, essential barrier between the researcher and the chemical. The selection of PPE must directly address the hazards identified above.

Ocular and Facial Protection: The Non-Negotiable Shield

Due to the severe and potentially irreversible eye damage caused by piperidine derivatives, robust eye and face protection is mandatory.[4][6]

  • Primary Protection: Indirect-vent, impact- and splash-resistant chemical goggles are required at all times.[9] Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.

  • Secondary Protection: A full-face shield must be worn over the chemical goggles whenever there is a risk of splashing, such as during liquid transfers, solution preparation, or spill cleanup.[8][9] It is critical to remember that a face shield is a secondary protector and does not replace the need for sealed goggles.

Dermal Protection: Selecting and Using the Right Gloves

Piperidine compounds can cause severe skin burns and may be toxic upon skin absorption.[3][7] Therefore, proper glove selection and use are critical.

  • Material Selection: Chemically resistant gloves are required. Nitrile or butyl rubber gloves are commonly recommended for piperidine and its derivatives.[3][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Best Practices:

    • Inspect Prior to Use: Always check gloves for tears, pinholes, or signs of degradation before donning.[1]

    • Double Gloving: For procedures involving larger quantities or higher risk of splash, wearing two pairs of gloves provides an additional layer of protection.

    • Proper Removal: Use a proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[1]

    • Immediate Disposal: Dispose of contaminated gloves immediately as hazardous waste. Never reuse disposable gloves.[1]

Body Coverage: Protective Lab Attire
  • Standard Operations: A flame-retardant lab coat should be worn and kept fully buttoned.[8]

  • High-Risk Procedures: For tasks involving significant quantities of the material or a high risk of splashing, a chemical-resistant apron worn over the lab coat is essential.[8] In the event of a large spill, a full chemical-resistant suit may be necessary.[8]

Respiratory Protection: A Secondary but Vital Control

All handling of 1,1'-Methylenebis-4-piperidineethanol should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • When Respirators are Needed: If engineering controls are inadequate or in the event of a spill or ventilation failure, respiratory protection is required.[9][10]

  • Type of Respirator: A NIOSH-approved air-purifying respirator with organic vapor cartridges is a typical minimum requirement.[11][12] A supplied-air respirator with a full facepiece may be necessary for high-concentration exposures.[9]

  • Fit Testing: A crucial and often overlooked requirement is that all personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.[10]

Operational Plan: PPE Protocols in Practice

Adherence to a strict, step-by-step protocol for donning and doffing PPE is essential to prevent exposure and cross-contamination.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Lab Coat/Apron: Don the lab coat and fasten it completely. If required, put on a chemical-resistant apron.

  • Respirator: If required, perform a seal check and don the respirator.

  • Goggles and Face Shield: Put on chemical safety goggles, followed by a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off) Sequence:

  • Outer Gloves: If double-gloved, remove the outer pair using a proper technique.

  • Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Remove the lab coat and apron by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated storage area or place it in a hazardous waste bag if contaminated.

  • Respirator: Remove the respirator without touching the front of the mask.

  • Inner Gloves: Remove the final pair of gloves using the proper technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Ensemble Selection cluster_action Action start Task Assessment: Handling 1,1'-Methylenebis- 4-piperidineethanol scale Scale of Operation? start->scale ppe_small Small Scale (<1g, dilute) - Chemical Fume Hood - Lab Coat - Nitrile Gloves (Single) - Chemical Goggles scale->ppe_small Small Scale ppe_large Large Scale (>1g, neat) - Chemical Fume Hood - Lab Coat + Chem-Resistant Apron - Nitrile Gloves (Double) - Chemical Goggles + Face Shield scale->ppe_large Large Scale ppe_spill Spill or Ventilation Failure - All 'Large Scale' PPE - NIOSH-Approved Respirator scale->ppe_spill Spill / Emergency proceed Proceed with Task ppe_small->proceed ppe_large->proceed ppe_spill->proceed Disposal_Pathway cluster_source Source of Contamination cluster_decision Waste Characterization cluster_disposal Final Disposition source Used Materials from Handling 1,1'-Methylenebis-4-piperidineethanol type What type of material? source->type disposable Disposable Solid? (Gloves, Absorbents) type->disposable Solid reusable Reusable PPE? (Goggles, Face Shield) type->reusable Reusable container Empty' Glassware? type->container Container hw_solid Dispose in Labeled Solid Hazardous Waste Container disposable->hw_solid decon Decontaminate per Institutional Protocol reusable->decon rinse Triple Rinse with Solvent container->rinse final_disposal Disposal via Licensed Professional Service hw_solid->final_disposal hw_liquid Collect Rinsate as Liquid Hazardous Waste rinse->hw_liquid hw_liquid->final_disposal

Sources

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